molecular formula C11H14ClNO B108177 2-chloro-N-(2,4,6-trimethylphenyl)acetamide CAS No. 3910-51-8

2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B108177
CAS No.: 3910-51-8
M. Wt: 211.69 g/mol
InChI Key: YQYQXBOOGVRRKI-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4,6-trimethylphenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYQXBOOGVRRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367947
Record name 2-chloro-N-(2,4,6-trimethylphenyl)acetamide
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3910-51-8
Record name 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2',4',6'-trimethylacetanilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chloro-N-(2,4,6-trimethylphenyl)acetamide
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Record name 2-chloro-N-mesitylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.383
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. Known by synonyms such as Chloracetmesidide, this compound is a critical intermediate in pharmaceutical synthesis, most notably for the local anesthetic and antiarrhythmic agent Trimecaine Hydrochloride.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights and a robust framework for understanding and utilizing this versatile chemical building block.

Compound Identification and Core Properties

This compound is a substituted acetamide featuring a chloroacetyl group attached to the nitrogen of 2,4,6-trimethylaniline (mesidine). Its structure combines the steric hindrance of the trimethylphenyl group with the reactive potential of the α-chloro amide moiety.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 3910-51-8[1][2][3]
Molecular Formula C₁₁H₁₄ClNO[3]
Molecular Weight 211.69 g/mol [3]
Synonyms Chloracetmesidide, 2-CHLORO-2',4',6'-TRIMETHYLACETANILIDE[1][3]
Melting Point 178-179 °C[3]
Boiling Point 324.1 ± 30.0 °C (Predicted)[3]

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is typically achieved via the N-acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.[4] This is a classic nucleophilic acyl substitution reaction. The amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The formation of a stable amide bond is highly favorable.

Expert Insight: A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct. The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base must be included to neutralize the acid as it forms. Common choices include an aqueous solution of a strong base like sodium hydroxide or an organic base like triethylamine in an anhydrous solvent.

Experimental Protocol: Synthesis via Schotten-Baumann Conditions

This protocol is adapted from a standard procedure for analogous compounds and employs a two-phase system to facilitate the reaction and workup.[5]

Materials:

  • 2,4,6-Trimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Dichloromethane (or another suitable organic solvent)

  • 1N Sodium Hydroxide (NaOH) aqueous solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline (1.0 eq) in dichloromethane.

  • Base Addition: Add 1N aqueous sodium hydroxide solution to the flask. The mixture will be biphasic. Stir vigorously to ensure efficient mixing between the organic and aqueous layers.

  • Acylation: Cool the mixture in an ice bath to 0-5 °C. Add chloroacetyl chloride (1.2 eq), dissolved in a small amount of dichloromethane, dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. The base in the aqueous layer neutralizes the HCl formed, preventing the protonation of the valuable aniline starting material.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1N HCl (to remove any unreacted amine), water, and finally a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound, as a crystalline solid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Amine 2,4,6-Trimethylaniline Reaction N-Acylation Reaction (DCM, 0°C to RT) Amine->Reaction AcidChloride Chloroacetyl Chloride AcidChloride->Reaction Base NaOH (aq) Base->Reaction Workup Aqueous Workup (Separation & Washing) Reaction->Workup Neutralization of HCl byproduct Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

The structural identity and purity of the compound are confirmed through standard spectroscopic methods. While a comprehensive dataset for this specific molecule is not publicly aggregated, its profile can be accurately predicted based on its functional groups and data from closely related analogues.[6][7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

    • N-H Stretch: A sharp to moderately broad peak is expected around 3270-3300 cm⁻¹, characteristic of a secondary amide N-H bond.[7]

    • C=O Stretch (Amide I): A strong, sharp absorption band should appear around 1660-1680 cm⁻¹, corresponding to the carbonyl stretch.[7]

    • N-H Bend (Amide II): A significant peak is expected near 1540-1560 cm⁻¹, arising from the N-H bending vibration coupled with C-N stretching.[7]

    • C-Cl Stretch: A peak in the fingerprint region, typically between 785-540 cm⁻¹, indicates the presence of the carbon-chlorine bond.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should be relatively simple and diagnostic.

      • Ar-CH₃: Two singlets are expected for the three methyl groups. The two ortho-methyl groups (at positions 2 and 6) will be equivalent, giving a singlet integrating to 6H. The para-methyl group (at position 4) will produce a distinct singlet integrating to 3H.

      • Ar-H: The two aromatic protons are equivalent and should appear as a singlet integrating to 2H.

      • N-H: A broad singlet, typically downfield, corresponding to the amide proton (1H). Its chemical shift can be concentration-dependent and it is D₂O exchangeable.

      • CH₂Cl: A sharp singlet integrating to 2H is expected for the methylene protons adjacent to the chlorine and carbonyl group.

    • ¹³C NMR: The carbon spectrum will confirm the carbon framework. Key signals include:

      • C=O: A peak in the 165-170 ppm range for the amide carbonyl carbon.

      • CH₂Cl: A signal around 40-45 ppm for the carbon bearing the chlorine atom.

      • Aromatic Carbons: Several signals in the aromatic region (125-140 ppm), corresponding to the substituted and unsubstituted carbons of the trimethylphenyl ring.

      • Methyl Carbons: Signals in the aliphatic region (around 18-21 ppm) for the three methyl carbons.

  • Mass Spectrometry (MS):

    • Molecular Ion: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 211. A crucial diagnostic feature is the [M+2]⁺ isotope peak at m/z 213, which will have an intensity approximately one-third of the [M]⁺ peak, characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio).[9]

    • Fragmentation: Common fragmentation pathways would include the cleavage of the C-N bond or the loss of the •CH₂Cl radical, leading to characteristic fragment ions.

Chemical Reactivity and Applications

The synthetic utility of this compound stems directly from its chemical reactivity, which is dominated by the α-chloro amide group.

Primary Reactive Site: The carbon atom bonded to the chlorine is highly electrophilic. This is due to the electron-withdrawing inductive effects of both the adjacent carbonyl group and the chlorine atom. Consequently, this site is highly susceptible to nucleophilic substitution (Sₙ2) reactions .[4] The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.

Reactivity cluster_sites Key Reactive Sites Molecule Structure of this compound C_alpha Electrophilic α-Carbon (Site for Nucleophilic Attack) Cl Chlorine (Good Leaving Group) C_alpha->Cl C-Cl bond breaks Nucleophile Nucleophile (Nu:⁻) Nucleophile->C_alpha Sₙ2 Attack

Caption: Key reactive sites for nucleophilic substitution.

Applications:

  • Pharmaceutical Synthesis: The primary and most well-documented application is its role as a key intermediate in the synthesis of Trimecaine Hydrochloride .[1] In this synthesis, the chlorine atom is displaced by a secondary amine (diethylamine) to form the lidocaine analogue, Trimecaine. This reaction perfectly exemplifies the Sₙ2 reactivity described above.

  • General Synthetic Building Block: Like other N-aryl chloroacetamides, this compound can be used to introduce the N-(2,4,6-trimethylphenyl)acetamido moiety into various molecules. It is a precursor for synthesizing diverse heterocyclic compounds, agrochemicals, and other biologically active molecules.[4][7]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

  • Eye Irritation: Classified as causing serious eye irritation (H319).[2]

  • Skin Irritation: Based on data for analogous compounds, it may cause skin irritation.[10][11]

  • Inhalation: May cause respiratory irritation.[10]

  • Ingestion: Chloroacetamide derivatives can be toxic if swallowed.[12][13]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2][10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[10][11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE - ChemicalBook. (2023).
  • 2-chloro-n-(2,4,6-trimethyl-phenyl)-acetamide - Sigma-Aldrich. (n.d.). Product Page. Link
  • 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8 - ChemicalBook. (2023).
  • 2-chloro-N-(2,4,6-triethylphenyl)acetamide | C14H20ClNO - PubChem. (n.d.). PubChem Compound Summary. Link
  • 2-Chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide - AK Scientific, Inc. (n.d.).
  • 3910-51-8(2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Product Description - ChemicalBook. (n.d.). Product Properties. Link
  • 2-Chloro Acetamide - Anshul Specialty Molecules. (n.d.).
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide 1131-01-7 - Guidechem. (n.d.). Chemical Properties. Link
  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. (n.d.).
  • 2-Chloro-N-(2,4-dimethylphenyl)acetamide | C10H12ClNO | CID 170158 - PubChem. (n.d.). PubChem Compound Summary. Link
  • SAFETY DATA SHEET - Fisher Scientific. (2011). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Link
  • Acetamide, 2-chloro- - NIST WebBook. (n.d.).
  • 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | 6307-67-1 - Biosynth. (n.d.).
  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (n.d.).
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem. (n.d.).
  • Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- - NIST WebBook. (n.d.).
  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). PubChem Compound Summary. Link
  • Chloroacetamide - Wikipedia. (n.d.).
  • Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives - International Journal of Pharma Sciences and Research. (2012). Research Article. Link
  • Acetamide, 2-chloro-N-(4-methylphenyl)- - NIST WebBook. (n.d.).
  • 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% - Thermo Fisher Scientific. (n.d.). Product Identifiers. Link
  • Synthesis of the 2-chloro-N-(4-methoxyphenyl)
  • Synthesis of 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity - Neliti. (2020). Conference Paper. Link
  • interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide - Chegg. (2020). User Question. Link
  • Acetamide, 2-chloro-N-(2,6-diethylphenyl)- - NIST WebBook. (n.d.).
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. (n.d.). Synthesis Protocol. Link
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum - ChemicalBook. (n.d.).
  • N-(2-CHLOROETHYL)ACETAMIDE(7355-58-0) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 2'-Chloroacetanilide(533-17-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum - ChemicalBook. (n.d.).
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - PubChem. (n.d.). PubChem Compound Summary. Link
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchG
  • Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- - Substance Details - SRS | US EPA. (n.d.). Substance Registry Services. Link
  • N-(2,4,6-Trimethylphenyl)acetamide synthesis - ChemicalBook. (n.d.). Synthesis Routes. Link
  • 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% - Fisher Scientific. (n.d.).
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.). Research Paper. Link

Sources

An In-depth Technical Guide to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (Chloracetmesidide)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 3910-51-8 | Molecular Formula: C₁₁H₁₄ClNO | Molecular Weight: 211.69 g/mol

This technical guide provides a comprehensive overview of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, applications, and safe handling procedures.

Introduction and Significance

This compound, also known by the synonym Chloracetmesidide, is a substituted aromatic amide that plays a crucial role as a building block in organic synthesis. Its chemical structure, featuring a reactive chloroacetyl group and a sterically hindered 2,4,6-trimethylphenyl (mesityl) moiety, makes it a valuable precursor for the synthesis of more complex molecules. The primary significance of this compound lies in its application as a key intermediate in the production of certain local anesthetics.[1][2]

The reactivity of the α-chloro substituent allows for facile nucleophilic substitution, enabling the introduction of the N-(2,4,6-trimethylphenyl)acetamide framework into a target molecule. This reactivity is central to its utility in the pharmaceutical industry.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference
CAS Number 3910-51-8[1][3]
Molecular Formula C₁₁H₁₄ClNO[4]
Molecular Weight 211.69 g/mol [4]
Melting Point 178-179 °C[2][4]
Boiling Point (Predicted) 324.1 ± 30.0 °C[2][4]
Density (Predicted) 1.158 ± 0.06 g/cm³[2]
Appearance White solid[2]
Solubility Soluble in Dichloromethane[2]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2,4,6-trimethylaniline with chloroacetyl chloride. This is a well-established and efficient method for the formation of the amide bond.

General Synthesis Protocol

The following is a representative experimental protocol for the synthesis of N-aryl 2-chloroacetamides, which can be adapted for the specific synthesis of this compound.[6][7][8]

Materials:

  • 2,4,6-Trimethylaniline

  • Chloroacetyl chloride

  • A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base (e.g., Triethylamine, Sodium acetate in acetic acid)[9]

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylaniline and a base (if using an amine base) in the chosen solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by thin-layer chromatography.[6]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[6]

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the purified this compound.[6]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the amide bond. The base is used to neutralize the hydrochloric acid byproduct.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products TMA 2,4,6-Trimethylaniline TI [Intermediate] TMA->TI Nucleophilic Attack CAC Chloroacetyl Chloride CAC->TI Product This compound TI->Product Chloride Elimination HCl HCl TI->HCl

Caption: Synthesis of this compound.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of the local anesthetic and cardiac antiarrhythmic drug, Trimecaine Hydrochloride.[1][2]

Role in Trimecaine Synthesis

In the synthesis of Trimecaine, the chlorine atom of this compound is displaced by a nucleophilic amine, typically diethylamine, to form the final active pharmaceutical ingredient. The 2,4,6-trimethylphenyl group is an essential part of the Trimecaine structure, contributing to its anesthetic properties.

Trimecaine_Synthesis Cpd1 This compound Product Trimecaine Cpd1->Product Nucleophilic Substitution Cpd2 Diethylamine Cpd2->Product

Caption: Role as an intermediate in Trimecaine synthesis.

The broader class of N-aryl 2-chloroacetamides has been investigated for various biological activities, including antimicrobial and herbicidal properties.[6][7] This suggests potential for further research and development of new derivatives based on this scaffold. Studies have shown that some N-substituted chloroacetamide derivatives exhibit excellent antibacterial and antifungal activity.[6]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic substitution reactions, which is the cornerstone of its synthetic utility.

The chlorine atom can be readily displaced by a variety of nucleophiles, including:

  • Oxygen nucleophiles: such as alcohols and phenols, to form ether linkages.

  • Nitrogen nucleophiles: such as primary and secondary amines, to form more complex amides.

  • Sulfur nucleophiles: such as thiols, to form thioethers.

This versatility allows for the incorporation of the N-(2,4,6-trimethylphenyl)acetamido moiety into a wide range of molecular architectures, making it a valuable tool for medicinal chemists and synthetic organic chemists.[7]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2][3]

  • Hazard Statements: H319 - Causes serious eye irritation.[2][3]

Precautionary Statements:

  • Prevention:

    • P264: Wash hands and exposed skin thoroughly after handling.[3]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Response:

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P337+P313: If eye irritation persists: Get medical advice/attention.

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3][10]

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the pharmaceutical industry. Its straightforward synthesis, well-defined reactivity, and crucial role in the production of Trimecaine underscore its value. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development. The versatile reactivity of its chloroacetyl group also presents opportunities for the development of novel compounds with potential biological activities.

References

  • 2-chloro-N-(2,4,6-triethylphenyl)acetamide | C14H20ClNO - PubChem.
  • Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH 3-yXy (X = CH3 or Cl and y = 0, 1, 2) - ResearchGate. (2009-08-25).
  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012-01-02).
  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem.
  • The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD.
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (2020-12-12).
  • Acetamide, 2-chloro-N-(4-methylphenyl)- - the NIST WebBook.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019-11-18).
  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... - ResearchGate.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH.
  • Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide - PrepChem.com.
  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals.
  • (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide - ResearchGate. (2006-09-08).
  • 1,1,3-trimethyl-3-phenyl indan, 3910-35-8 - The Good Scents Company.
  • Synthonix, Inc > 3910-35-8 | 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene.

Sources

molecular structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , a key intermediate in pharmaceutical synthesis. This document elucidates the compound's three-dimensional geometry, electronic properties, and spectroscopic signature. We will delve into the structural insights gained from crystallographic studies of analogous compounds, detailed spectroscopic analysis (NMR, IR, MS), and the established synthetic pathway. The guide is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this molecule's characteristics for applications in medicinal chemistry and materials science.

Introduction and Significance

This compound, with the chemical formula C₁₁H₁₄ClNO, is a substituted acetamide of significant interest in organic synthesis.[1] Its primary importance lies in its role as a precursor in the synthesis of local anesthetics and antiarrhythmic drugs, most notably Trimecaine Hydrochloride.[2] The molecular architecture, characterized by a chloroacetyl group linked via an amide bond to a sterically hindered 2,4,6-trimethylphenyl (mesityl) moiety, dictates its reactivity and utility.

Understanding the precise molecular structure is paramount for predicting its chemical behavior, optimizing reaction conditions, and designing novel derivatives with enhanced therapeutic properties. The steric hindrance imposed by the two ortho-methyl groups on the aromatic ring significantly influences the conformation of the amide linkage, which in turn affects its intermolecular interactions and solid-state packing. This guide synthesizes data from various analytical techniques to construct a detailed molecular portrait.

Molecular Geometry and Crystal Structure

The core structure consists of a planar amide group (-NH-C=O) connecting a chloro-substituted aliphatic chain to a trimethylated aromatic ring. The key structural determinants are the bond lengths, bond angles, and the dihedral angle between the phenyl ring and the amide plane.

Key Structural Features:

  • Amide Group: The amide linkage is expected to be essentially planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This partial double-bond character restricts rotation around the C-N bond.

  • Aromatic Ring: The 2,4,6-trimethylphenyl group provides a bulky, hydrophobic domain.

  • Steric Hindrance: The two methyl groups at the ortho positions (C2 and C6) of the phenyl ring create significant steric repulsion with the amide group. This forces the amide plane to be twisted out of the plane of the phenyl ring. This torsional angle is a critical feature, influencing the molecule's overall conformation and ability to participate in crystal packing. In related structures like N-(2,4,6-trimethylphenyl)-acetamide, this twisting is a defining characteristic.[5]

  • Intermolecular Interactions: In the solid state, molecules of this type are primarily linked by intermolecular N-H···O hydrogen bonds, forming chains or more complex networks.[6] This hydrogen bonding is a crucial factor in the stability of the crystal lattice.

Below is a diagram illustrating the fundamental molecular structure and its key components.

Caption: Molecular structure of this compound.

Quantitative Structural Data (Predicted)

The following table summarizes predicted bond lengths and angles based on data from analogous structures.

ParameterTypical ValueRationale
C=O Bond Length~1.23 ÅStandard for amide carbonyl groups.
C-N (Amide) Bond Length~1.33 ÅShorter than a typical C-N single bond due to resonance, indicating partial double-bond character.
N-C (Aryl) Bond Length~1.43 ÅStandard single bond between sp² nitrogen and sp² aromatic carbon.
C-Cl Bond Length~1.78 ÅTypical for a chlorocarbon attached to an sp³ carbon.
N-H Bond Length~1.00 ÅStandard N-H bond length in amides.
O=C-N Angle~122°Reflects the sp² hybridization of the carbonyl carbon.
Phenyl-Amide Dihedral Angle60-90°Significant twist is expected due to severe steric hindrance from the two ortho-methyl groups.[5]

Synthesis Protocol and Mechanism

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. The process involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.[7]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,4,6-trimethylaniline and chloroacetyl chloride.

Materials:

  • 2,4,6-Trimethylaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A weak base (e.g., Sodium acetate, Triethylamine) to act as an HCl scavenger.

  • Deionized water

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add the weak base (1.1 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent side-product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the mixture by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

The following diagram outlines the synthesis workflow.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline Acylation at 0°C Acylation at 0°C 2,4,6-Trimethylaniline->Acylation at 0°C Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Acylation at 0°C Aqueous Wash Aqueous Wash Acylation at 0°C->Aqueous Wash Extraction Extraction Aqueous Wash->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Analysis

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound. The data below are predicted based on the known structure and information from similar compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 8.0-8.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

  • δ 6.9 ppm (s, 2H): A sharp singlet for the two equivalent aromatic protons on the trimethylphenyl ring.

  • δ 4.2 ppm (s, 2H): A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group.

  • δ 2.3 ppm (s, 6H): A singlet integrating to six protons, representing the two equivalent ortho-methyl groups.

  • δ 2.2 ppm (s, 3H): A singlet for the three protons of the para-methyl group.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 164-166 ppm: Carbonyl carbon (C=O) of the amide.

  • δ 135-138 ppm: Quaternary aromatic carbons attached to the methyl groups.

  • δ 132-134 ppm: Quaternary aromatic carbon attached to the nitrogen.

  • δ 128-130 ppm: Aromatic CH carbons.

  • δ 42-44 ppm: Chloromethyl carbon (-CH₂Cl).

  • δ 20-22 ppm: Para-methyl carbon.

  • δ 18-20 ppm: Ortho-methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3250-3300N-H StretchSecondary Amide
2950-3000C-H Stretch (Aromatic)Phenyl Ring
2850-2960C-H Stretch (Aliphatic)Methyl & Methylene
1660-1680C=O Stretch (Amide I)Secondary Amide
1530-1550N-H Bend (Amide II)Secondary Amide
750-800C-Cl StretchAlkyl Halide

The strong absorption band for the C=O stretch (Amide I) is a particularly reliable diagnostic peak for confirming the presence of the amide functionality.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The calculated molecular weight is 211.69 g/mol .[1] The mass spectrum will show a molecular ion peak [M]⁺ at m/z 211 and a prominent [M+2]⁺ peak at m/z 213.

  • Isotopic Pattern: The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in the [M]⁺ and [M+2]⁺ peaks having a relative intensity ratio of approximately 3:1, which is a definitive confirmation of the presence of one chlorine atom.

  • Key Fragmentation: Common fragmentation pathways would include the loss of the chloromethyl radical (•CH₂Cl) or cleavage of the amide bond, leading to fragment ions corresponding to the trimethylphenyl isocyanate cation or the trimethylaniline cation.

Conclusion

The is defined by the interplay between its planar amide linkage and the sterically demanding 2,4,6-trimethylphenyl group. This steric hindrance induces a significant twist between the aromatic ring and the amide plane, a feature that governs its solid-state packing and reactivity. Its synthesis is straightforward via acylation, and its structure is readily confirmed through a combination of NMR, IR, and MS techniques. As a crucial building block in medicinal chemistry, a thorough understanding of its structural and spectroscopic properties is essential for its effective application in the development of novel pharmaceutical agents.

References

  • PubChem. 2-chloro-N-(2,4,6-triethylphenyl)acetamide | C14H20ClNO. National Center for Biotechnology Information.
  • Gowda, B. T., Kožíšek, J., & Fuess, H. (2006). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH 3-yXy (X = CH3 or Cl and y = 0, 1, 2). Zeitschrift für Naturforschung A, 61(10-11), 588-594.
  • Anshul Specialty Molecules. 2-Chloro Acetamide.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o855.
  • Gowda, B. T., Kožíšek, J., & Fuess, H. Molecular geometry of N-(2,4,6-trimethylphenyl)-acetamide, 2,4,6-(CH 3 ) 3 C 6 H 2 NH-CO-CH 3 (TMPA), with the numbering of atoms. ResearchGate.
  • Gowda, B. T., Kožíšek, J., & Fuess, H. (2006). Structural Studies on N-(2,4,6-Trimethylphenyl)-methyl/ chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH3−yXy (X = CH3 or Cl and y = 0, 1, 2). Zeitschrift für Naturforschung A.
  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO. National Center for Biotechnology Information.
  • PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO. National Center for Biotechnology Information.
  • AHH Chemical Co., Ltd. 3910-51-8(2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Product Description.
  • NIST. Acetamide, 2-chloro-N-(2-chlorophenyl)-. NIST Chemistry WebBook.
  • NIST. Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook.
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012).
  • Neliti. SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020).
  • PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information.
  • NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.
  • Stenutz. N-(2,6-dimethylphenyl)chloroacetamide.
  • Wikipedia. Chloroacetamide.
  • SpectraBase. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Optional[ATR-IR] - Spectrum.
  • ResearchGate. (PDF) 2-Chloro-N-phenylacetamide.
  • NIST. Acetamide, 2-chloro-. NIST Chemistry WebBook.
  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
  • Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • ATB. 2-Chloroacetamide | C2H4ClNO | MD Topology | NMR | X-Ray.
  • NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook.
  • ResearchGate. (PDF) 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

2-chloro-N-(2,4,6-trimethylphenyl)acetamide is a substituted chloroacetanilide that serves as a critical intermediate in organic synthesis. Its structural motif is found in a variety of commercially significant compounds, particularly within the agrochemical sector. The chloroacetamide functional group is a versatile chemical handle, susceptible to nucleophilic substitution, making this compound a valuable building block for creating more complex molecules.[1][2] For instance, related N-substituted chloroacetamides are foundational to the synthesis of widely used herbicides.[1]

This guide provides an in-depth exploration of the synthesis of this compound, focusing on the underlying chemical principles, a detailed and validated experimental protocol, critical safety considerations, and methods for product characterization. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.

Reaction Mechanism and Chemical Rationale

The synthesis of this compound is achieved through the N-acylation of 2,4,6-trimethylaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Core Reactants:

  • 2,4,6-Trimethylaniline (Mesitylamine): This aromatic amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[3] The presence of two ortho-methyl groups provides significant steric hindrance, which can influence reactivity but also directs the substitution to the nitrogen atom.

  • Chloroacetyl Chloride: This is a highly reactive acylating agent, serving as the electrophile. The carbonyl carbon is rendered highly electron-deficient by the adjacent carbonyl oxygen and the two chlorine atoms (one on the acyl group, one as part of the acid chloride), making it highly susceptible to nucleophilic attack.[4][5]

  • Base/Solvent System: The reaction releases hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic) and drive the reaction to completion, a base is often employed to neutralize the acid. Common choices include sodium acetate or an organic base like triethylamine.[6][7] The choice of solvent is also critical; it must dissolve the reactants and be inert to the reaction conditions. Glacial acetic acid is a common choice as it effectively dissolves the amine salt and the final product often precipitates directly from the solution upon formation.[6]

The mechanism proceeds as follows:

  • The nitrogen atom of 2,4,6-trimethylaniline performs a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride.

  • This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom carries a positive charge.

  • The carbonyl double bond reforms, expelling the chloride ion as the leaving group.

  • A base (or another molecule of the starting amine) deprotonates the nitrogen atom, yielding the final amide product and the neutralized HCl byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine 2,4,6-Trimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct Deprotonation Experimental_Workflow A Dissolve 2,4,6-trimethylaniline and sodium acetate in acetic acid B Cool mixture to 10-15°C in an ice bath A->B C Slowly add chloroacetyl chloride B->C D Stir in ice bath for 30 minutes C->D E Quench with cold water to precipitate product D->E F Isolate solid by vacuum filtration E->F G Wash with deionized water F->G H Dry the crude product G->H I Recrystallize from ethanol (optional, for high purity) H->I Purification J Characterize final product H->J Direct Use I->J

Caption: Step-by-step experimental workflow.

Safety and Hazard Management

The synthesis of this compound involves several hazardous chemicals. Strict adherence to safety protocols is mandatory.

  • Chloroacetyl Chloride (CAS: 79-04-9):

    • Hazards: Highly toxic if swallowed, in contact with skin, or if inhaled. [8][9][10]Causes severe skin burns and eye damage. [9][10]It is a lachrymator and corrosive to the respiratory tract. [10][11]Reacts violently with water, liberating toxic and corrosive hydrogen chloride gas. [11][12] * Handling: Must be handled exclusively in a chemical fume hood. [8][11]Wear chemical-resistant gloves (e.g., heavy rubber), chemical safety goggles, and a face shield. [8][9]Keep away from water and moisture. [10][11]Store under an inert atmosphere (e.g., nitrogen). [8][10] * Spills: Cover with a dry, inert material like soda ash or dry lime. Do not use water. [8][9]

  • 2,4,6-Trimethylaniline (CAS: 88-05-1):

    • Hazards: Toxic by ingestion. [13]Can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen. [13][14]It is a suspected carcinogen based on animal studies. [13][14] * Handling: Wear appropriate PPE to avoid skin contact and inhalation. Use in a well-ventilated area or fume hood.

  • Glacial Acetic Acid:

    • Hazards: Corrosive, causes severe skin and eye burns. Flammable.

    • Handling: Handle in a fume hood and wear appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [8][9]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. [8][9]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8][9]

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: The purified product should have a sharp melting point. Literature values for related chloroacetanilides vary, but a sharp range indicates high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks:

    • N-H stretch (secondary amide): ~3270 cm⁻¹

    • C=O stretch (amide I band): ~1670 cm⁻¹

    • N-H bend (amide II band): ~1540 cm⁻¹

    • C-Cl stretch: ~780-540 cm⁻¹

  • ¹H NMR Spectroscopy: Expect characteristic signals for the aromatic protons, the N-H proton (a broad singlet), the methylene (-CH₂-) protons adjacent to the chlorine and carbonyl groups, and the methyl protons on the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+] and an [M+2]+ peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

References

  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH.
  • Safety Guideline - ChemTrack.org.
  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.
  • CHLOROACETYL CHLORIDE - CAMEO Chemicals.
  • Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem.
  • N-(2,4,6-Trimethylphenyl)acetamide synthesis - ChemicalBook.
  • A facile amidation of chloroacetyl chloride using DBU.
  • Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Benchchem.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate.
  • Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide - PrepChem.com.
  • 2,4,6-Trimethylaniline - Santa Cruz Biotechnology.
  • 2,4,6-Trimethylaniline - Wikipedia.
  • 2,4,6-Trimethylaniline and Its Salts - OEHHA.
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH.

Sources

An In-Depth Technical Guide to the Physical Properties of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a profound understanding of the physical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. These properties govern a molecule's behavior from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the physical characteristics of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a key intermediate in the synthesis of various organic compounds, including local anesthetics. As a Senior Application Scientist, my objective is to present this information not merely as a list of data points, but as a cohesive narrative that underscores the practical implications of these properties in a laboratory and developmental setting.

Molecular Structure and Identity

The foundational step in characterizing any chemical compound is to establish its molecular structure and identity unequivocally.

Chemical Name: this compound Synonyms: Chloroacetmesidide[1] CAS Number: 3910-51-8[1] Molecular Formula: C₁₁H₁₄ClNO[2] Molecular Weight: 211.69 g/mol [2]

The structural formula, presented below, reveals a substituted acetamide with a chloroacetyl group attached to the nitrogen of a 2,4,6-trimethylaniline moiety. The steric hindrance imposed by the ortho-methyl groups on the phenyl ring significantly influences the molecule's conformation and, consequently, its physical properties.

Synthesis reactant1 2,4,6-Trimethylaniline reagents Base (e.g., NaOAc) Solvent (e.g., Acetic Acid) reactant1->reagents reactant2 Chloroacetyl Chloride reactant2->reagents product This compound reagents->product

Sources

Introduction: The Critical Role of Solubility in Chemical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

This compound (CAS No. 3910-51-8) is a substituted acetanilide that serves as a key intermediate in various synthetic pathways, including the preparation of local anesthetics and other pharmacologically active molecules[1]. For researchers, scientists, and drug development professionals, understanding the solubility of such a compound is not merely an academic exercise; it is a foundational pillar upon which successful formulation, bioavailability, and process chemistry are built. Low aqueous solubility can severely hamper drug efficacy, leading to poor absorption and unreliable in vitro results, while solubility in organic solvents dictates the feasibility of reaction conditions, purification strategies, and final product formulation[2][3].

This guide provides a comprehensive framework for characterizing the solubility of this compound. We will move beyond simple data reporting to explain the causality behind robust experimental design, ensuring that the protocols described are self-validating and yield data of the highest integrity. We will detail the gold-standard equilibrium shake-flask method, outline the principles of analytical quantification, and provide the theoretical grounding necessary for a scientist to not only perform the experiment but also to understand and interpret the results authoritatively.

Physicochemical Profile of this compound

Before embarking on experimental solubility determination, a thorough understanding of the compound's intrinsic physicochemical properties is essential. These properties govern its behavior in different solvent systems and inform the selection of appropriate analytical techniques.

PropertyValueSource
CAS Number 3910-51-8[1][4][5]
Molecular Formula C₁₁H₁₄ClNO[4][5]
Molecular Weight 211.69 g/mol [4][5]
Appearance White Solid / Crystalline Powder[5]
Melting Point 178-179 °C[5]
pKa (Predicted) 12.92 ± 0.70[5]

The high melting point suggests a stable crystalline lattice, which often correlates with lower aqueous solubility as significant energy is required to break the crystal lattice structure. The predicted pKa indicates the amide proton is very weakly acidic, and the molecule is unlikely to ionize under typical physiological pH conditions.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is a function of the equilibrium between the solid state and the solvated state. The key molecular features influencing this equilibrium are:

  • Lipophilicity: The 2,4,6-trimethylphenyl group is highly nonpolar, contributing significantly to the molecule's overall lipophilicity. This suggests a preference for nonpolar organic solvents over polar solvents like water.

  • Polarity and Hydrogen Bonding: The amide (-CONH-) and chloro (-Cl) groups introduce polarity. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protic solvents[6]. However, the steric hindrance from the ortho-methyl groups on the phenyl ring may partially shield the amide group, potentially limiting these interactions.

  • Crystal Lattice Energy: As mentioned, the high melting point indicates strong intermolecular forces in the solid state. A solvent must provide favorable interactions that can overcome this lattice energy for dissolution to occur.

This interplay dictates that while the compound is expected to be poorly soluble in water, its solubility should increase in organic solvents, particularly those that can interact with the polar amide group.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The equilibrium or thermodynamic shake-flask method is universally regarded as the gold standard for solubility measurement due to its reliability and direct measurement of a saturated solution at equilibrium[7]. The following protocol is a self-validating system designed for high accuracy.

Causality in Experimental Design
  • Use of Excess Solid: Adding an excess of the compound ensures that the solution reaches true saturation. The continued presence of undissolved solid at the end of the experiment is a primary validation checkpoint[7][8].

  • Equilibration Time: A prolonged incubation period (e.g., 24-48 hours) is critical to ensure the system reaches thermodynamic equilibrium. Short incubation times may yield kinetic solubility values, which can be misleadingly high as they may represent a supersaturated state[2][9].

  • Temperature Control: Solubility is highly temperature-dependent[10][11]. Conducting the experiment in a calibrated, temperature-controlled shaker or water bath is non-negotiable for data reproducibility.

  • Phase Separation: It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF)[2][3].

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into several glass vials (n=3 for triplicate measurements). The exact mass is not critical, but it must be sufficient to ensure a solid phase remains after equilibration.

    • Add a precise volume of the desired solvent (e.g., 1.0 mL of water, ethanol, methanol, acetonitrile, etc.) to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for at least 24 hours. A longer period (48 hours) is recommended, with samples taken at 24 and 48 hours to confirm that equilibrium has been reached (i.e., the concentration does not change between the two time points)[9].

  • Phase Separation:

    • Allow the vials to stand at the experimental temperature for 30 minutes to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the experimental temperature to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For immediate analysis, proceed to step 4. For subsequent analysis, immediately filter the supernatant through a 0.22 µm chemical-resistant syringe filter (pre-wetted with the solvent to minimize compound loss due to adsorption). Discard the first few drops of the filtrate.

  • Quantification (HPLC-UV Analysis):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected solubility range (e.g., 0.1 to 100 µg/mL)[12].

    • Dilute the filtered saturated solution (from step 3) with the mobile phase to bring its concentration into the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, monitoring at a wavelength of ~254 nm[12].

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the final solubility of the compound in the test solvent, typically expressed in µg/mL or mg/L.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification weigh Weigh Excess Solid add_solvent Add Precise Volume of Solvent weigh->add_solvent agitate Agitate at Constant Temp (24-48 hours) add_solvent->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant (0.22 µm PVDF) centrifuge->filtrate dilute Dilute Sample filtrate->dilute hplc Analyze via HPLC-UV dilute->hplc calculate Calculate Concentration (vs. Calibration Curve) hplc->calculate result Final Solubility Data (mg/mL) calculate->result

Caption: Workflow for the Shake-Flask Solubility Assay.

G start Start: Determine Solubility of This compound prop_assess Assess Physicochemical Properties (High MP, Non-ionizable) start->prop_assess method_choice Is the compound ionizable with a known pKa? prop_assess->method_choice shake_flask Primary Method: Equilibrium Shake-Flask method_choice->shake_flask No potentiometric Alternative Method: Potentiometric Titration method_choice->potentiometric Yes analytical_method Select Quantification Technique (HPLC-UV is suitable) shake_flask->analytical_method execute Execute Protocol analytical_method->execute validate Validate Results (Equilibrium confirmation, Mass balance) execute->validate report Report Data (Solvent, Temp, Concentration) validate->report

Caption: Logical Decision Tree for Solubility Method Selection.

Conclusion

Determining the solubility of this compound is a fundamental requirement for its effective use in research and development. Due to a lack of extensive published data, a rigorous experimental approach is necessary. The equilibrium shake-flask method, coupled with a validated analytical technique like HPLC-UV, provides the most trustworthy and reproducible means of generating this critical data. By understanding the physicochemical properties of the molecule and the causal principles behind the experimental protocol, researchers can confidently produce high-quality solubility data that will reliably inform downstream applications, from reaction optimization to formulation development.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). [Link]
  • Marques, M. R. C. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • Klossek, M. L., et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. (2020). [Link]
  • Al-Qadiri, M., et al. Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K.
  • Solubility of Things. Acetamide. [Link]
  • ResearchGate.
  • ResearchGate. Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. [Link]
  • CDN. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. (2014). [Link]
  • ERIC. Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • YouTube. Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. (2023). [Link]
  • PubChem. 2-Chloro-N-(2,4-dimethylphenyl)acetamide. [Link]

Sources

Spectroscopic Characterization of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretation are presented with a focus on the underlying scientific principles, ensuring a thorough understanding of the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Overview

This compound is a substituted acetamide with a molecular formula of C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol . The molecule consists of a 2,4,6-trimethylphenyl (mesityl) group attached to the nitrogen of an acetamide, which in turn bears a chlorine atom on the acetyl methyl group. This unique substitution pattern gives rise to a distinct set of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, the N-H proton, and the methylene protons of the chloroacetyl group.

Expected Chemical Shifts (δ) and Multiplicities:

ProtonsChemical Shift (ppm)MultiplicityIntegration
N-H~8.0-9.0Singlet (broad)1H
Aromatic C-H~6.9Singlet2H
-CH₂Cl~4.2Singlet2H
para-CH₃~2.3Singlet3H
ortho-CH₃~2.2Singlet6H

Causality of Chemical Shifts and Multiplicities:

  • N-H Proton: The amide proton is deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding, resulting in a downfield chemical shift. Its signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

  • Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern of the mesityl group, giving rise to a single signal.

  • -CH₂Cl Protons: The methylene protons are adjacent to an electron-withdrawing chlorine atom and a carbonyl group, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons: The three methyl groups on the phenyl ring are in different chemical environments. The two ortho methyl groups are equivalent and appear as a single peak, while the para methyl group gives a separate signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ):

CarbonChemical Shift (ppm)
C=O~165
Aromatic C (quaternary)~135-140
Aromatic C-H~129
-CH₂Cl~43
para-CH₃~21
ortho-CH₃~18

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon is the most deshielded due to the double bond to oxygen. The aromatic carbons appear in the typical aromatic region, with the quaternary carbons appearing at a lower field than the protonated carbons. The aliphatic carbons of the methylene and methyl groups are found at the upfield end of the spectrum.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C stretches.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3300-3250Medium-Strong
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch3000-2850Medium
C=O stretch (Amide I)1680-1650Strong
N-H bend (Amide II)1550-1510Medium-Strong
Aromatic C=C stretch1600-1450Medium
C-Cl stretch800-600Medium-Strong

Interpretation of the IR Spectrum:

  • The N-H stretching vibration appears as a sharp to moderately broad band in the 3300-3250 cm⁻¹ region.

  • The C=O stretching vibration (Amide I band) is a very strong and characteristic absorption, typically found between 1680 and 1650 cm⁻¹. Its position can be influenced by hydrogen bonding.

  • The N-H bending vibration (Amide II band) is another characteristic amide absorption, appearing around 1550-1510 cm⁻¹.

  • The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a suitable technique.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (211 for ³⁵Cl and 213 for ³⁷Cl). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M⁺ and M+2 peak ratio.

  • Major Fragment Ions:

    • Loss of Cl: A significant peak at m/z 176 resulting from the loss of the chlorine radical.

    • Acylium Ion: A peak at m/z 134 corresponding to the [CH₃C₆H₂(CH₃)₂NHCO]⁺ fragment.

    • Tropylium-like Ion: A peak at m/z 134 could also correspond to the trimethylphenyl cation [C₆H₂(CH₃)₃]⁺.

    • Loss of CH₂Cl: A peak at m/z 162 corresponding to the loss of the chloromethyl radical.

    • Other Fragments: Various other fragments corresponding to further cleavages of the molecule will also be observed.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Gas Chromatography (GC):

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to 230 °C.

    • Quadrupole Temperature: Set to 150 °C.

Data Summary and Visualization

Spectroscopic Data Summary
TechniqueKey Data Points
¹H NMR δ ~8.5 (s, 1H, NH), ~6.9 (s, 2H, Ar-H), ~4.2 (s, 2H, CH₂Cl), ~2.3 (s, 3H, p-CH₃), ~2.2 (s, 6H, o-CH₃)
¹³C NMR δ ~165 (C=O), ~138, ~135, ~129 (Ar-C), ~43 (CH₂Cl), ~21 (p-CH₃), ~18 (o-CH₃)
IR (cm⁻¹) ~3270 (N-H), ~1660 (C=O), ~1540 (N-H bend), ~750 (C-Cl)
MS (m/z) 211/213 (M⁺), 176, 162, 134
Molecular Structure and Key Spectroscopic Correlations

Caption: Molecular structure of this compound and its key spectroscopic correlations.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start 2,4,6-Trimethylaniline + Chloroacetyl Chloride reaction Acylation Reaction start->reaction workup Aqueous Workup reaction->workup purification Recrystallization workup->purification product Pure Product purification->product NMR NMR (¹H, ¹³C) product->NMR IR IR (ATR) product->IR MS MS (GC-MS) product->MS structure Structure Elucidation NMR->structure purity Purity Assessment NMR->purity IR->structure MS->structure confirmation Structural Confirmation structure->confirmation purity->confirmation

Caption: General workflow from synthesis to spectroscopic analysis and structural confirmation.

Conclusion

The spectroscopic data for this compound are highly characteristic and allow for unambiguous structural elucidation. The combination of NMR, IR, and MS provides a comprehensive picture of the molecule's connectivity and functional groups. This guide serves as a valuable resource for researchers working with this compound, enabling efficient and accurate characterization. The principles and protocols outlined herein are also applicable to a wide range of related N-aryl acetamides, making this a useful reference for the broader scientific community.

References

  • PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information.
  • NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook.
  • Singh, B. T., et al. (2007). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH3-yXy (X = CH3 or Cl and y = 0, 1, 2). Zeitschrift für Naturforschung B, 62(5), 643-650.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure, connectivity, and environment of protons within a molecule. This guide offers an in-depth technical analysis of the ¹H NMR spectrum of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (CAS: 3910-51-8), a key intermediate in various synthetic pathways, including the synthesis of the local anesthetic Trimecaine.[1]

This document is designed for researchers, scientists, and drug development professionals, providing not just a theoretical prediction of the spectrum but also a field-proven experimental protocol and data analysis workflow. Our approach is grounded in fundamental principles, ensuring that the methodologies described are robust, reproducible, and serve as a self-validating system for structural confirmation.

Part 1: Molecular Structure and Theoretical Spectral Analysis

Before acquiring any experimental data, a thorough analysis of the molecule's structure allows for a robust prediction of the expected ¹H NMR spectrum. The structure of this compound possesses distinct proton environments, each with a characteristic chemical shift, multiplicity, and integration value.

Chemical Structure: C₁₁H₁₄ClNO[2]

The molecule can be deconstructed into four key proton-bearing regions:

  • Amide (N-H): A single proton attached to the nitrogen atom.

  • Methylene (CH₂): Two protons on the carbon adjacent to the chlorine atom and the carbonyl group.

  • Aromatic (Ar-H): Two equivalent protons on the symmetrically substituted phenyl ring.

  • Methyl (CH₃): Nine protons distributed across three methyl groups attached to the phenyl ring. These are further divided into two equivalent ortho-methyl groups and one unique para-methyl group.

Below is a diagram illustrating the distinct proton environments within the molecule.

Caption: Labeled proton groups in the target molecule.

Predicted ¹H NMR Spectral Parameters

The electronic environment surrounding each proton group dictates its resonance frequency (chemical shift). Electronegative atoms and anisotropic effects from π-systems cause a "deshielding" of nearby protons, shifting their signals downfield (to a higher ppm value).[3][4]

Proton Label Proton Type Predicted δ (ppm) Multiplicity Integration Rationale
HₐAmide (N-H)7.5 - 8.5Singlet (broad)1HThe proton is on a nitrogen atom, often exhibiting a broad signal due to quadrupolar relaxation and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.
HᵦAromatic (Ar-H)~6.9Singlet2HThe two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the ring. They are expected to appear as a single signal in the aromatic region.[5]
H꜀Methylene (-CH₂Cl)4.1 - 4.3Singlet2HThese protons are alpha to both an electronegative chlorine atom and a carbonyl group, leading to significant deshielding and a downfield shift.
Hₔpara-Methyl (-CH₃)~2.3Singlet3HA typical chemical shift for a methyl group attached to an aromatic ring.[5]
Hₑortho-Methyl (-CH₃)~2.2Singlet6HThe two ortho-methyl groups are equivalent and will produce a single, integrated signal for six protons. Steric hindrance may cause a slight upfield shift compared to the para-methyl.

Note: All multiplicities are predicted as singlets due to the absence of adjacent, non-equivalent protons for spin-spin coupling.

Part 2: A Field-Validated Experimental Protocol

Achieving a high-resolution, interpretable spectrum requires meticulous sample preparation and systematic instrument operation. This protocol is designed to minimize artifacts and ensure data integrity.

Workflow for ¹H NMR Spectrum Acquisition

Caption: Step-by-step workflow for NMR sample preparation, data acquisition, and processing.

Detailed Step-by-Step Methodology

Part A: Sample Preparation

The quality of the final spectrum is critically dependent on the quality of the NMR sample.

  • Selection of Solvent: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal (~7.26 ppm).[6] The use of a deuterated solvent is essential to avoid a massive, overwhelming solvent signal in the ¹H spectrum.[6]

  • Sample Quantity: Weigh approximately 10-15 mg of this compound. This amount is sufficient to obtain a high signal-to-noise ratio in a reasonable number of scans.[7][8]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Filtration: To ensure optimal magnetic field homogeneity, the solution must be free of any suspended solid particles.[7] Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

  • Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and label it clearly.

Part B: Data Acquisition (Using a 400 MHz Spectrometer)

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking: The spectrometer's "lock" system uses the deuterium (²H) signal from the CDCl₃ to maintain a constant magnetic field over time, correcting for any drift.[6]

  • Shimming: This is the most crucial step for obtaining sharp, symmetrical peaks. The shimming process involves adjusting a series of small electromagnetic coils to counteract inhomogeneities in the main magnetic field (B₀) across the sample volume.[9] Modern spectrometers automate this process effectively.

  • Parameter Setup & Acquisition:

    • Pulse Angle: Set to a standard 30° or 90° pulse.

    • Acquisition Time (AT): Typically 2-4 seconds.

    • Relaxation Delay (D1): Set to 1-2 seconds to allow for sufficient relaxation of protons between scans.

    • Number of Scans (NS): Start with 16 scans. This is usually sufficient for a ¹H spectrum with this sample concentration.

    • Initiate the acquisition to collect the Free Induction Decay (FID) signal.[10]

Part 3: Data Processing and Structural Verification

The raw data collected by the spectrometer is the FID, a time-domain signal. This must be converted into the familiar frequency-domain spectrum through a series of computational steps.[11][12]

  • Fourier Transform (FT): The FID is converted into a frequency spectrum using the Fourier Transform algorithm.[13]

  • Phase Correction: The transformed spectrum will have phase distortions. A manual or automatic phase correction is applied to ensure all peaks are purely absorptive (pointing upwards).[13][14]

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.[13][14]

  • Referencing and Calibration: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm.

  • Integration: The area under each peak is integrated. The integration values are relative and represent the ratio of protons giving rise to each signal. By setting one known peak's integral to its corresponding number of protons (e.g., the aromatic singlet to 2H), the relative integrals of all other peaks can be determined.

Interpretation of the Final Spectrum

Upon processing, the resulting ¹H NMR spectrum of this compound should display five distinct singlet signals. The chemical shift, integration, and multiplicity of each signal will align with the predictions in the table above, providing a definitive "fingerprint" of the molecule. The observation of these specific signals with their correct integrations serves as a self-validating confirmation of the compound's identity and purity. For instance, the presence of a singlet integrating to 2H at ~6.9 ppm and another singlet integrating to 6H at ~2.2 ppm is a powerful confirmation of the symmetrically substituted 2,4,6-trimethylphenyl moiety.

Conclusion

The structural elucidation of this compound is straightforwardly achieved through ¹H NMR spectroscopy. A systematic approach, beginning with a theoretical analysis of the molecular structure and followed by a meticulous experimental and data processing workflow, yields an unambiguous spectrum. The characteristic signals for the amide, aromatic, methylene, and methyl protons provide a comprehensive and definitive confirmation of the compound's structure. This guide provides the necessary theoretical grounding and practical protocols for researchers to confidently acquire and interpret high-quality NMR data, ensuring the integrity and accuracy essential in scientific research and development.

References

  • National Center for Biotechnology Information (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.
  • Morris, G.A. (n.d.). NMR Data Processing. Encyclopedia of Magnetic Resonance.
  • The MetaRbolomics Project (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics Book.
  • ResearchGate (n.d.). Table 3. 1 H NMR chemical shifts (δ, ppm) of various aromatic and....
  • Gearheart, J.A. (2006). Analysis of NMR spectra using digital signal processing techniques. ThinkIR: The University of Louisville's Institutional Repository.
  • Scribd (n.d.). NMR Sample Preparation Guide.
  • SpectraBase (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts.
  • ResearchGate (n.d.). NMR Data Processing.
  • Western University (n.d.). NMR Sample Preparation.
  • Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • SpectraBase (n.d.). 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde.
  • ResearchGate (2009). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides....
  • ResearchGate (n.d.). Molecular geometry of N-(2,4,6-trimethylphenyl)-acetamide....
  • Chemistry Steps (n.d.). NMR Chemical Shift Values Table.
  • Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIST (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook.
  • Chemistry LibreTexts (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate (n.d.). 1 H Chemical Shifts (δ) of trimers I and II.
  • Chegg (2020). Question: interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Sources

Title: A Practical Guide to the ¹³C NMR Structural Elucidation of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive walkthrough of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings of chemical shifts as influenced by the molecule's distinct functional groups, present a field-proven experimental protocol for high-quality data acquisition, and conduct a detailed spectral interpretation. This guide is designed to equip researchers with the expertise to not only replicate this analysis but also to apply these principles to the structural characterization of other complex small molecules.

Introduction: The Imperative for Structural Verification

In the realm of drug development and materials science, the unambiguous confirmation of molecular structure is a non-negotiable cornerstone of research integrity and regulatory compliance. This compound is a substituted anilide of significant interest, often serving as a precursor or building block. Its bioactivity and chemical reactivity are directly dictated by its precise atomic arrangement. ¹³C NMR spectroscopy offers a powerful, non-destructive method to map the carbon skeleton of a molecule, providing direct evidence of its constitution. Each unique carbon atom in the structure generates a distinct signal, the position (chemical shift) of which is exquisitely sensitive to its local electronic environment. This guide will systematically decode the ¹³C NMR spectrum of this target molecule.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of a given carbon nucleus is primarily governed by the shielding and deshielding effects of neighboring atoms and functional groups. For this compound, we must consider the interplay of several key structural features.

The Amide Carbonyl Group (C=O)

The carbonyl carbon is one of the most deshielded types of carbon atoms due to the strong electronegativity of the double-bonded oxygen atom, which withdraws electron density. This effect, combined with the magnetic anisotropy of the π-bond, results in a characteristic downfield chemical shift, typically in the range of 160-180 ppm.[1][2]

The α-Carbon of the Chloroacetamide Moiety (-CH₂Cl)

The methylene carbon adjacent to the carbonyl group is influenced by two competing factors. The primary effect is the strong deshielding from the highly electronegative chlorine atom, which pulls electron density away from the carbon nucleus. This typically places carbons in a C-Cl environment in the 40-70 ppm range.[2]

The 2,4,6-Trimethylphenyl Ring

The aromatic region of a ¹³C NMR spectrum, generally found between 110-160 ppm, provides a wealth of structural information.[3][4] For this molecule, the substitution pattern is critical.

  • Symmetry: The 2,4,6-trimethyl substitution pattern imparts a C₂v symmetry axis through the C1-C4 bond and the nitrogen atom. Consequently, the pairs of ortho-carbons (C-2 and C-6) and meta-carbons (C-3 and C-5) are chemically equivalent. This symmetry simplifies the spectrum, predicting only four signals for the six aromatic carbons.

  • Substituent Effects: The chemical shifts of the aromatic carbons are modulated by the electron-donating methyl (-CH₃) groups and the N-acetamido group.

    • N-Acetamido Group: This group has a dual nature. The nitrogen atom donates electron density into the ring via resonance (shielding effect, most pronounced at the ortho and para positions), while the carbonyl group is inductively electron-withdrawing (deshielding effect). The overall effect on the ipso-carbon (C-1) is complex.

    • Methyl Groups: Alkyl groups are weakly electron-donating, causing a slight shielding (upfield shift) of the ring carbons they are not directly attached to.[3] However, the carbons directly bonded to the methyl groups (C-2, C-4, C-6) experience a deshielding ipso-effect, shifting them downfield by approximately 8-10 ppm relative to benzene.[5]

  • Aliphatic Methyl Carbons: The three methyl group carbons will appear in the upfield aliphatic region of the spectrum (typically 15-25 ppm). Due to the molecule's symmetry, the two methyl groups at the C-2 and C-6 positions are equivalent, while the methyl group at the C-4 position is unique. This should result in two distinct signals for the three methyl groups.

Experimental Protocol: A Self-Validating Methodology

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful sample preparation and the selection of optimized acquisition parameters. This protocol is designed to maximize signal-to-noise while minimizing experimental time.

Sample Preparation
  • Massing: Accurately weigh 50–100 mg of purified this compound. A higher concentration is preferable for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]

  • Solvation: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing.[7][8]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detection coil (typically ~4 cm).[9]

  • Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Many commercially available deuterated solvents already contain TMS.

NMR Data Acquisition (Example: 400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[10] This step is crucial for maintaining magnetic field stability during the experiment.[7] Shim the magnetic field to optimize its homogeneity, which ensures sharp, symmetrical peaks.

  • Experiment Selection: Select a standard proton-decoupled ¹³C experiment. A common pulse program is zgdc30 (or zgpg30), which applies broadband proton decoupling during acquisition to collapse all ¹³C-¹H couplings into singlets, simplifying the spectrum and enhancing signal via the Nuclear Overhauser Effect (NOE).[11][12]

  • Parameter Optimization:

    • Pulse Angle (p1): Set to a 30° flip angle. A smaller flip angle is used instead of the 90° pulse common in ¹H NMR to prevent saturation of the slowly relaxing quaternary carbons, ensuring they are adequately detected without requiring excessively long delays.[11][13]

    • Acquisition Time (aq): Set to ~1.0–1.5 seconds. This duration ensures good digital resolution.[11]

    • Relaxation Delay (d1): Set to 2.0 seconds. This delay allows for partial relaxation of the nuclei between scans. The combination of a small pulse angle and this delay provides a good compromise between signal intensity and experiment time.[11]

    • Number of Scans (ns): Set to 128 scans or higher. Multiple scans are averaged to improve the signal-to-noise ratio, which is essential for observing the weak ¹³C signals, particularly those of quaternary carbons.[11]

  • Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Apply a line broadening (LB) of ~1.0 Hz to improve the signal-to-noise ratio in the final spectrum. Phase and baseline correct the spectrum manually. Reference the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm) or the internal TMS standard (δ = 0.00 ppm).

Spectral Analysis and Data Interpretation

The following section details the assignment of a representative ¹³C NMR spectrum of this compound. The chemical shifts are based on predictive models and data from structurally similar compounds.[14][15]

Molecular Structure and Carbon Numbering

For clarity, the carbon atoms of the molecule are numbered as shown in the diagram below. This numbering scheme will be used for all subsequent peak assignments.

molecule cluster_amide cluster_ring C1 C1 N N C1->N C2 C2 C1->C2 C9 C9 N->C9 H_N H N->H_N O O C9->O C10 C10 C9->C10 Cl Cl C10->Cl C3 C3 C2->C3 C7 C7 C2->C7 C4 C4 C3->C4 C5 C5 C4->C5 C8 C8 C4->C8 C6 C6 C5->C6 C6->C1 C11 C11 C6->C11

Caption: Molecular structure of this compound with carbon numbering.

Peak Assignment and Rationale

The expected ¹³C NMR spectrum will exhibit 8 distinct signals due to molecular symmetry. The detailed assignments are presented in the table below and justified thereafter.

Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Multiplicity (Decoupled)Rationale & Key Influences
C9 ~164.5SingletCarbonyl Carbon: Strongly deshielded by the double-bonded oxygen. Typical for an amide C=O group.
C2, C6 ~136.2SingletQuaternary Aromatic: ipso-Carbons attached to methyl groups (deshielding).
C1 ~135.0SingletQuaternary Aromatic: ipso-Carbon attached to the nitrogen atom of the amide group.
C4 ~134.1SingletQuaternary Aromatic: ipso-Carbon attached to a methyl group. Differentiated from C2/C6 by its para position to the amide.
C3, C5 ~129.3SingletProtonated Aromatic: Least affected by substituents, representing the baseline aromatic shift for this ring.
C10 ~42.9SingletAliphatic Methylene: Strongly deshielded by the adjacent electronegative chlorine atom.
C8 ~20.9SingletAliphatic Methyl: Methyl group at the C4 (para) position.
C7, C11 ~18.3SingletAliphatic Methyl: Equivalent methyl groups at the C2/C6 (ortho) positions.
  • Downfield Region (δ > 100 ppm): The signal at ~164.5 ppm is unambiguously assigned to the C9 carbonyl carbon, consistent with literature values for amides.[16][17] The four signals between 129 and 137 ppm belong to the aromatic carbons.[4] The three signals at the lower field end of this region (~136.2, ~135.0, and ~134.1 ppm ) are quaternary carbons (C1, C2/C6, C4), which typically have longer relaxation times and thus weaker signal intensities. The most upfield aromatic signal at ~129.3 ppm is assigned to the protonated carbons C3 and C5 . Their chemical equivalence results in a single, more intense peak.

  • Upfield Region (δ < 100 ppm): The signal at ~42.9 ppm is assigned to C10 , the methylene carbon. Its position is a direct result of the strong deshielding effect of the attached chlorine atom.[18][19] The remaining two signals in the high-field aliphatic region are from the three methyl groups. The signal at ~20.9 ppm is assigned to the unique para-methyl carbon C8 , while the more intense signal at ~18.3 ppm is assigned to the two equivalent ortho-methyl carbons, C7 and C11 .

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and definitive fingerprint of its carbon skeleton. Through a systematic application of foundational NMR principles, including the analysis of symmetry and substituent effects, all eight unique carbon signals can be confidently assigned. The experimental protocol outlined herein represents a robust methodology for obtaining high-quality data, emphasizing the importance of optimized acquisition parameters for the reliable detection of all carbon types, including the slowly relaxing quaternary nuclei. This comprehensive approach, integrating theoretical understanding with practical application, serves as a valuable template for the structural elucidation of complex organic molecules in pharmaceutical and chemical research.

References

  • Boros, R. S., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes.
  • Wiberg, K. B., et al. (2017). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Boros, R. S., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
  • Amass, A. J., et al. (n.d.). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Alfa Chemistry. (2024, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Takahashi, H., et al. (2000). Carbon-13 NMR method for the detection of correlated hydrogen exchange at adjacent backbone peptide amides...
  • Zalewski, R. I., et al. (1990).
  • Bell, H. M. (2018). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
  • LibreTexts Chemistry. (2023). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
  • Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute.
  • Gowda, B. T., et al. (2007). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides...
  • University of Missouri. (2020, May 4). Optimized Default ¹³C Parameters. Chemistry Department NMR Facility. [Link]
  • Stothers, J. B. (1965). C¹³ CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry. [Link]
  • Akine, S., et al. (2021).
  • Martin, G. E., & Williams, A. J. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
  • Yu, Z., et al. (2004). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines.
  • University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table.
  • Amass, A. J., et al. (n.d.). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • ResearchGate. (n.d.). Table 4. ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Prakash, G. K. S., et al. (n.d.). Calculated and experimental ¹³C NMR chemical shifts.
  • SpectraBase. (n.d.). 2-Chloroacetamide - Optional[¹³C NMR] - Chemical Shifts.
  • Gowda, B. T., et al. (2007). Infrared, ¹H and ¹³C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides...
  • SpectraBase. (n.d.). 2-Chloroacetamide - Optional[¹³C NMR] - Spectrum.
  • I.R.I.S. (n.d.). Sample preparation for NMR analysis.
  • NPTEL. (n.d.). ¹³C NMR spectroscopy • Chemical shift.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 50.18 MHz, D₂O, experimental) (HMDB0031645).
  • SpectraBase. (n.d.). Acetamide - Optional[¹³C NMR] - Chemical Shifts.
  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts.
  • Wishart Research Group. (n.d.). CASPRE - ¹³C NMR Predictor.
  • ACD/Labs. (n.d.). NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor.
  • Magri, F. M. M., et al. (2006). A new program to ¹³C NMR spectrum prediction based on tridimensional models.
  • Scribd. (n.d.). ¹³C NMR Chemical Shifts Guide. [Link]
  • NMRDB.org. (n.d.). Predict all NMR spectra.
  • Breitmaier, E. (n.d.). ¹³C NMR Spectroscopy.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • ResearchGate. (n.d.). a) The ¹H NMR and b) ¹³C NMR spectra of the o-acetamide. [Link]
  • Scribd. (n.d.). Predict ¹³C Carbon NMR Spectra. [Link]

Sources

mass spectrometry of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a compound of interest in synthetic and medicinal chemistry. As an N-substituted acetamide derivative, its structural elucidation by mass spectrometry is critical for reaction monitoring, purity assessment, and metabolic studies. This document outlines detailed methodologies for analysis by both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. We will delve into the mechanistic underpinnings of the fragmentation pathways, providing a predictive framework for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this and structurally related molecules.

Introduction: The Analytical Imperative

This compound (MW: 211.69 g/mol , Formula: C₁₁H₁₄ClNO) is a molecule that presents unique challenges and opportunities for mass spectrometric analysis.[1] The presence of a chlorine atom, an amide linkage, and a substituted aromatic ring gives rise to characteristic fragmentation patterns that can be exploited for its unambiguous identification. Understanding these patterns is not merely an academic exercise; it is fundamental to ensuring the integrity of research and development processes where this compound is utilized. For instance, it is known to be an intermediate in the synthesis of Trimecaine Hydrochloride, a local anesthetic and antiarrhythmic agent.[2] This guide will equip the analyst with the foundational knowledge to confidently interpret the mass spectra of this compound, whether performing routine screening or in-depth structural characterization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the analyte's properties is paramount for successful method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO[1]
Molecular Weight211.69 g/mol [1]
Melting Point178-179 °C[1]
Boiling Point324.1±30.0 °C (Predicted)[1]
AppearanceSolid[3]

Safety Precautions: this compound is classified as an irritant, causing serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[5]

Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach

EI-MS is a powerful technique for structural elucidation due to its ability to induce extensive and reproducible fragmentation.[6] The high energy (typically 70 eV) imparted to the molecule results in a "fingerprint" mass spectrum that can be compared to spectral libraries.[7]

Proposed EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is predicted to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion (M⁺•). The stability of the aromatic ring suggests that the molecular ion will be observable.

Diagram 1: Proposed EI-MS Fragmentation Pathway

EI_Fragmentation M [C11H14ClNO]+• m/z 211 F1 [C9H11N]+• m/z 133 M->F1 - C2H2ClO• F2 [C9H12N]+ m/z 134 M->F2 - •CH2Cl, +H (rearrangement) F3 [C2H2ClO]+ m/z 77 M->F3 - C9H12N• F4 [C9H11]+ m/z 119 F2->F4 - NH3

Caption: Predicted fragmentation of this compound in EI-MS.

  • α-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a chloroacetyl radical (•COCH₂Cl) and the formation of the 2,4,6-trimethylaniline radical cation at m/z 135, or more likely, the stabilized 2,4,6-trimethylphenylaminyl cation at m/z 134 after rearrangement. A common fragmentation for N-substituted amides involves cleavage of the amide bond.[8][9]

  • Loss of Chloroketene: Another characteristic fragmentation is the McLafferty-type rearrangement, if a gamma-hydrogen is available. In this case, a more likely fragmentation is the loss of a neutral chloroketene molecule (ClCH=C=O) to yield a fragment at m/z 135.

  • Formation of the Chloroacetyl Cation: Cleavage of the N-C bond can result in the formation of the chloroacetyl cation ([CH₂ClCO]⁺) at m/z 77 and 79 in a 3:1 isotopic ratio, characteristic of a single chlorine atom.

  • Fragments from the Aromatic Ring: The 2,4,6-trimethylphenyl portion of the molecule is expected to produce a stable benzylic-type cation at m/z 119 through the loss of the entire acetamide group and a hydrogen rearrangement. Further fragmentation of this ion through the loss of methyl groups is also possible.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate. Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Electrospray Ionization Mass Spectrometry (ESI-MS): The Soft Ionization Alternative

ESI-MS is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for molecular weight determination.[10][11][12] The amide nitrogen in this compound provides a site for protonation.[13]

Proposed ESI Fragmentation Pathway

While ESI is a soft ionization method, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). This allows for controlled fragmentation experiments to gain structural information.

Diagram 2: Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [C11H15ClNO]+ m/z 212 F1 [C9H12N]+ m/z 134 MH->F1 - C2H3ClO F2 [C2H3ClO]+ m/z 78 MH->F2 - C9H12N

Caption: Predicted fragmentation of protonated this compound in ESI-MS/MS.

  • Parent Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 212. The isotopic pattern of chlorine should also be observable, with a peak at m/z 214 with roughly one-third the intensity of the m/z 212 peak.

  • Collision-Induced Dissociation (CID): In an MS/MS experiment, the [M+H]⁺ precursor ion at m/z 212 would be selected and subjected to CID. The most likely fragmentation would be the cleavage of the amide bond.

  • Loss of Chloroacetamide: The most probable fragmentation pathway is the loss of a neutral chloroacetamide molecule (NH₂COCH₂Cl), leading to the formation of the 2,4,6-trimethylphenyl cation at m/z 133. However, a more likely scenario is the loss of chloroketene (ClCH=C=O) from the protonated molecule to yield the protonated 2,4,6-trimethylaniline at m/z 136.

  • Formation of the 2,4,6-trimethylanilinium ion: The most abundant fragment ion is predicted to be the 2,4,6-trimethylanilinium ion at m/z 134, resulting from the cleavage of the amide bond and the transfer of a proton.

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.

    • Scan Range: m/z 50-500.

    • For MS/MS: Select the precursor ion at m/z 212 and apply a collision energy of 10-30 eV.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their relative abundances for this compound under both EI and ESI conditions.

Table 2: Predicted m/z Values and Relative Abundances

Ionization ModePredicted m/zProposed FragmentPredicted Relative Abundance
EI211/213[M]⁺•Moderate
EI134[C₉H₁₂N]⁺High
EI119[C₉H₁₁]⁺Moderate
EI77/79[C₂H₂ClO]⁺Moderate to High
ESI212/214[M+H]⁺High (MS1)
ESI-MS/MS134[C₉H₁₂N]⁺High

Conclusion: A Unified Approach to Structural Confirmation

The mass spectrometric analysis of this compound requires a nuanced approach, leveraging the strengths of both hard and soft ionization techniques. EI-MS provides a wealth of structural information through its detailed fragmentation patterns, which are invaluable for initial identification and library matching. Conversely, ESI-MS offers a clear determination of the molecular weight and, when coupled with tandem mass spectrometry, allows for controlled fragmentation studies that can confirm the connectivity of the molecule. By employing the methodologies and understanding the fragmentation logic outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring the quality and reliability of their scientific endeavors.

References

  • Benchchem. (n.d.). Comparative Analysis of the Ionization Efficiency of N,N-Dimethyl-D6-acetamide and Other Amides in Electrospray Ionization Mass.
  • ChemicalBook. (2023). 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE.
  • ResearchGate. (n.d.). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
  • AK Scientific, Inc. (n.d.). 2-Chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (2023). 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8.
  • ChemicalBook. (n.d.). 3910-51-8(2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Product Description.
  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry.
  • Wikipedia. (2023). Electrospray ionization.
  • LCGC International. (n.d.). Electron Ionization for GC–MS.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Benchchem. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the crystal structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a molecule of interest in the fields of chemical synthesis and drug development. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline lattice is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into its molecular geometry, intermolecular forces, and the experimental protocols for its synthesis and characterization.

Introduction: The Significance of N-Arylacetamides

N-arylacetamides represent a critical class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The substituent on the aryl ring and the acetamide side chain can be systematically modified to fine-tune the molecule's biological activity and material properties. The title compound, this compound, is a member of this family, and its structural elucidation provides valuable data for understanding the influence of steric and electronic effects on its solid-state conformation and packing. This knowledge is instrumental in the rational design of new molecules with desired functionalities.

Synthesis and Crystallization: A Reproducible Protocol

The synthesis of this compound is achieved through the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride. The following protocol outlines a standard laboratory procedure for its preparation and subsequent crystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 2,4,6-trimethylaniline

  • Chloroacetyl chloride

  • Anhydrous diethyl ether

  • Triethylamine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethylaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Crystallization

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Materials:

  • Crude this compound

  • Ethanol

  • Small Erlenmeyer flask with a loose-fitting stopper

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, loosely cover the flask and allow the solvent to evaporate slowly over several days.

  • Colorless, prismatic crystals of this compound will form.

  • Carefully isolate a well-formed single crystal for X-ray diffraction analysis.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_4_6_trimethylaniline 2,4,6-trimethylaniline Reaction_vessel Acylation at 0°C to rt 2_4_6_trimethylaniline->Reaction_vessel Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_vessel Triethylamine Triethylamine Triethylamine->Reaction_vessel Diethyl_ether Diethyl ether (solvent) Diethyl_ether->Reaction_vessel Quenching Quench with 1M HCl Reaction_vessel->Quenching Extraction Separatory Funnel Extraction Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Crude_product Crude Product Concentration->Crude_product Crystallization Crystallization (Hot Ethanol) Crude_product->Crystallization Final_product Single Crystals Crystallization->Final_product

Caption: Workflow for the synthesis and purification of this compound.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data provide a precise map of the atomic positions, allowing for a detailed analysis of the molecular geometry and the intermolecular interactions that govern the crystal packing.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₁H₁₄ClNO
Formula Weight211.69 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.029(5)
b (Å)15.688(2)
c (Å)16.150(3)
β (°)96.77(2)
Volume (ų)2273.9(1)
Z8
Molecules per asymmetric unit2

Data obtained from Gowda et al., Z. Naturforsch. A, 2000, 55a, 779-790.[1]

Molecular Geometry

The asymmetric unit of the crystal lattice contains two independent molecules of this compound. The core of each molecule consists of a 2,4,6-trimethylphenyl ring linked to a chloroacetamide group via an amide bond. The presence of the bulky methyl groups at the ortho positions of the phenyl ring sterically hinders the free rotation around the C(aryl)-N bond. This results in a significant dihedral angle between the plane of the phenyl ring and the plane of the amide group.

The amide linkage itself exhibits the expected planarity due to the delocalization of the nitrogen lone pair into the carbonyl group. This partial double bond character restricts rotation around the C-N amide bond. The chloroacetamide side chain possesses a chlorine atom that introduces both steric bulk and an electronegative center, influencing the local conformation and potential intermolecular interactions.

Diagram of the Molecular Structure:

Sources

The Pivotal Role of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: A Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Among the myriad of available reagents, 2-chloro-N-(2,4,6-trimethylphenyl)acetamide has emerged as a cornerstone building block, prized for its reliability and versatility. This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the synthesis, key reactions, and diverse applications of this pivotal chemical entity. With a focus on mechanistic understanding and practical application, this document will serve as a comprehensive resource for leveraging the full potential of this compound in the laboratory and beyond.

Physicochemical Properties and Safety Considerations

This compound, with the chemical formula C11H14ClNO, is a solid at room temperature.[1] A thorough understanding of its chemical and physical properties is essential for its safe and effective use.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 3910-51-8[2]
Molecular Formula C11H14ClNO[1]
Molecular Weight 211.69 g/mol [1]

Safety is a primary concern when handling any chemical reagent. this compound is classified as an irritant, causing serious eye irritation.[2] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] In case of contact with eyes, rinse cautiously with water for several minutes.[2][4] If skin contact occurs, wash with plenty of soap and water.[3][4] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][4]

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of its two key functional groups: the amide and the α-chloro substituent. This dual reactivity allows for its participation in a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of numerous important organic molecules.

Synthesis of Local Anesthetics: The Lidocaine Story

Perhaps the most well-known application of a closely related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is in the synthesis of the widely used local anesthetic, lidocaine.[5][6][7] The synthesis of lidocaine provides a classic example of a nucleophilic substitution reaction where the chlorine atom is displaced by an amine.

The synthesis begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.[5][8] This intermediate is then reacted with diethylamine, where the nitrogen atom of diethylamine acts as a nucleophile, attacking the carbon atom bearing the chlorine.[5][6] This SN2 reaction results in the formation of lidocaine.[7]

Experimental Protocol: Synthesis of Lidocaine from 2-Chloro-N-(2,6-dimethylphenyl)acetamide [5][6]

  • Reaction Setup: Suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in toluene in a round-bottom flask equipped with a reflux condenser.[5]

  • Addition of Reagent: Add an excess of diethylamine to the suspension.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period, typically 1 to 4 hours, to ensure complete reaction.[5][6]

  • Workup: After cooling, the reaction mixture is typically filtered to remove any precipitated salts. The organic layer is then washed with water and extracted with an acidic solution to isolate the amine product.[5][9]

  • Isolation: The acidic aqueous layer is then made basic to precipitate the lidocaine product, which can be collected by filtration.[6][9]

Caption: Synthetic pathway for Lidocaine production.

A similar synthetic strategy can be employed using this compound to produce trimecaine, another local anesthetic.[10] This highlights the adaptability of this synthetic route for creating a family of structurally related pharmaceutical compounds.

Precursor for Agrochemicals: The Synthesis of Fungicides

The chloroacetamide functional group is a key pharmacophore in a number of important agrochemicals, particularly fungicides. Metalaxyl, a systemic fungicide used to control oomycete pathogens, is a prime example.[11] While the direct synthesis of metalaxyl involves a different N-substituted chloroacetamide, the underlying principles of its synthesis are highly relevant to the potential applications of this compound.

The synthesis of metalaxyl involves the reaction of methyl N-(2,6-dimethylphenyl)alaninate with methoxyacetyl chloride.[12][13] This reaction, an N-acylation, is analogous to the initial step in the synthesis of the chloroacetamide intermediate itself. This underscores the importance of N-acylation reactions in building the core structure of these agrochemicals. The development of efficient methods for these transformations is an active area of research.[12][13]

The structural similarity between the precursors for lidocaine and metalaxyl suggests that this compound and its derivatives could serve as valuable starting points for the discovery of new agrochemicals with potentially enhanced efficacy or novel modes of action.

Building Block for Heterocyclic Chemistry

The reactivity of the α-chloroacetamide moiety makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The chlorine atom can be displaced by a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms, leading to the formation of diverse ring systems.[14]

For example, N-aryl 2-chloroacetamides can react with dinucleophiles to construct heterocyclic rings. This approach has been used to synthesize derivatives of pyrimidines, which are known to exhibit a broad spectrum of biological activities.[14] The versatility of this approach opens up avenues for the creation of libraries of novel heterocyclic compounds for screening in drug discovery and materials science applications.

Mechanistic Insights: Understanding the Reactivity

The utility of this compound in the aforementioned synthetic applications is rooted in the fundamental principles of organic reactivity.

  • N-Acylation: The formation of the amide bond is a classic example of nucleophilic acyl substitution. The nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. The steric hindrance provided by the methyl groups on the phenyl ring can influence the rate of this reaction.

  • Nucleophilic Substitution (SN2): The displacement of the chlorine atom is a typical SN2 reaction. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the steric environment around the electrophilic carbon. The presence of the adjacent amide carbonyl group can facilitate this reaction.[7]

Caption: Generalized SN2 mechanism at the α-carbon.

Conclusion and Future Outlook

This compound and its structural analogs are undeniably powerful and versatile intermediates in organic synthesis. Their ability to readily undergo both N-acylation and nucleophilic substitution reactions makes them indispensable building blocks for a wide range of valuable molecules, from life-saving pharmaceuticals to essential agrochemicals. The continued exploration of the reactivity of these compounds, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery and creation of new chemical entities with significant societal impact. As the demand for more efficient and sustainable synthetic routes grows, the strategic use of well-established and reliable building blocks like this compound will remain a cornerstone of modern organic chemistry.

References

  • Lidocaine Synthesis - IS MUNI.
  • Metalaxyl - Wikipedia.
  • Synthesis of Lidocaine - Department of Chemistry, University of California, Irvine.
  • The Synthesis of Lidocaine - University of San Diego.
  • The 2-Step Synthesis of Lidocaine - Department of Chemistry, University of North Texas.
  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer.
  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG.
  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti.
  • CN101088986B - Metalaxyl synthesizing process - Google Patents.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate.
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - PubChem.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH.
  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... - ResearchGate.
  • CN85106327B - A new method for the synthesis of metalaxyl from methyl N-(2,6-xylyl)alanine - Google Patents.
  • Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate - Patsnap Eureka.
  • 2-chloro-N-(2,4,6-triethylphenyl)acetamide | C14H20ClNO - PubChem.
  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Metalaxyl | C15H21NO4 | CID 42586 - PubChem - NIH.
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com.
  • (PDF) 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - ResearchGate.
  • 3910-51-8(2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Product Description.

Sources

The Genesis of an Anesthetic: A Technical Guide to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Pharmaceutical Development

This guide offers a comprehensive technical overview of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its historical context, discovery, detailed synthesis protocols, and physicochemical properties, providing a foundational understanding of this key pharmaceutical intermediate.

Introduction: A Legacy of Pain Relief

The quest to conquer pain has been a central theme in medical history. The journey of local anesthetics, from the natural extracts of the coca plant to sophisticated synthetic molecules, is a testament to the power of organic chemistry in advancing therapeutic options. The introduction of cocaine as the first local anesthetic in 1884 was a landmark achievement, but its significant toxicity and addictive properties spurred a search for safer alternatives[1][2]. This led to the development of a new class of synthetic local anesthetics, the amino amides, in the early 20th century[1]. Within this groundbreaking work, this compound emerged as a crucial building block.

While not a therapeutic agent itself, this compound holds a vital position as the direct precursor to the potent local anesthetic and antiarrhythmic drug, Trimecaine. Understanding the history and synthesis of this intermediate is, therefore, essential to appreciating the development of modern anesthetics.

Discovery and Historical Context: The Work of Löfgren and the Rise of Amide Anesthetics

The discovery of this compound is intrinsically linked to the pioneering work of Swedish chemist Nils Löfgren in the 1940s. His systematic investigation into N-substituted aminoacylanilides revolutionized the field of local anesthesia and led to the development of lidocaine, the first amide-type local anesthetic, in collaboration with Bengt Lundqvist[3][4].

While a singular publication heralding the initial synthesis of this compound is not readily apparent, its creation was a logical and necessary step in the synthesis of Trimecaine, a compound that shares the core xylidide structure of lidocaine. The preparation of Trimecaine was first published by Löfgren in 1946, firmly placing the synthesis of its chloroacetamide precursor within this timeframe and research program[5]. The overarching goal of this research was to create local anesthetics with improved stability, efficacy, and a better safety profile compared to the earlier ester-type anesthetics like procaine[4][6].

The core innovation of Löfgren's work was the introduction of the amide linkage, which is significantly more resistant to hydrolysis than the ester linkage found in earlier local anesthetics. This chemical stability translates to a longer duration of action and a reduced potential for allergic reactions, as the ester-type anesthetics often metabolized to the allergenic compound para-aminobenzoic acid (PABA). The choice of the 2,4,6-trimethylphenyl (mesityl) group was a deliberate design element to sterically hinder the amide bond from enzymatic hydrolysis, further enhancing its stability and duration of action.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for quality control.

PropertyValueReference
Chemical Formula C₁₁H₁₄ClNO[7]
Molecular Weight 211.69 g/mol [7]
Appearance White solid
Melting Point 178-179 °C[7]
Boiling Point 324.1 ± 30.0 °C (Predicted)[7]
Density 1.158 ± 0.06 g/cm³ (Predicted)[7]
Solubility Soluble in dichloromethane[7]
CAS Number 3910-51-8[4]

Detailed crystallographic studies have provided precise information on the molecular geometry of N-(2,4,6-trimethylphenyl)-substituted acetamides. These studies reveal the impact of substitutions on the phenyl ring and the acetamide side chain on the crystal structure[2].

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a classic example of N-acylation, a fundamental reaction in organic chemistry. The most common and efficient method involves the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amino group in 2,4,6-trimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

G reagents 2,4,6-Trimethylaniline + Chloroacetyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Elimination of HCl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of N-aryl acetamides and is designed to be a self-validating system with clear steps for reaction, workup, and purification.

Materials:

  • 2,4,6-Trimethylaniline

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other suitable base

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trimethylaniline and triethylamine in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere to prevent hydrolysis of the acid chloride.

  • Addition of Chloroacetyl Chloride: Cool the reaction mixture in an ice bath (0-5 °C). Add chloroacetyl chloride dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. The triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove unreacted amine and triethylamine hydrochloride, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

G start Dissolve 2,4,6-trimethylaniline and triethylamine in DCM add Add chloroacetyl chloride dropwise at 0-5 °C start->add react Stir at room temperature and monitor by TLC add->react workup Aqueous workup: Wash with HCl, NaHCO₃, and brine react->workup dry Dry organic layer workup->dry isolate Concentrate and recrystallize dry->isolate product Pure this compound isolate->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Trimecaine hydrochloride.

Synthesis of Trimecaine

Trimecaine is synthesized by the reaction of this compound with diethylamine. This is a nucleophilic substitution reaction where the diethylamine displaces the chlorine atom on the acetyl group. The resulting Trimecaine free base is then typically converted to its hydrochloride salt to improve its water solubility and stability for pharmaceutical formulations.

G start This compound product Trimecaine start->product reagent + Diethylamine reagent->product salt Trimecaine Hydrochloride product->salt + HCl

Caption: Synthetic pathway from this compound to Trimecaine Hydrochloride.

Trimecaine is a local anesthetic and a class Ib antiarrhythmic drug. Its anesthetic properties are comparable to or even stronger than lidocaine, and it has a relatively rapid onset and intermediate duration of action. It is used for various types of local anesthesia, including infiltration, nerve block, and topical anesthesia[5].

Conclusion

This compound, while not a therapeutic agent in its own right, represents a cornerstone in the development of modern amide-type local anesthetics. Its history is embedded in the innovative work that transformed the landscape of pain management. A comprehensive understanding of its synthesis and properties is essential for chemists and pharmaceutical scientists working on the development of new and improved anesthetic agents. The methodologies outlined in this guide provide a robust framework for the synthesis and characterization of this pivotal molecule, underscoring the enduring legacy of rational drug design in medicinal chemistry.

References

  • Bader, A. M., & Tsen, L. C. (2019). The History of Local Anesthesia. In UpToDate.
  • Gowda, B. T., Kozisek, J., & Fuess, H. (2007). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH3−yXy (X = CH3 or Cl and y = 0, 1, 2).
  • McLeod, A. (2015). From cocaine to lidocaine: Great progress with a tragic ending. European Journal of Anaesthesiology, 32(3), 143-146.
  • Löfgren, N., & Lundqvist, B. (1946). Studies on local anaesthetics. II. Svensk Kemisk Tidskrift, 58, 206-217.
  • Wikipedia contributors. (2023). Trimecaine. In Wikipedia, The Free Encyclopedia.
  • Ring, M. E. (2007). The history of local anesthesia.
  • de Jong, R. H. (2000). The history of local anesthesia. In Miller's Anesthesia (5th ed., pp. 499-510). Churchill Livingstone.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes & Protocols: The Synthesis and Utility of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide as a Pivotal Precursor for Local Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The amino-amide class of local anesthetics represents a cornerstone of modern pain management, with lidocaine and its analogues being widely utilized in clinical practice.[1][2] The synthesis of these critical pharmaceutical agents relies on robust and efficient chemical pathways. This document provides a detailed technical guide on the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a key intermediate, and its subsequent conversion into potent local anesthetics. We will explore the underlying chemical principles, provide step-by-step laboratory protocols, and present the necessary data for characterization and validation, aimed at researchers and professionals in drug development and medicinal chemistry.

Introduction: The Strategic Importance of a Core Intermediate

Local anesthetics function by reversibly blocking sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials and providing localized pain relief.[1] The amino-amide family, distinguished by an amide linkage, offers greater stability and a lower incidence of allergic reactions compared to their ester-based counterparts.

The synthetic strategy for many of these drugs, including the widely used lidocaine, involves a convergent two-step process.[3][4] The first, and arguably most critical, step is the formation of an α-chloro N-substituted acetamide intermediate. This guide focuses specifically on This compound , the direct precursor for several anesthetics. The purity and yield of this intermediate are paramount as they directly influence the efficiency of the final step and the quality of the active pharmaceutical ingredient (API).[5]

This document delineates the synthesis of this precursor via nucleophilic acyl substitution, followed by its conversion to a lidocaine analogue through a nucleophilic alkyl substitution, providing a complete workflow for laboratory-scale synthesis.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the intermediate is achieved through the acylation of an aniline derivative, in this case, 2,4,6-trimethylaniline, with chloroacetyl chloride.[6] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle & Causality

The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The bifunctional nature of chloroacetyl chloride is key; the acyl chloride is vastly more reactive (~10⁶ times) than the alkyl chloride.[1] This immense difference in electrophilicity allows for selective reaction at the carbonyl group, leaving the α-chloro group intact for the subsequent reaction step.

Glacial acetic acid is often used as a solvent as it effectively dissolves the aniline starting material. A weak base, such as sodium acetate, is then added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][7] This is crucial because if left unneutralized, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The addition of the sodium acetate solution also helps to precipitate the desired amide product, which is less soluble in the aqueous-acetic acid mixture.[8]

Experimental Protocol: Synthesis of this compound

Safety Precautions:

  • 2,4,6-Trimethylaniline: Toxic and readily absorbed through the skin.

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a potent lachrymator (tear-inducing agent).[3]

  • Glacial Acetic Acid: Corrosive.

  • This entire procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
2,4,6-Trimethylaniline135.213.3 g~24.4
Glacial Acetic Acid60.0515 mL-
Chloroacetyl Chloride112.942.1 mL (2.9 g)~25.7
Sodium Acetate Trihydrate136.083.5 g in 70 mL H₂O-

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 3.3 g of 2,4,6-trimethylaniline in 15 mL of glacial acetic acid. Stir the mixture using a magnetic stir bar until the aniline is fully dissolved.

  • While stirring, carefully add 2.1 mL of chloroacetyl chloride to the solution in a dropwise manner. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 10 minutes to ensure the completion of the acylation.

  • In a separate beaker, prepare a solution by dissolving 3.5 g of sodium acetate trihydrate in 70 mL of deionized water.

  • Add the sodium acetate solution to the reaction flask. A voluminous white precipitate of this compound should form immediately.

  • Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual acetic acid and salts.

  • Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry. The typical yield for this step is 80-90%.

Precursor Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation TMA 2,4,6-Trimethylaniline Mix Combine & Stir TMA->Mix CAC Chloroacetyl Chloride CAC->Mix GAA Glacial Acetic Acid (Solvent) GAA->Mix NaOAc Add Sodium Acetate Solution Mix->NaOAc Precipitate Precipitation NaOAc->Precipitate Filter Vacuum Filtration & Washing Precipitate->Filter Dry Air Dry Product Filter->Dry Product Product: This compound Dry->Product

Caption: Workflow for the synthesis of the acetamide precursor.

Characterization of the Intermediate
  • Appearance: White to off-white crystalline powder.[9]

  • Melting Point: 143-150 °C.[10]

  • Infrared (IR) Spectroscopy: Key peaks include N-H stretch (~3270 cm⁻¹), C=O stretch of the amide (~1670 cm⁻¹), and C-Cl stretch (~780 cm⁻¹).[11]

  • ¹H NMR Spectroscopy: Expected signals would correspond to the aromatic protons, the N-H proton, the methylene protons adjacent to the chlorine, and the methyl groups on the aromatic ring.

Part 2: Application in Lidocaine Analogue Synthesis

The synthesized this compound is now used as the electrophile in a second nucleophilic substitution reaction. The α-chloro group is displaced by a secondary amine to form the final local anesthetic.

Reaction Principle: Sₙ2 Displacement

This step is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[12][13] The secondary amine (e.g., diethylamine) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The reaction proceeds via a backside attack, leading to the displacement of the chloride leaving group.[12] This reaction is typically performed under reflux in a non-polar solvent like toluene to provide the necessary thermal energy to overcome the activation barrier.[7] An excess of the secondary amine is often used; one equivalent acts as the nucleophile, while a second equivalent acts as a base to neutralize the HCl formed, preventing the formation of an unreactive ammonium salt.[12]

Experimental Protocol: Synthesis of 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide

Safety Precautions:

  • Diethylamine: Toxic, flammable, and has a very strong, unpleasant odor. Must be handled in a fume hood.

  • Toluene: Flammable and toxic.

  • The reflux apparatus must be properly secured and have a water-cooled condenser. Never heat a closed system.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
This compound211.694.0 g~18.9
Diethylamine73.145.5 mL (3.9 g)~53.3 (2.8 eq)
Toluene92.1430 mL-

Procedure:

  • To a 100 mL round-bottomed flask, add the dried this compound (4.0 g), 30 mL of toluene, and a few boiling chips.

  • In the fume hood, carefully add 5.5 mL of diethylamine to the flask.

  • Equip the flask with a water-cooled reflux condenser and ensure water is flowing gently through the condenser (in at the bottom, out at the top).

  • Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 90 minutes.

  • After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of diethylammonium chloride may be visible.

  • Transfer the cooled mixture to a separatory funnel.

  • Extract the organic layer with three 20 mL portions of 3 M HCl. The desired product, being basic, will move into the acidic aqueous layer, while unreacted starting material and non-basic impurities will remain in the toluene layer.

  • Combine the acidic aqueous extracts in an Erlenmeyer flask and cool the flask in an ice bath.

  • Slowly and carefully make the solution strongly basic by adding 30% potassium hydroxide (KOH) solution dropwise until pH > 10 is confirmed with pH paper. The free base of the anesthetic will precipitate as an oil or solid.

  • Extract the basic aqueous solution with two 20 mL portions of a suitable organic solvent (e.g., pentane or diethyl ether).

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, and then remove the solvent using a rotary evaporator to yield the crude product.

  • The final product can be further purified by recrystallization from a solvent like hexanes.[1]

Overall Synthetic Pathway

G TMA 2,4,6-Trimethylaniline Intermediate This compound TMA->Intermediate + CAC Chloroacetyl Chloride FinalProduct Lidocaine Analogue Intermediate->FinalProduct DEA Diethylamine DEA->FinalProduct + Toluene, Reflux

Caption: Two-step synthesis of a lidocaine analogue.

References

  • University of California, Irvine. (n.d.). The 2-Step Synthesis of Lidocaine.
  • University of San Diego. (2007). Chem 302L / Su07 The Synthesis of Lidocaine.
  • University of California, Santa Cruz. (n.d.). Synthesis of Lidocaine.
  • EduBirdie. (n.d.). Lidocaine Synthesis Lab. Hunter College CUNY.
  • Chemistry Connected. (n.d.). Amide Formation Part 2: Preparation of Lidocaine Lab Report.
  • Google Patents. (2021). CN112521298A - Synthesis method of lidocaine.
  • Google Patents. (2021). CN112521298B - Synthesis method of lidocaine.
  • Masaryk University. (n.d.). 2. Lidocaine.
  • Google Patents. (2020). CN110938012A - Preparation method of lidocaine.
  • Sac State Scholars. (n.d.). Development of a greener synthesis of lidocaine. California State University, Sacramento.
  • Zhang, H., et al. (2019). Synthesis and biological activities of local anesthetics. PubMed Central (PMC).
  • Journal of Chemical Education. (n.d.). The Preparation of Lidocaine. ACS Publications.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide.
  • ResearchGate. (2006). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.

Sources

The Versatile Chloroacetamide: A Guide to the Medicinal Chemistry Applications of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the applications of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in the field of medicinal chemistry. This versatile intermediate serves as a critical building block in the synthesis of established pharmaceuticals and presents a scaffold for the discovery of novel bioactive agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage the potential of this compound.

Section 1: Core Application - A Gateway to Local Anesthetics

The most prominent and well-established application of this compound is its role as a pivotal intermediate in the synthesis of the local anesthetic and antiarrhythmic drug, Trimecaine.[1] The structural rigidity and lipophilicity conferred by the 2,4,6-trimethylphenyl group are crucial for the pharmacological activity of the final drug product.

The Synthetic Pathway to Trimecaine: A Nucleophilic Substitution Approach

The conversion of this compound to Trimecaine is a classic example of a nucleophilic substitution reaction. The electrophilic carbon of the chloromethyl group readily reacts with a nucleophile, in this case, the secondary amine diethylamine. This reaction forms the core of the Trimecaine molecule, attaching the hydrophilic diethylamino group which is essential for its anesthetic properties.

Synthesis_of_Trimecaine Intermediate This compound Trimecaine Trimecaine Intermediate->Trimecaine Nucleophilic Substitution Diethylamine Diethylamine Diethylamine->Trimecaine

Caption: Synthesis of Trimecaine from its chloroacetamide precursor.

Protocol for the Synthesis of Trimecaine Hydrochloride

This protocol is adapted from established methods for the synthesis of amide local anesthetics and patent literature describing the synthesis of Trimecaine.[2][3][4]

Materials:

  • This compound

  • Diethylamine

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Diethyl ether (or other suitable solvent for precipitation)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous toluene.

  • Addition of Nucleophile: To the stirred suspension, add an excess of diethylamine (typically 2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any precipitated diethylamine hydrochloride.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Trimecaine base.

  • Salt Formation: Dissolve the crude Trimecaine base in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, until precipitation of Trimecaine hydrochloride is complete.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold solvent, and dry to yield Trimecaine hydrochloride. Recrystallization from a suitable solvent system can be performed for further purification.

Reactant/ProductMolecular Weight ( g/mol )Role
This compound211.69Starting Material
Diethylamine73.14Nucleophile
Trimecaine248.37Product (Base)
Trimecaine Hydrochloride284.82Final Product (Salt)
Mechanism of Action of Trimecaine: Targeting Voltage-Gated Sodium Channels

Trimecaine, like other amide-type local anesthetics, exerts its effect by blocking nerve impulse conduction.[5] The primary molecular target is the voltage-gated sodium ion channel in the neuronal cell membrane.[5][6][7]

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane cluster_ions Ion Flow Na_Channel_Open Open Na+ Channel Na_Channel_Blocked Blocked Na+ Channel Na_Channel_Open->Na_Channel_Blocked Binding Na_ion_blocked No Na+ Influx Na_Channel_Blocked->Na_ion_blocked Trimecaine Trimecaine Trimecaine->Na_Channel_Open Na_ion_in Na+ Influx Na_ion_in->Na_Channel_Open Depolarization

Caption: Mechanism of Trimecaine's anesthetic action.

The unionized form of Trimecaine penetrates the lipid-rich nerve cell membrane. Once inside the axoplasm, it equilibrates into its protonated (cationic) form. This charged form then binds to a specific receptor site within the pore of the voltage-gated sodium channel, physically occluding the channel and preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[6][8] This "use-dependent" blockade is more pronounced in rapidly firing neurons, which are characteristic of pain-transmitting nerve fibers.

Section 2: Exploring New Frontiers - Antimicrobial and Anti-inflammatory Potential

Beyond its established role as a precursor to local anesthetics, the chloroacetamide scaffold is a subject of ongoing research for its potential antimicrobial and anti-inflammatory properties.[9][10][11][12] The electrophilic nature of the α-chloro group makes these compounds reactive towards nucleophilic residues in biological macromolecules, a property that can be harnessed for therapeutic benefit.

Protocol for Preliminary Antimicrobial Screening (Agar Diffusion Method)

This protocol provides a general method for assessing the antibacterial and antifungal activity of this compound and its derivatives.[9][13]

Materials:

  • Test compound (this compound or derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or other suitable growth medium

  • Sterile filter paper discs

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Petri dishes and standard microbiology laboratory equipment

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Preparation: Pour molten nutrient agar into sterile Petri dishes and allow to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

  • Disc Application: Prepare solutions of the test compound, positive control, and negative control at known concentrations. Impregnate sterile filter paper discs with these solutions and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.

Compound ClassGeneral ObservationPotential Mechanism
Chloroacetamide DerivativesBroad-spectrum activity against Gram-positive and Gram-negative bacteria has been reported for some derivatives.[13]Alkylation of essential enzymes or proteins in microorganisms.
Protocol for In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

This assay provides a simple and rapid method to screen for potential anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.[14]

Materials:

  • Test compound

  • Bovine serum albumin (BSA) or human serum albumin (HSA)

  • Phosphate buffered saline (PBS)

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and the standard drug in a suitable solvent (e.g., DMSO) and then dilute with PBS to desired concentrations.

  • Reaction Mixture: In a test tube, mix the test compound solution with a solution of albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 15 minutes.

  • Measurement of Turbidity: After cooling, measure the turbidity of the solution using a spectrophotometer at a wavelength of 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

The ability of the test compound to reduce the turbidity is indicative of its anti-inflammatory potential.

Section 3: Future Directions and Conclusion

This compound remains a compound of significant interest in medicinal chemistry. Its primary application as a precursor to Trimecaine is well-established, and the protocols provided herein offer a practical guide for its synthesis and utilization in this context. Furthermore, the broader biological activities associated with the chloroacetamide scaffold suggest that this compound and its derivatives warrant further investigation as potential antimicrobial and anti-inflammatory agents. The exploration of structure-activity relationships by modifying the aromatic ring and the amine substituent could lead to the discovery of novel therapeutic leads with improved potency and selectivity.

References

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Amide Local Anesthetics. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Cadogan, M. (2021). Local Anaesthetics - Part One. Life in the Fastlane. [Link]
  • Fozzard, H. A., & Hanck, D. A. (2014). The Sodium Channel as a Target for Local Anesthetic Drugs.
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481. [Link]
  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711–734.
  • Katke, S. A., Amrutkar, S. V., & Khairnar, S. J. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 3(1), 133-139. [Link]
  • Rawal, B. M., Patel, P. K., & Patel, H. D. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
  • ResearchGate. (n.d.). Antibacterial activity of N-chloro aryl acetamide derivatives.
  • Khan, K. M., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives.
  • Iannelli, P., et al. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 22(10), 1630. [Link]
  • Google Patents. (2019). CN109456218A - A kind of production method of trimecaine hydrochloride.
  • Singh, R., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). [Link]
  • Katsnelson, M. G., Delnik, V. B., & Epanchintseva, T. (1964). [IMPROVING THE SYNTHESIS OF TRIMECAINE (DIETHYLAMINO-2',4',6'-TRIMETHYLACETANILIDE HCL)]. Meditsinskaia promyshlennost' SSSR, 18, 26–28. [Link]
  • Stoyanov, S., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. Pharmaceuticals (Basel, Switzerland), 15(12), 1569. [Link]
  • Masaryk University. (n.d.). 2. Lidocaine. IS MUNI. [Link]
  • Mamedova, Y. G., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • University of California, Irvine. (n.d.). The 2-Step Synthesis of Lidocaine. [Link]
  • Journal of the American Chemical Society. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]

Sources

Application Note: Synthesis and Utility of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis and application of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. Contrary to functioning as a direct N-acylating agent, this α-halo amide serves as a potent electrophilic building block for the N-alkylation of various nucleophiles. We will first detail the definitive protocol for the synthesis of the title compound via chloroacetylation. Subsequently, we will provide a thorough protocol outlining its primary application in nucleophilic substitution reactions, a cornerstone transformation for introducing the N-mesityl-acetamido moiety into diverse molecular scaffolds. This guide explains the causality behind experimental choices and is intended for researchers, chemists, and professionals in drug development.

Introduction: Contextualizing α-Halo Amides in Synthesis

N-acylation, the formation of an amide bond by introducing an acyl group onto an amine, is one of the most fundamental and prevalent reactions in organic and medicinal chemistry.[1] This transformation is typically achieved using acylating agents like acid chlorides or anhydrides.[1][2]

Within this broad field, α-haloacetamides, and specifically N-aryl-2-chloroacetamides, represent a class of highly valuable and versatile synthetic intermediates.[3][4][5] It is crucial, however, to correctly identify their chemical reactivity. A compound such as This compound does not act as an N-acylating agent. Instead, its reactivity is dominated by the electrophilic carbon atom adjacent to the chlorine, making it an excellent alkylating agent .[3]

The primary synthetic utility of this reagent lies in its reaction with nucleophiles (containing nitrogen, oxygen, or sulfur), which displace the chloride ion via an S_N2 mechanism.[3] This process effectively installs a functionalized N-mesityl-acetamido -CH2C(=O)NH(Mesityl) moiety onto the nucleophile. The sterically hindered 2,4,6-trimethylphenyl (mesityl) group provides unique properties, including increased crystallinity, modified solubility, and steric shielding of the amide bond, which can be advantageous in drug design and materials science.

Synthesis of this compound

The synthesis of the title compound is a straightforward yet robust procedure involving the N-acylation of 2,4,6-trimethylaniline with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of the aniline's nitrogen atom attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Synthesis Workflow Diagram

synthesis_workflow cluster_reagents Starting Materials cluster_process Reaction & Workup Aniline 2,4,6-Trimethylaniline Dissolve 1. Dissolve Aniline in Aprotic Solvent (e.g., DCM) with Base (e.g., Triethylamine) Aniline->Dissolve AcylChloride Chloroacetyl Chloride Add 3. Add Chloroacetyl Chloride dropwise AcylChloride->Add Cool 2. Cool solution in ice bath (0°C) Dissolve->Cool Cool->Add Stir 4. Stir at RT to completion (TLC) Add->Stir Wash 5. Aqueous Workup (e.g., H2O, brine) Stir->Wash Dry 6. Dry organic layer (e.g., Na2SO4) Wash->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Purify 8. Purify by Recrystallization Concentrate->Purify Product Product: This compound Purify->Product

Caption: Workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the chloroacetylation of aromatic amines.[3][5]

Materials:

  • 2,4,6-Trimethylaniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or Sodium Acetate

  • Dichloromethane (DCM) or Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (if using DCM)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,4,6-trimethylaniline (1.0 eq). Dissolve it in dichloromethane (approx. 0.2 M concentration). Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of DCM, to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a crystalline solid.

Application Protocol: N-Alkylation with Nucleophiles

The primary utility of this compound is as an electrophile in S_N2 reactions. The protocol below provides a general framework for reacting it with a nucleophile.

General Reaction Mechanism

Caption: General S_N2 reaction of a nucleophile with the title compound.

Detailed Alkylation Protocol

Materials:

  • Nucleophile (e.g., substituted aniline, phenol, thiol, or other amine)

  • This compound (1.0 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Triethylamine) (1.2 - 2.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone)

  • Potassium Iodide (KI) (catalytic amount, optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the nucleophile (1.1 eq) and the base (e.g., K₂CO₃, 1.5 eq) in a suitable polar aprotic solvent like DMF or acetonitrile.

    • Causality Note: A polar aprotic solvent is chosen because it solvates the cation of the base but does not hydrogen-bond with the nucleophile, thus enhancing its nucleophilicity.

  • Addition of Electrophile: Add this compound (1.0 eq) to the mixture. If the reaction is sluggish, a catalytic amount of KI can be added to facilitate the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-acetamide intermediate.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux (typically 50-80 °C), depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water. This will often precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove the inorganic base and any remaining DMF.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if the product is an oil or has impurities with similar solubility.

Summary of Reaction Parameters

The choice of base and solvent is critical for the successful synthesis of N-aryl-2-chloroacetamides. The following table summarizes common conditions reported in the literature for analogous reactions.[3][5]

Amine SubstrateAcylating AgentBaseSolventTemperatureYield (%)Reference
4-MethoxyanilineChloroacetyl chlorideSodium AcetateAcetic AcidRoom Temp80%[5]
Various Aryl AminesChloroacetyl chlorideTriethylamineDichloromethaneRoom TempGood[3]
Aliphatic/Aromatic AminesChloroacetyl chlorideNaOHWater/DCMRoom TempModerate-Good[3]
4-AminoacetophenoneTriethylamineToluene--Good[3]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a potent lachrymator. Reacts violently with water and alcohols. Must be handled with extreme care in a fume hood.

  • 2-Chloro-N-arylacetamides: These compounds are generally classified as toxic if swallowed and cause skin and serious eye irritation.[6][7][8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Bases: Triethylamine is flammable and corrosive. Sodium hydride is highly flammable and reacts violently with water. Handle with appropriate precautions.

First Aid:

  • Skin Contact: Immediately wash with plenty of soap and water.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile synthetic intermediate. While its name might imply a role in acylation, its true strength lies in its function as an alkylating agent for a wide range of nucleophiles. The protocols detailed herein provide a reliable framework for both its synthesis from 2,4,6-trimethylaniline and its subsequent use in constructing more complex molecules, making it a key tool for researchers in synthetic and medicinal chemistry.

References

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3149-3180.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • PubChem. (n.d.). 2-chloro-N-methylacetamide.
  • Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RASAYAN Journal of Chemistry, 8(4), 913-918.
  • Chekler, E. L., et al. (2014). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters, 16(23), 6144-6147.
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide.
  • ResearchGate. (n.d.). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions.
  • Google Patents. (2013). CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • ResearchGate. (2013). (PDF) A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?.
  • National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
  • ResearchGate. (2008). (PDF) 2-Chloro-N-phenylacetamide.
  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.

Sources

Application Notes & Protocols for the Use of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chloroacetamide class of herbicides represents one of the most significant and widely utilized groups in modern agriculture for the pre-emergence control of annual grasses and certain broadleaf weeds.[1] Their efficacy in major crops like corn, soybeans, and cotton is well-documented.[1] The primary mechanism of action for these compounds is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a process critical for early seedling development.[1][2][3] This guide focuses on 2-chloro-N-(2,4,6-trimethylphenyl)acetamide , a representative scaffold within this class, to provide researchers and development professionals with a detailed framework for its synthesis, evaluation, and derivatization in the discovery of novel herbicidal agents. We will explore the causality behind experimental design, present robust protocols, and offer insights into building a comprehensive data package for new herbicide candidates.

Section 1: Chemical Profile and Biological Mechanism of Action

Core Compound: this compound

This compound serves as an excellent starting point for a herbicide discovery program due to its structural relation to established commercial herbicides. Understanding its fundamental properties is the first step in its application.

PropertyValueSource
CAS Number 3910-51-8[4]
Molecular Formula C₁₁H₁₄ClNO[5]
Molecular Weight 211.69 g/mol [5]
Appearance Off-white to crystalline solid[4][6]
Class Chloroacetamide[1][7]
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamides, including the structural class of this compound, do not inhibit germination but fatally disrupt the growth of emerging seedlings.[2] They are absorbed by the shoots and roots of germinating plants and act by inhibiting elongase enzymes, which are crucial for the biosynthesis of VLCFAs (fatty acids with more than 18 carbons).[3][8][9]

Scientific Rationale: VLCFAs are essential building blocks for several critical plant components, including cell membranes, cuticular waxes, and suberin. By blocking their synthesis, the herbicide prevents the formation of new cells, leading to a cessation of cell division and elongation.[3] This ultimately results in the failure of the seedling to emerge from the soil or properly develop, leading to its death. This pre-emergence activity is a hallmark of the chloroacetamide class.[10][11]

MOA_VLCFA cluster_0 Plant Cell Metabolism cluster_1 Cellular Consequences AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA FattyAcids C16/C18 Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Elongase VLCFA Elongase Enzymes FattyAcids->Elongase Substrate VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) (>C18) Elongase->VLCFAs Elongation Membranes Cell Membranes VLCFAs->Membranes Waxes Cuticular Waxes VLCFAs->Waxes CellDivision Cell Division & Elongation Membranes->CellDivision GrowthArrest Seedling Growth Arrest & Death CellDivision->GrowthArrest Herbicide This compound (and analogs) Herbicide->Elongase INHIBITION

Caption: Mechanism of action for chloroacetamide herbicides.

Section 2: Synthesis and Analogue Development

The development of novel herbicides rarely relies on a single molecule. Instead, a library of structurally related analogues is synthesized to explore the Structure-Activity Relationship (SAR). This process aims to optimize potency, crop selectivity, and toxicological profile.

General Synthesis Protocol: N-Acetylation of 2,4,6-Trimethylaniline

The synthesis of the title compound is a straightforward N-acetylation reaction. This protocol can be adapted for various substituted anilines and acyl chlorides to generate a diverse library of analogues.

Protocol 2.1: Synthesis of this compound

  • Reactant Preparation:

    • In a 3-necked flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, dissolve 2,4,6-trimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethylene) at a concentration of ~0.5 M.[12][13]

    • Add a base, such as triethylamine (1.0 eq) or an aqueous sodium hydroxide solution (1.0 eq), to the reaction mixture to act as an acid scavenger.[12][13]

  • Reaction:

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add chloroacetyl chloride (1.0 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 10°C.[13]

    • Rationale: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction Monitoring & Workup:

    • Allow the reaction to stir at room temperature for several hours (typically 2-21 hours) until completion.[13] Monitor progress using Thin Layer Chromatography (TLC).

    • Once complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl, a saturated sodium bicarbonate solution, and brine.[13]

    • Rationale: The acid wash removes unreacted amine and the base, while the bicarbonate wash removes any remaining acidic impurities.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13]

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.[13][14]

    • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start Start: Define Analogue Library (Vary R1, R2, R3 on Phenyl Ring) Setup 1. Reaction Setup - Dissolve Substituted Aniline - Add Base Start->Setup Reaction 2. Acylation Reaction - Cool to 0-5°C - Add Chloroacetyl Chloride Dropwise Setup->Reaction Monitor 3. Monitor Reaction (TLC) Reaction->Monitor Workup 4. Aqueous Workup - Acid/Base Washes - Brine Wash Monitor->Workup Complete Isolate 5. Isolate & Purify - Dry & Concentrate - Recrystallize Workup->Isolate Characterize 6. Characterization - NMR, MS, Purity Analysis Isolate->Characterize End Purified Analogue for Biological Screening Characterize->End

Caption: Workflow for synthesis and analogue generation.

Section 3: Protocols for Efficacy and Selectivity Screening

The core of a herbicide development program is the biological evaluation. Whole-plant bioassays conducted in a controlled greenhouse environment are essential for determining a compound's herbicidal activity (efficacy) and its safety margin on crops (selectivity).[15]

Pre-Emergence Herbicidal Efficacy Screening

This assay evaluates the compound's ability to control weeds when applied to the soil before weed emergence, which is the primary application method for chloroacetamides.[1]

Protocol 3.1: Greenhouse Pre-Emergence Pot Assay

  • Preparation of Test Species:

    • Fill pots (e.g., 10x10 cm) with a standardized greenhouse soil mix.

    • Plant seeds of key weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed)) and key crop species (e.g., Zea mays (corn), Glycine max (soybean)) at a uniform depth.

    • Scientist's Note: Including both monocot (grass) and dicot (broadleaf) weeds, along with relevant crops, is crucial for determining the spectrum of activity and selectivity in a single experiment.

  • Compound Formulation and Application:

    • Prepare a stock solution of the test compound (e.g., 10,000 ppm) in a suitable solvent (e.g., acetone) with a surfactant.

    • Create a dilution series to achieve a range of application rates (e.g., 2000, 1000, 500, 250, 125, 62.5 g a.i./ha).

    • Include an untreated (solvent only) control and a commercial standard control (e.g., S-metolachlor).

    • Apply the formulations evenly to the soil surface of the pots using a calibrated track sprayer.[15] The application volume should be consistent (e.g., 200-400 L/ha).

  • Growth and Evaluation:

    • Move the treated pots to a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed via subirrigation to avoid disturbing the treated soil surface.

    • After 14-21 days, evaluate the results. The primary endpoint is a visual assessment of percent injury or biomass reduction compared to the untreated control.[15]

    • Data Analysis: Calculate the GR₅₀ value (the rate of herbicide required to cause a 50% reduction in plant growth) for each species.

Post-Emergence Herbicidal Efficacy Screening

Although chloroacetamides are primarily pre-emergent, evaluating post-emergence activity is necessary for a complete profile.

Protocol 3.2: Greenhouse Post-Emergence Foliar Assay

  • Plant Propagation:

    • Propagate weed and crop species in pots as described in Protocol 3.1.

    • Allow plants to grow until they reach a specific growth stage, typically the 2-4 leaf stage (BBCH 12-14).[15] Uniformity in plant size is critical for reliable data.

  • Application:

    • Using the same formulations prepared in Protocol 3.1, apply the compounds directly to the foliage of the plants with a calibrated track sprayer.

  • Evaluation:

    • Return plants to the greenhouse.

    • Visually assess percent injury at 3, 7, and 14 days after treatment (DAT). Symptoms for this class may include stunted growth and leaf malformation.[10]

    • At the final time point, harvest the above-ground biomass, dry it in an oven, and weigh it to obtain quantitative data for GR₅₀ calculations.

Data Presentation and Interpretation

Data from dose-response studies should be summarized to easily compare the potency and selectivity of different compounds.

Table 3.1: Example Dose-Response Data Summary (GR₅₀ in g a.i./ha)

CompoundEchinochloa crus-galli (Weed)Setaria faberi (Weed)Zea mays (Crop)Glycine max (Crop)Selectivity Index (Corn/Barnyardgrass)
Cmpd-A 150180>20001800>13.3
Cmpd-B 450500>2000>2000>4.4
S-metolachlor 120145>20001500>16.7

The Selectivity Index (SI) is calculated as GR₅₀ (Crop) / GR₅₀ (Weed). A higher SI indicates greater crop safety.

Section 4: Advanced Characterization and Regulatory Considerations

Positive hits from initial screening require further investigation to build a case for development.

  • Mode of Action Confirmation: While the MOA is presumed, biochemical assays targeting elongase enzymes can confirm that novel analogues operate through the expected pathway.

  • Environmental Fate: Studies are required to understand the compound's behavior and persistence in soil and water. Chloroacetamide metabolites can be mobile and are an important consideration.[16][17]

  • Toxicology: A comprehensive toxicological profile is necessary to assess risks to human health and non-target organisms.[18][19] All new herbicides must be registered with regulatory agencies like the EPA, which requires extensive data on efficacy, safety, and environmental impact.[20]

This compound and its related chemical space offer a fertile ground for the discovery of new herbicidal molecules. By employing a systematic approach that combines rational chemical synthesis with robust biological screening protocols, researchers can efficiently identify and optimize lead candidates. The protocols and frameworks outlined in this guide provide a self-validating system for generating the reliable data needed to advance a compound through the herbicide development pipeline, from initial concept to a potential commercial product.

References

  • Jablonkai, I., & Hulesch, A. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(8), 803-808. [Link]
  • LeBaron, H. M., McFarland, J. E., & Simoneaux, B. J. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science, 36(4), 556-565. [Link]
  • McFadden, M. E., LeFevre, G. H., & Cwiertny, D. M. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(6), 3583-3593. [Link]
  • Lamberth, C. (2018). Chloroacetamide Herbicides.
  • Sivey, J. D., & Cwiertny, D. M. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients.
  • Huan, Z., Hladik, M. L., & Roberts, A. L. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental Science & Technology, 39(18), 7062-7071. [Link]
  • McFadden, M. E. (2020). Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online. [Link]
  • Sivey, J. D., et al. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” Yet Biologically-Active Agrochemical Ingredients.
  • Minnesota Department of Agriculture. (n.d.). Metolachlor Herbicide. MDA. [Link]
  • Wikipedia. (n.d.). Metolachlor. Wikipedia. [Link]
  • Matić, I., et al. (2024).
  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. [Link]
  • Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides.
  • Unnamed Author. (n.d.). What is the mechanism of action of (S)-Metolachlor and its potential in the market? FAQ. [Link]
  • Unnamed Author. (2025). S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. King Quenson. [Link]
  • Farmers Business Network. (2025). Everything Farmers Need to Know About Metolachlor. FBN. [Link]
  • Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides.
  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. EWRS. [Link]
  • International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. ILO/WHO. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem. [Link]
  • Singh, R., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 188-192. [Link]
  • Capot Chemical. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical. [Link]
  • Li, J., et al. (2012). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. [Link]
  • National Center for Biotechnology Information. (n.d.). Butachlor. PubChem. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. inno-pharmchem.com. [Link]
  • Mamedova, S. G., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]
  • Al-Ghamdi, A. A., et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Plants, 11(15), 1936. [Link]
  • PrepChem. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com. [Link]
  • PrepChem. (n.d.). Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. PrepChem.com. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-ethyl-2-(2,4,6-trimethylphenyl)acetamide. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. [Link]
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

Sources

biological activity of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Activity of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-Aryl Chloroacetamides

The chloroacetamide class of compounds represents a cornerstone in agrochemical science, with a long history of use as effective herbicides.[1] Their chemical scaffold, characterized by a reactive α-chloroacetyl group, allows for covalent interaction with biological targets, leading to potent activity.[2][3] Among these, N-aryl derivatives, such as this compound and its analogues, are of particular interest. The substitution on the phenyl ring significantly modulates the molecule's lipophilicity, steric hindrance, and electronic properties, thereby influencing its uptake, mobility, and biological specificity.[4][5]

While their primary application has been in weed control, emerging research reveals a broader spectrum of biological activities, including significant antifungal and cytotoxic properties.[6][7][8] This guide provides an in-depth exploration of the multifaceted biological profile of these derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this versatile chemical class. We will delve into the mechanisms of action, present validated experimental workflows, and offer insights into the causality behind methodological choices, fostering a comprehensive understanding of their potential in agriculture and medicine.

I. General Synthesis of N-Aryl Chloroacetamide Derivatives

The synthesis of this compound and its derivatives is typically achieved through a straightforward nucleophilic acyl substitution.[9][10] The process involves the reaction of chloroacetyl chloride with the corresponding substituted aniline (in this case, 2,4,6-trimethylaniline) in the presence of a base or in a biphasic system to neutralize the hydrochloric acid byproduct.[9][10] The simplicity of this reaction allows for the facile generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

G cluster_workflow General Synthetic Workflow A Reactants - 2,4,6-Trimethylaniline - Chloroacetyl Chloride B Reaction Conditions - Suitable Solvent (e.g., Dichloroethylene) - Base (e.g., aq. NaOH) or Proton Scavenger A->B C Reaction Stir at controlled temperature (e.g., 20-35°C) B->C D Work-up - Phase Separation - Concentration of Organic Layer C->D E Purification - Filtration - Recrystallization (e.g., from Ethanol) D->E F Characterization - Melting Point - IR, GC-MS, NMR E->F G Final Product This compound F->G

Caption: General workflow for the synthesis of N-aryl chloroacetamides.

II. Herbicidal Activity: The Primary Application

The most well-established biological activity of chloroacetamides is their role as pre-emergence herbicides, widely used to control annual grasses and some broadleaf weeds in major crops like corn and soybeans.[1] They are absorbed by the emerging shoots and roots of seedlings, leading to growth inhibition and eventual death of susceptible species.[2]

Mechanism of Action: Inhibition of VLCFA Synthesis

The primary herbicidal mode of action for chloroacetamides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbons.[1][11] Specifically, they target and inhibit the VLCFA elongase complex, a key enzyme system located in the endoplasmic reticulum.[11] This inhibition is believed to occur through the covalent binding of the electrophilic chloroacetamide to a reactive cysteinyl sulfur in the active site of one of the condensing enzymes within the elongase complex.[11]

The disruption of VLCFA synthesis has cascading effects on plant development, as these molecules are essential precursors for vital cellular components, including cuticular waxes, suberin, and membrane lipids.[1][2] The lack of these components compromises cell division, membrane integrity, and the formation of protective barriers, ultimately leading to the cessation of early seedling growth and plant death.[2][11]

G cluster_pathway Herbicidal Mechanism of Chloroacetamides Compound 2-Chloro-N-Aryl Acetamide Derivative Target VLCFA Elongase Complex (ER) Compound->Target Targets Action Covalent Binding & Inhibition Target->Action Results in Process VLCFA Synthesis Action->Process BLOCKS Products Very-Long-Chain Fatty Acids (VLCFAs) Process->Products Effect Disruption of Cell Division & Membrane Integrity Process->Effect Leads to Components Cuticular Waxes Suberin Membrane Lipids Products->Components Precursors for Outcome Inhibition of Seedling Growth Plant Death Effect->Outcome

Caption: Mechanism of action for chloroacetamide herbicides.
Protocol: Post-Emergence Herbicidal Activity Assay

This protocol outlines a whole-plant assay to evaluate the post-emergence herbicidal efficacy of test compounds.[12][13] The causality behind this design is to mimic real-world conditions where a herbicide is applied to already-sprouted weeds.

1. Plant Cultivation:

  • Sow seeds of a susceptible grass species (e.g., Lolium temulentum) and a broadleaf species (e.g., Anagallis arvensis) in pots containing a standard potting mix.[6]

  • Grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity until they reach the 2-4 true leaf stage.[13] This ensures uniform plant development for consistent herbicide application.

2. Preparation of Test Solutions:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetone or DMSO).

  • Create a series of dilutions to achieve the desired application rates (e.g., 50, 100, 250, 500, 1000 g/ha).

  • Include a positive control (a commercial herbicide with a similar mode of action, like S-metolachlor) and a negative control (solvent + surfactant only). The controls are critical for validating the assay's sensitivity and ensuring the observed effects are due to the test compound, not the formulation.

3. Herbicide Application:

  • Apply the solutions evenly to the plant foliage using a calibrated laboratory track sprayer.[13] This ensures a precise and reproducible application rate, which is fundamental for dose-response analysis.

4. Observation and Data Collection:

  • Return plants to the controlled environment.

  • Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at set intervals, typically 7, 14, and 21 days after treatment (DAT).[12]

  • At the final assessment (21 DAT), harvest the above-ground biomass and measure the fresh weight. Dry the biomass at 70°C for 48 hours to determine the dry weight.[12] Dry weight is a more stable and reliable indicator of plant growth inhibition than fresh weight.

5. Data Analysis:

  • Calculate the percent growth inhibition relative to the negative control.

  • Use the dose-response data to calculate the EC50 value (the effective concentration that causes 50% growth inhibition) using appropriate statistical software.[14]

Compound Target Weed EC50 (mg/L) Reference
Acetochlor (Standard)Lolium temulentum15.3[6]
Acetochlor (Standard)Anagallis arvensis25.1[6]
Derivative XLolium temulentumUser-determined valueN/A
Derivative YAnagallis arvensisUser-determined valueN/A

III. Antifungal Activity: An Emerging Application

Recent studies have highlighted the potential of chloroacetamide derivatives as potent antifungal agents against clinically relevant pathogens, including fluconazole-resistant strains of Candida spp. and various Aspergillus species.[7][8][15] This opens a new avenue for the development of these compounds as potential therapeutics.

Mechanism of Action: Under Investigation

The precise antifungal mechanism of action is not as clearly defined as its herbicidal counterpart and appears to be multifaceted.

  • Cell Membrane Interaction: One proposed mechanism involves interaction with ergosterol, a critical component of the fungal cell membrane.[8] Binding to ergosterol could disrupt membrane integrity, leading to leakage of cellular contents and cell death.[8]

  • Cell Wall Disruption: Some studies investigated whether the compounds damage the fungal cell wall, but results for 2-chloro-N-phenylacetamide suggest this is not the primary mechanism.[7]

  • Other Targets: The electrophilic nature of the chloroacetyl group suggests it could react with various nucleophilic residues (e.g., cysteine, histidine) in essential fungal enzymes, a hypothesis that requires further investigation.[6]

It is important to note that studies on different derivatives and fungal species have sometimes yielded conflicting results regarding the exact mechanism, indicating that it may be species- or compound-dependent.[7][8]

Protocol: Broth Microdilution Assay for MIC & MFC Determination

This protocol is the gold standard for determining the in vitro susceptibility of a fungal strain to an antimicrobial agent.[16][17] It quantifies the lowest concentration of a compound that inhibits visible growth (MIC) and the lowest concentration that results in fungal death (MFC).

G cluster_workflow Workflow for MIC Determination A Prepare Stock Solution of Test Compound in DMSO B Perform 2-Fold Serial Dilutions in 96-well plate with RPMI Medium A->B D Inoculate Wells Add standardized fungal suspension to each well B->D C Prepare Fungal Inoculum (e.g., Candida albicans) Standardized to 0.5 McFarland C->D E Incubate 35°C for 24-48 hours D->E F Read MIC Determine the lowest concentration with no visible growth E->F G Determine MFC Plate aliquots from clear wells onto agar plates F->G H Incubate Agar Plates 35°C for 24 hours G->H I Read MFC Determine the lowest concentration with no colony growth H->I G cluster_workflow Workflow for MTT Cytotoxicity Assay A Seed Mammalian Cells (e.g., HepG2) in 96-well plate and allow to adhere B Treat Cells Add serial dilutions of test compound A->B C Incubate (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2 B->C D Add MTT Reagent Incubate for 2-4 hours to allow formazan crystal formation C->D E Solubilize Crystals Add solubilization solution (e.g., DMSO or acidified isopropanol) D->E F Measure Absorbance Read at ~570 nm using a microplate reader E->F G Data Analysis - Calculate % Cell Viability - Determine IC50 value F->G

Caption: General workflow for in vitro cytotoxicity testing via MTT assay.

1. Cell Culture and Seeding:

  • Culture a relevant mammalian cell line (e.g., HepG2 for liver toxicity, or a cancer cell line like MCF-7) under standard conditions.

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. This ensures the cells are in a healthy, exponential growth phase before treatment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control. [18] 3. Incubation:

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. [18] 4. MTT Addition and Formazan Solubilization:

  • After incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. [19] * Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

5. Data Acquisition and Analysis:

  • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value (the concentration of the compound required to inhibit the growth of 50% of the cell population). [18]

    Compound Cell Line Exposure Time (h) IC50 (µM)
    Doxorubicin (Positive Control) MCF-7 48 Literature value
    Acetochlor HepG2 72 ~50-100 [20]
    Derivative X HepG2 72 User-determined value

    | Derivative Y | A549 | 48 | User-determined value |

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a class of molecules with significant, proven biological activity. While their role as herbicides is well-established through the targeted inhibition of VLCFA synthesis, their potential in other fields is becoming increasingly apparent. The demonstrated efficacy against pathogenic fungi, including drug-resistant strains, warrants further investigation into their antifungal mechanisms and potential as lead compounds for new anti-infective agents.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity for different biological targets. Elucidating the precise molecular targets in fungi and mammalian cells is critical for rational drug design and for understanding potential toxicities. The protocols and foundational knowledge presented in this guide offer a robust framework for researchers to systematically explore and unlock the full potential of this versatile and biologically active class of compounds.

References

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment. [Link]
  • Mode of Action for Chloroacetamides and Functionally Related Compounds.
  • Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. [Link]
  • Chloroacetamide Herbicides.
  • Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum.
  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chrom
  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology | Cambridge Core. [Link]
  • A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism. Weed Science | Cambridge Core. [Link]
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]
  • European Guidelines to conduct herbicide resistance tests.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. [Link]
  • Protocol for Identifying, Evaluating, and Using New Herbicides. Bureau of Land Management. [Link]
  • Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. PubMed. [Link]
  • (PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.
  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. [Link]
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. SciELO. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. JoVE. [Link]
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Determination of Antifungal MICs by a Rapid Susceptibility Assay.
  • Antifungal Susceptibility Testing: Current Approaches.
  • Current strategies to determine antifungal and antimicrobial activity of natural compounds.
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N -(4-acetylphenyl)-2-chloroacetamide.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem. [Link]
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com. [Link]
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

Sources

Application Note: The Strategic Role of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide as a Core Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the role and application of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in the synthesis of agrochemicals.

Abstract

The N-aryl-2-chloroacetamide scaffold is a cornerstone in the synthesis of modern agrochemicals, particularly a class of highly effective herbicides. This application note provides a detailed technical guide on this compound, a representative intermediate of this class. We will explore its synthesis, the chemical principles underpinning its reactivity, and its application in constructing complex agrochemical molecules. While direct, high-volume agrochemicals derived from this specific trimethylphenyl variant are less common than its close analogs, the synthetic protocols and chemical logic are directly transferable. This guide uses the well-documented synthesis of chloroacetamide herbicides as an illustrative framework to provide researchers with field-proven insights and robust experimental protocols.

Introduction: The Chloroacetamide Moiety in Agrochemical Design

This compound belongs to the chloroacetamide class of compounds, which are pivotal intermediates in the agrochemical industry.[1][2] The primary utility of this scaffold lies in its function as a reactive building block for synthesizing herbicides that are crucial for weed management in major crops like corn, soybeans, and cotton.[2]

The herbicidal activity of this class of compounds is primarily due to the inhibition of very long-chain fatty acid (VLCFA) synthesis in susceptible plants. This disruption of lipid biosynthesis inhibits cell elongation and division, ultimately leading to weed mortality. The specific N-aryl substitution pattern, such as the 2,4,6-trimethylphenyl group, is critical for modulating the molecule's efficacy, crop selectivity, and environmental fate.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
Synonyms N-Chloroacetyl-2,4,6-trimethylaniline
CAS Number 3910-51-8[3]
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol

Synthesis and Characterization of the Intermediate

The synthesis of this compound is a straightforward yet critical process, typically achieved through the acylation of 2,4,6-trimethylaniline. The integrity of this intermediate is paramount for the success of subsequent coupling reactions.

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol describes the N-acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.

A. Materials & Reagents:

  • 2,4,6-Trimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Ethyl Acetate)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

B. Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trimethylaniline (1.0 eq) and the base (e.g., TEA, 1.2 eq) in the chosen anhydrous solvent.

  • Controlling Exothermicity: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial as the acylation reaction is highly exothermic. Inadequate temperature control can lead to side reactions and degradation of the product.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq), diluted in a small amount of the reaction solvent, dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup & Quenching: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove excess acid), water, and finally brine.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.

C. Causality and Experimental Insights:

  • Choice of Base: A base is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction. The absence of a base would lead to the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • Solvent Selection: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Purity Validation: The purity and identity of the synthesized intermediate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Visualization: Synthesis Workflow

Synthesis_Workflow reagents 2,4,6-Trimethylaniline + Chloroacetyl Chloride + Base (e.g., TEA) setup Reaction Setup in Anhydrous Solvent (0-5 °C) reagents->setup Dissolve reaction N-Acylation Reaction (Stir at RT, 2-4h) setup->reaction Dropwise Addition workup Aqueous Workup & Extraction reaction->workup Quench purification Purification (Recrystallization) workup->purification Concentrate product 2-chloro-N-(2,4,6- trimethylphenyl)acetamide purification->product

Caption: Workflow for the synthesis of the chloroacetamide intermediate.

Application in Agrochemical Synthesis: The Nucleophilic Substitution Principle

The synthetic utility of this compound stems from the reactivity of its α-chloro group. The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by a wide range of nucleophiles. This Sₙ2 (bimolecular nucleophilic substitution) reaction is the key step in elongating the molecule and installing the final functional groups required for biological activity.

Illustrative Case Study: Synthesis of a Chloroacetamide Herbicide

While this compound is a valid intermediate, its close structural analogs are found in some of the most widely used herbicides. For instance, Metolachlor and Acetochlor are synthesized from 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.[1][2] The following protocol illustrates the general principle of the key coupling step, which is directly applicable to the title compound.

Protocol 2: Illustrative Synthesis of a Herbicide via Nucleophilic Substitution

This protocol details the reaction of an N-aryl-2-chloroacetamide intermediate with an amine nucleophile.

A. Materials & Reagents:

  • This compound (or analog) (1.0 eq)

  • Nucleophile (e.g., 2-methoxy-1-methylethylamine for a Metolachlor-type structure) (1.1-1.5 eq)

  • Acid Scavenger/Base (e.g., K₂CO₃ or Na₂CO₃) (1.5-2.0 eq)

  • Solvent (e.g., Acetonitrile, Toluene, or DMF)

  • Optional: Phase Transfer Catalyst (e.g., TBAB) or Iodide salt (e.g., KI)

B. Step-by-Step Methodology:

  • Reaction Setup: Charge a reactor with the chloroacetamide intermediate (1.0 eq), the base (e.g., K₂CO₃), and the solvent.

  • Nucleophile Addition: Add the nucleophilic amine (1.1-1.5 eq) to the slurry. If using a catalyst like KI, it should be added at this stage.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60 to 120 °C, depending on the reactivity of the nucleophile and the choice of solvent.

  • Monitoring: Stir the reaction at temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting chloroacetamide.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (the base and the resulting chloride salt).

  • Purification: Wash the filtrate with water to remove any remaining salts or water-soluble impurities. The organic solvent can then be removed under reduced pressure to yield the crude final product, which may be further purified by distillation or chromatography if necessary.

C. Causality and Experimental Insights:

  • Role of the Base: The base is crucial for neutralizing the HCl formed as the reaction progresses, preventing the protonation and deactivation of the nucleophilic amine.

  • Catalyst Function: Catalytic amounts of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction. The iodide ion displaces the chloride to form a more reactive iodo-acetamide intermediate in situ, which then reacts more rapidly with the amine nucleophile.

  • Solvent Choice: The solvent must be able to facilitate the reaction, often requiring a polar aprotic solvent to dissolve the reactants and aid the nucleophilic attack.

Visualization: Core Reaction Mechanism

Mechanism cluster_reactants Reactants cluster_product Product R-NH-CO-CH2-Cl Intermediate (Electrophile) R-NH-CO-CH2-Nu Final Agrochemical R-NH-CO-CH2-Cl->R-NH-CO-CH2-Nu Sₙ2 Attack Nu-H Nucleophile (e.g., R'-O-R''-NH2) Nu-H->R-NH-CO-CH2-Cl note Key Step: Formation of a new C-N bond and displacement of Cl⁻

Caption: Generalized Sₙ2 mechanism for agrochemical synthesis.

Safety, Handling, and Data

As with any laboratory chemical, proper handling of this compound and its precursors is essential.

A. Hazard Profile:

  • Eye Irritation: Causes serious eye irritation.[3]

  • Skin Irritation: May cause skin irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

  • Toxicity: May be harmful if swallowed.[6]

B. Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][4][7]

  • Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid breathing dust or vapors.[4][7]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[4] Avoid generation of dust.[7]

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[4]

C. Stability and Incompatibility:

  • Stability: The compound is stable under recommended storage conditions.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5]

  • Hazardous Decomposition: Thermal decomposition can release toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][5]

Conclusion

This compound serves as an exemplary model for a critical class of agrochemical intermediates. Its synthesis via N-acylation is robust, and its true value is realized in its subsequent conversion into high-value active ingredients through nucleophilic substitution at the α-chloro position. Understanding the principles, protocols, and safety measures detailed in this note allows researchers to effectively utilize this and related chloroacetamide building blocks in the development of novel and effective crop protection solutions. The insights provided, though framed around a specific molecule, are broadly applicable to the entire class of N-aryl-2-chloroacetamide intermediates that are fundamental to modern agriculture.

References

  • 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE - ChemicalBook. (2023-05-20).
  • SAFETY DATA SHEET - Fisher Scientific. (2011-02-09).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011-02-09).
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide SDS, 1131-01-7 Safety Data Sheets - ECHEMI.
  • Exploring 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide: A Key Pesticide Intermediate.
  • The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. (2026-01-04).

Sources

laboratory scale synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory-Scale Synthesis of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide

Introduction: The Utility of a Versatile Synthetic Intermediate

This compound is a substituted alpha-chloroacetamide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a sterically hindered aromatic amine, makes it a key building block for a variety of more complex molecules in agrochemical and pharmaceutical research. For instance, N-arylacetamides are recognized as important precursors for compounds with potential biological activities.[1] The synthesis detailed herein follows a classic and robust chemical transformation: the nucleophilic acyl substitution between an aromatic amine and an acyl chloride.

This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound on a laboratory scale. The causality behind critical procedural steps is explained to ensure both successful replication and a deeper understanding of the underlying chemical principles.

Reaction Principle: Nucleophilic Acyl Substitution

The formation of this compound is achieved through the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride. This reaction is a cornerstone of amide synthesis and proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Overview: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2,4,6-trimethylaniline on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This process generates the desired amide product and a molecule of hydrogen chloride (HCl).

The Critical Role of a Base: The HCl generated as a byproduct will readily protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. To prevent this and drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA), is added to the reaction mixture. The TEA scavenges the HCl as it is formed, producing triethylammonium chloride.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 2,4,6-Trimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Product Target Amide Intermediate->Product Collapse & Cl⁻ Expulsion Byproduct HCl (neutralized by base) Intermediate->Byproduct Proton Transfer

Caption: Nucleophilic acyl substitution mechanism.

Reagent Data and Stoichiometry

Proper stoichiometry is essential for maximizing yield and minimizing side products. The following table outlines the reagents for a representative 0.1 mole scale synthesis.

ReagentFormulaMW ( g/mol )MolesEquiv.Mass (g)Volume (mL)Density (g/mL)
2,4,6-TrimethylanilineC₉H₁₃N135.210.101.013.5214.10.959
Chloroacetyl ChlorideC₂H₂Cl₂O112.940.101.011.297.81.42
Triethylamine (TEA)C₆H₁₅N101.190.111.111.1315.30.726
Dichloromethane (DCM)CH₂Cl₂84.93---2501.33

Health and Safety: A Culture of Prevention

A rigorous adherence to safety protocols is non-negotiable. The primary hazards in this synthesis are associated with the reactants.

  • Chloroacetyl Chloride : This substance is extremely hazardous. It is highly corrosive, causes severe skin burns and eye damage, and is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5] It reacts violently with water, releasing toxic hydrogen chloride gas.[4][5][6] All operations involving chloroacetyl chloride must be conducted in a certified chemical fume hood. [2][4]

  • 2,4,6-Trimethylaniline : This compound is toxic and should be handled with care to avoid skin contact and inhalation.

  • Dichloromethane (DCM) : A volatile solvent that is a suspected carcinogen. Minimize exposure by working in a fume hood.

  • Triethylamine : A corrosive and flammable liquid with a strong odor.

Mandatory Personal Protective Equipment (PPE):

  • Chemical safety goggles and a full-face shield.[2][4]

  • Compatible chemical-resistant gloves (e.g., nitrile gloves are often used, but check compatibility charts).[2][3]

  • A flame-resistant lab coat.

An emergency safety shower and eyewash station must be readily accessible.[2][4] Spills of chloroacetyl chloride should be neutralized with a dry material like soda ash or dry lime before cleanup.[2] Do not use water to clean up chloroacetyl chloride spills. [3][6]

Detailed Experimental Protocol

This protocol is designed for a 0.1 mole scale synthesis. Adjustments for other scales should be made by maintaining the molar equivalencies.

5.1 Equipment

  • 500 mL three-neck round-bottom flask

  • 250 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Condenser (for reflux, if needed, though this reaction is typically run at low temperature)

  • Thermometer

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

5.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble the three-neck flask with the dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath on a magnetic stirrer. This setup must be in a chemical fume hood.

  • Reagent Charging: To the flask, add 2,4,6-trimethylaniline (13.52 g, 0.10 mol) and dichloromethane (250 mL). Begin stirring to dissolve the aniline. Once dissolved, add triethylamine (11.13 g, 0.11 mol).[7]

  • Cooling: Cool the stirred solution to 0-5 °C using the ice bath. Maintaining this low temperature is crucial to control the reaction's exothermicity.[7]

  • Dropwise Addition: Dissolve chloroacetyl chloride (11.29 g, 0.10 mol) in 50 mL of dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction flask over approximately 30-45 minutes.[7] The rate of addition must be carefully controlled to keep the internal temperature below 10 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.[7]

  • Workup - Aqueous Washing:

    • Transfer the reaction mixture to a 1 L separatory funnel.

    • Wash the organic layer sequentially with:

      • 150 mL of 1 M HCl solution (to remove excess triethylamine and any unreacted aniline).[7]

      • 150 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

      • 150 mL of brine (saturated NaCl solution) (to begin the drying process).

    • During each wash, shake the funnel, vent frequently, and allow the layers to separate fully before draining the lower organic layer.

  • Drying and Solvent Removal:

    • Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.[7] The crude product will remain as a solid.

  • Purification - Recrystallization:

    • The crude solid should be purified by recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes is often effective.[7]

    • Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).

    • Slowly add the anti-solvent (e.g., water) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

ExperimentalWorkflow node_start node_start node_process node_process node_decision node_decision node_end node_end start Start: Assemble Apparatus in Fume Hood charge Charge Flask: 1. 2,4,6-Trimethylaniline 2. Dichloromethane (DCM) 3. Triethylamine start->charge cool Cool to 0-5 °C (Ice Bath) charge->cool add Add Chloroacetyl Chloride in DCM Dropwise (T < 10 °C) cool->add react Stir at Room Temp (2-3 hours) add->react workup Workup: Transfer to Separatory Funnel react->workup wash_hcl Wash with 1M HCl workup->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (MgSO₄) wash_brine->dry evaporate Concentrate via Rotary Evaporation dry->evaporate recrystallize Recrystallize Crude Solid evaporate->recrystallize characterize Characterize Pure Product: MP, NMR, IR recrystallize->characterize

Caption: Overall experimental workflow.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through analytical methods.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point indicates high purity. The literature value for the closely related 2-chloro-N-(2,6-dimethylphenyl)acetamide is 149-151 °C, and for N-(2,6-diethylphenyl) derivative is 135-136 °C[8], suggesting a melting point in a similar range.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected chemical shifts (in CDCl₃) are:

    • δ ~7.0 ppm: (s, 2H) - Aromatic protons on the trimethylphenyl ring.

    • δ ~4.2 ppm: (s, 2H) - Methylene protons of the chloroacetyl group (-CH₂Cl).[9]

    • δ ~2.3 ppm: (s, 3H) - Para-methyl group protons.

    • δ ~2.2 ppm: (s, 6H) - Two ortho-methyl group protons.

    • δ ~7.5-8.5 ppm: (br s, 1H) - Amide N-H proton (can be broad and variable).

  • ¹³C NMR Spectroscopy:

    • δ ~164 ppm: Amide carbonyl carbon (C=O).[9]

    • δ ~130-140 ppm: Aromatic carbons.

    • δ ~43 ppm: Methylene carbon (-CH₂Cl).[9]

    • δ ~18-21 ppm: Methyl group carbons.

  • FT-IR Spectroscopy (cm⁻¹):

    • ~3250-3300: N-H stretch (secondary amide).[10]

    • ~1660-1680: C=O stretch (amide I band), a strong, sharp peak.[10]

    • ~1530-1550: N-H bend (amide II band).[10]

    • ~750-800: C-Cl stretch.[10]

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By understanding the reaction mechanism, adhering strictly to the safety precautions, and following the step-by-step procedure for synthesis and purification, researchers can confidently produce this valuable chemical intermediate with high purity. The inclusion of detailed characterization data provides a benchmark for validating the successful synthesis of the target compound.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • Safety Guideline - ChemTrack.org. ChemTrack.org.
  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019-01-07). Loba Chemie.
  • Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Krishna Solvechem Ltd.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast.
  • Structural Studies on N-(2,4,6-Trimethylphenyl)-methyl/ chloro-acetamides, 2,4,6-(CH. Zeitschrift für Naturforschung A.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012-01-02). International Journal of Pharma Sciences and Research.
  • A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central.
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020-12-12). Neliti.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research.
  • Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com.
  • (PDF) 2-Chloro-N-phenylacetamide. ResearchGate.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. PubChem.
  • Molecular geometry of N-(2,4,6-trimethylphenyl)-acetamide, 2,4,6-(CH 3... ResearchGate.
  • Preparation of chloroacetamide. Google Patents.
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com.
  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. National Institutes of Health.
  • What is the mechanism of Acetamide? (2024-07-17). Patsnap Synapse.
  • (PDF) A facile amidation of chloroacetyl chloride using DBU. ResearchGate.
  • Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. PrepChem.com.
  • 2,4,6-trimethylaniline synthesis method. Google Patents.
  • Organic Syntheses Procedure. Organic Syntheses.

Sources

Application Notes and Protocols for the Quantitative Analysis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the precise and accurate quantification of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients and other chemical compounds, robust analytical methods are essential for quality control, stability testing, and research and development.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into method selection, validation, and sample preparation. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental choices to ensure trustworthy and reproducible results.

Introduction and Analyte Overview

This compound is a chloroacetamide compound that serves as a key building block in organic synthesis. Its purity and concentration in reaction mixtures or final products directly impact yield, impurity profiles, and the overall safety and efficacy of the resultant materials. Therefore, validated analytical methods are paramount for ensuring product quality and consistency.

The choice of an analytical technique is contingent upon factors such as the required sensitivity, selectivity, sample matrix complexity, and the inherent physicochemical properties of the analyte.[2] This guide focuses on two primary chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive method suitable for the routine analysis of this non-volatile compound.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both quantification and unambiguous identification, particularly valuable for volatile impurity profiling.[2][3]

Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₁₁H₁₄ClNOPubChem[4]
Molecular Weight 211.69 g/mol PubChem[4]
Appearance Solid (Typical)N/A
Melting Point Not explicitly available; similar compounds range from 143-148°C.Guidechem[5]
Boiling Point ~331.4 °C at 760 mmHg (Predicted)N/A
CAS Number 3910-51-8ChemicalBook[1][6]

Core Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile aromatic compounds. The methodology described here utilizes reverse-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase and a polar mobile phase.[2]

Principle of Separation

In reverse-phase HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water. This compound, being a moderately nonpolar molecule, will be retained on the column and then eluted by the organic component of the mobile phase. The retention time is characteristic of the analyte under specific conditions, and the peak area is proportional to its concentration.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid or Formic acid (for MS compatibility).[7][8]

  • 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (e.g., Newcrom R1 or equivalent)[7][9]Provides excellent retention and separation for aromatic amides.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Balances analyte retention and run time. May require optimization.
Flow Rate 1.0 mL/min[2]Standard flow for a 4.6 mm ID column, ensuring good peak shape.
Column Temp. 30 °C[2]Ensures reproducible retention times by controlling viscosity.
Detection (UV) 254 nm[2]A common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 10 µL[2]A typical volume to balance sensitivity and peak broadening.

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of standards in the expected linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[2]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2][9]

  • Analysis: Inject the blank (mobile phase), calibration standards, and prepared samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample using the linear regression equation derived from the curve.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Injection Inject Samples & Standards into HPLC Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Analyte Concentration Quantification->Result GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (in Volatile Solvent) Injection Inject into GC Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolve in Solvent) Sample_Prep->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Analyte Concentration Quantification->Result SamplePrep_Workflow Start Sample Matrix Decision1 Is the matrix a simple solution (e.g., drug substance)? Start->Decision1 Decision2 Is the matrix an aqueous/environmental sample? Decision1->Decision2 No Proc1 Direct Dissolution & Filtration Decision1->Proc1 Yes Decision3 Is the matrix a biological fluid (e.g., plasma)? Decision2->Decision3 No Proc2 Solid-Phase Extraction (SPE) Decision2->Proc2 Yes Proc3 Protein Precipitation (PP) followed by SPE or LLE Decision3->Proc3 Yes End Analysis by HPLC or GC-MS Proc1->End Proc2->End Proc3->End

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The developed method is designed for use in quality control, stability testing, and research environments, providing high sensitivity, selectivity, and accuracy. The protocol herein outlines the chromatographic conditions, sample preparation, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

This compound (Figure 1) belongs to the chloroacetamide class of compounds, which are pivotal building blocks in organic synthesis. Its purity and stability are critical parameters that can significantly impact the quality, efficacy, and safety of the final products. Therefore, a reliable analytical method to monitor its purity and degradation is essential for drug development and manufacturing professionals. This document provides a comprehensive guide to a validated HPLC method, explaining the scientific rationale behind the chosen parameters to ensure trustworthy and reproducible results.

Figure 1: Chemical Structure of this compound
Molecular Formula: C₁₁H₁₄ClNO
Molecular Weight: 211.69 g/mol[2]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Melting Point 178-179 °C[2]
Boiling Point (Predicted) 324.1 ± 30.0 °C[2]
Density (Predicted) 1.158 ± 0.06 g/cm³[2]
Solubility Soluble in Dichloromethane[2]
logP (Predicted) ~2.5 - 3.0Inferred from similar compounds[3]

The presence of a substituted benzene ring suggests strong UV absorbance, making UV detection a suitable and cost-effective choice. The moderate lipophilicity (logP) indicates that reversed-phase chromatography will be an effective separation mode.

HPLC Method and Chromatographic Conditions

The selection of chromatographic parameters is driven by the chemical nature of the analyte and the desired separation characteristics. A reversed-phase C18 column is chosen for its versatility and proven performance in separating moderately polar to nonpolar compounds. The mobile phase, a mixture of acetonitrile and water, provides excellent peak shape and resolution.

ParameterConditionRationale
HPLC System Any standard HPLC system with a UV detector---
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good resolution and efficiency for this type of analyte.
Mobile Phase Acetonitrile : Water (60:40, v/v)Offers a good balance of elution strength and peak symmetry for the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA suitable volume to achieve good peak response without overloading the column.

Experimental Protocols

Standard and Sample Preparation

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (purity >99%)

Protocol for Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Protocol for Sample Solution (100 µg/mL):

  • Accurately weigh an appropriate amount of the sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weighing dissolve Dissolution in Mobile Phase weigh->dissolve filter Filtering (Samples) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Quantification integrate->calculate report Reporting calculate->report Potential Impurities and Degradation cluster_synthesis Synthesis cluster_degradation Degradation A 2,4,6-trimethylaniline C This compound A->C Synthesis B Chloroacetyl chloride B->C Synthesis D 2,4,6-trimethylaniline E Chloroacetic acid C->D Hydrolysis C->E Hydrolysis

Sources

developing novel compounds from 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Bioactive Compounds from 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Abstract

This compound is a versatile chemical scaffold possessing significant potential for the development of novel compounds in the agrochemical and pharmaceutical sectors. The molecule's architecture, featuring a reactive α-chloro substituent and a sterically hindered, lipophilic 2,4,6-trimethylphenyl group, makes it an ideal starting material for targeted chemical modifications. The electrophilic methylene carbon adjacent to the chlorine atom is highly susceptible to nucleophilic substitution, providing a straightforward pathway to a diverse range of derivatives. This guide offers detailed protocols for the synthesis, derivatization, and biological screening of compounds based on this core structure, emphasizing the rationale behind key experimental steps. It is intended for researchers and scientists engaged in drug discovery and crop protection who seek to leverage the unique properties of chloroacetamide chemistry to develop new bioactive agents.

Core Scaffold: Physicochemical Properties and Safety

This compound is the central building block for the synthetic routes detailed in this guide. An understanding of its properties and handling requirements is paramount for successful and safe experimentation.

Table 1: Physicochemical Data of the Core Scaffold

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Appearance White to off-white crystalline solid
Melting Point 148-151 °C (Typical)
Solubility Soluble in acetone, DMF, DMSO; sparingly soluble in ethanol; insoluble in water.

Safety and Handling: this compound is an alkylating agent and should be handled with care.[1][2] It is classified as a potential irritant to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of the Core Scaffold

The starting material is readily synthesized via the chloroacetylation of 2,4,6-trimethylaniline. This reaction is a standard N-acylation process.

Protocol 2.1: Synthesis of this compound

Principle: This protocol describes the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride in the presence of a mild base. The base, such as sodium acetate or a tertiary amine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3] Acetic acid or another suitable solvent is used to facilitate the reaction.[4]

Materials:

  • 2,4,6-trimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Saturated sodium acetate solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,4,6-trimethylaniline (0.1 mol) in 100 mL of glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride (0.1 mol) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 300 mL of a stirred, saturated sodium acetate solution.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Recrystallize the crude product from ethanol to yield pure this compound as a white crystalline solid.

  • Dry the product in a vacuum oven. Characterize by NMR and MS to confirm structure and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2,4,6-trimethylaniline Glacial Acetic Acid flask Dissolve & Cool (0-5 °C) reagents->flask addition Add Chloroacetyl Chloride (dropwise) flask->addition stir Stir at RT (2 hours) addition->stir precipitate Precipitate in Sodium Acetate Solution stir->precipitate filtrate Vacuum Filtration Wash with H₂O precipitate->filtrate recrystallize Recrystallize (Ethanol) filtrate->recrystallize product Pure Product recrystallize->product

Caption: Workflow for the synthesis of the core scaffold.

Strategies for Derivatization via Nucleophilic Substitution

The C-Cl bond in the scaffold is the primary site for modification. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles in an Sₙ2 reaction. The choice of nucleophile dictates the properties of the final compound.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Derivative Classes scaffold This compound Reactive Site S_prod Thioethers scaffold:f1->S_prod + S_nuc -HCl N_prod Amines scaffold:f1->N_prod + N_nuc -HCl O_prod Ethers scaffold:f1->O_prod + O_nuc -HCl S_nuc Sulfur (R-SH) N_nuc Nitrogen (R₂NH) O_nuc Oxygen (R-OH)

Caption: General derivatization pathways via nucleophilic substitution.

Protocol 3.1: Synthesis of Thioether Derivatives (S-Alkylation)

Rationale: Introducing a sulfur linkage is a common strategy in drug design. Many biologically active molecules contain thioether bonds. This reaction proceeds by alkylating a thiol with the chloroacetamide scaffold.[5] Anhydrous potassium carbonate is an effective base for deprotonating the thiol without introducing water, which could lead to side reactions.

Materials:

  • This compound (Scaffold)

  • A selected thiol (e.g., 2-mercaptobenzothiazole)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar, heating mantle

Procedure:

  • To a solution of the Scaffold (10 mmol) in 50 mL of DMF, add the thiol (11 mmol) and anhydrous K₂CO₃ (15 mmol).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure thioether derivative.

Protocol 3.2: Synthesis of Amine Derivatives (N-Alkylation)

Rationale: The introduction of secondary or tertiary amine functionalities is crucial for modulating the pharmacological properties of a lead compound, such as solubility and receptor binding. This protocol utilizes a secondary amine as the nucleophile. Using an excess of the amine can serve the dual purpose of reactant and base, though an auxiliary inorganic base is often preferred for cleaner reactions.[3]

Materials:

  • Scaffold

  • A selected secondary amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI, catalytic amount)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, combine the Scaffold (10 mmol), the secondary amine (12 mmol), K₂CO₃ (15 mmol), and a catalytic amount of KI (1 mmol) in 60 mL of acetonitrile.

  • Reflux the mixture with stirring for 8-12 hours. The addition of KI can accelerate the reaction by an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Downstream Applications & Screening Protocols

The novel compounds synthesized can be screened for a variety of biological activities. Chloroacetamides are well-known herbicides, and N-aryl amides frequently exhibit antifungal properties.[1][6]

Protocol 4.1: In Vitro Antifungal Susceptibility Testing

Principle: This protocol uses a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against pathogenic fungi, such as Candida albicans. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Materials:

  • Synthesized compounds

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Prepare a fungal inoculum suspension in RPMI medium, adjusted to a concentration of approximately 1-5 x 10³ CFU/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI medium to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

  • Include a positive control (fungi + medium, no compound) and a negative control (medium only).

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration well with no visible growth.

G cluster_prep Assay Preparation start Start: Test Compounds & Fungal Culture prep_compounds Prepare Stock Solutions (in DMSO) start->prep_compounds prep_fungi Prepare Fungal Inoculum (in RPMI) start->prep_fungi plate_setup Setup 96-Well Plate: Serial Dilutions of Compounds prep_compounds->plate_setup inoculate Inoculate Wells with Fungi prep_fungi->inoculate plate_setup->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate readout Determine MIC (Visual or Spectrophotometric) incubate->readout end End: MIC Value readout->end

Caption: Workflow for antifungal susceptibility testing.

Protocol 4.2: Herbicidal Activity Screening (Seed Germination Assay)

Principle: This assay evaluates the pre-emergent herbicidal activity of the compounds by assessing their effect on the seed germination and early root growth of a model plant, such as cress (Lepidium sativum). Chloroacetamides are known to inhibit very-long-chain fatty acid synthesis, which is critical during germination.[8]

Materials:

  • Synthesized compounds

  • Cress seeds

  • Petri dishes with filter paper

  • Acetone

  • Tween-20 (surfactant)

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Create a series of test solutions at different concentrations (e.g., 10, 100, 1000 ppm) in water containing 0.1% Tween-20 to aid dispersion.

  • Place a sheet of filter paper in each petri dish and moisten it with 5 mL of a test solution. A negative control (water + 0.1% Tween-20) should be included.

  • Evenly place 20-30 cress seeds on the moistened filter paper.

  • Seal the petri dishes with paraffin film to prevent evaporation and incubate them in the dark at 25 °C for 72 hours.

  • After incubation, count the number of germinated seeds and measure the root length of the seedlings.

  • Calculate the percent inhibition of germination and root growth relative to the negative control.

Table 2: Example Data Summary for Herbicidal Screening

Compound IDConcentration (ppm)Germination Inhibition (%)Root Growth Inhibition (%)
Scaffold1001540
Thioether-11004585
Amine-11003070
Negative Control000

Conclusion and Future Outlook

This compound is a highly valuable platform for generating chemical diversity. The protocols outlined provide robust methods for synthesizing a library of novel derivatives through straightforward nucleophilic substitution reactions. The subsequent screening protocols for antifungal and herbicidal activity offer clear pathways to identify promising lead compounds. Future work could involve expanding the range of nucleophiles, performing quantitative structure-activity relationship (QSAR) studies to optimize bioactivity, and exploring other potential therapeutic areas such as antibacterial or anticancer applications.

References

  • Katke S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR).
  • Kavetskyy, T. et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc.
  • Asiri, A.M. et al. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry.
  • Kavetskyy, T. et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Semantic Scholar.
  • Abdel-Latif, E. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.
  • Files, M.C. et al. (2023). Alkylating reactivity and herbicidal activity of chloroacetamides. ResearchGate.
  • Moreland, D.E. et al. (1959). Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. Plant Physiology.
  • Carradori, S. et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceuticals.
  • Stütz, A. & Georgopoulos, A. (1985). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry.
  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science.
  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information.
  • Humbatova, S.F. et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX.
  • O'Driscoll, M. et al. (2008). Studies on the Antifungal Properties of N-Thiolated β-Lactams. Molecules.
  • Gowda, B.T. et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E.
  • O'Driscoll, M. et al. (2008). Studies on the Antifungal Properties of N-Thiolated β-Lactams. ResearchGate.
  • PrepChem. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Missioui, M. et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData.
  • Acikbas, Y. et al. (2017). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... ResearchGate.
  • Liu, Y. et al. (2022). Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. Journal of Fungi.
  • PubChem. 2-chloro-N-(2,4,6-triethylphenyl)acetamide. National Center for Biotechnology Information.
  • da Silva, A.C.S. et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics.
  • PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information.
  • Fedtke, C. & Strang, R.H. (1991). Analysis of the mode of action of herbicidal .alpha.-chloroacetamides. Journal of Agricultural and Food Chemistry.
  • Missioui, M. et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information.
  • Missioui, M. et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate.

Sources

Application Notes & Protocols: 2-chloro-N-(2,4,6-trimethylphenyl)acetamide as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. It is designed for researchers, medicinal chemists, and drug development professionals. The guide details the compound's physicochemical properties, provides validated, step-by-step protocols for its synthesis, and demonstrates its utility as a key intermediate in the preparation of pharmacologically active molecules, particularly local anesthetics. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

This compound, also known as chloracetmesidide, is a bifunctional organic compound that serves as a crucial intermediate in multi-step organic syntheses. Its value lies in the strategic combination of a sterically hindered, lipophilic 2,4,6-trimethylphenyl (mesityl) group and a reactive α-chloroacetamide moiety.

The mesityl group provides specific steric and electronic properties to the final molecule, often influencing its metabolic stability and receptor-binding profile. The α-chloroacetamide functional group contains a highly reactive carbon-chlorine bond, activated by the adjacent carbonyl group. This makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various nucleophiles, most notably secondary amines. This reactivity is the cornerstone of its application in constructing the amino-amide linkage characteristic of many local anesthetics and other biologically active compounds.[1][2] A prime example of its application is as a direct precursor in the synthesis of Trimecaine, a local anesthetic and cardiac antiarrhythmic agent.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis, including planning for reaction conditions, purification, and storage.

PropertyValueSource
CAS Number 3910-51-8[1]
Molecular Formula C₁₁H₁₄ClNO[3]
Molecular Weight 211.69 g/mol [3]
Melting Point 178-179 °C[3]
Boiling Point 324.1±30.0 °C (Predicted)[3]
Appearance Solid[4]
Synonyms Chloracetmesidide, 2-chloro-2',4',6'-trimethylacetanilide[1][3]

Synthesis and Application Protocols

The following protocols are presented with an emphasis on causality, ensuring that the researcher understands the purpose and importance of each step. Adherence to standard laboratory safety practices is mandatory.

Protocol 1: Synthesis of this compound

This protocol details the N-acylation of 2,4,6-trimethylaniline with chloroacetyl chloride. The reaction is robust and generally proceeds with high yield.

Principle of the Reaction: The synthesis is a classic nucleophilic acyl substitution. The nitrogen atom of 2,4,6-trimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (quenched by a base or solvent) yields the stable amide product. Glacial acetic acid is often used as a solvent as it effectively dissolves the aniline starting material while being unreactive under the conditions.[5] The addition of a weak base like sodium acetate is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[6]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product TMA 2,4,6-Trimethylaniline Reaction N-Acylation (Glacial Acetic Acid, Sodium Acetate) TMA->Reaction CAC Chloroacetyl Chloride CAC->Reaction Quench Quench with H₂O Reaction->Quench Neutralize HCl Filter Vacuum Filtration Quench->Filter Precipitate Product Wash Wash with H₂O Filter->Wash Remove Salts/Acid Dry Drying Wash->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

  • 2,4,6-Trimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Glacial Acetic Acid

  • Sodium Acetate Trihydrate

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and filtration apparatus.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethylaniline (1.0 eq) in glacial acetic acid (~5-10 mL per gram of aniline).

  • Addition of Acylating Agent: Cool the solution in an ice bath to 0-5 °C. Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. The use of a slight excess of chloroacetyl chloride ensures complete conversion of the aniline.[5] Maintaining a low temperature is critical to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation (Workup): Prepare a separate solution of sodium acetate trihydrate (~1.5 eq) in deionized water. Pour the reaction mixture slowly into the stirred sodium acetate solution. This step neutralizes the acetic acid and the HCl byproduct, causing the less soluble amide product to precipitate out of the aqueous solution.[5][6]

  • Isolation: Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual acetic acid and salts. It is critical that the product is free of acid for the subsequent step.[5] The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture if required.

  • Drying: Dry the purified white solid product under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Application in the Synthesis of Trimecaine

This protocol demonstrates the use of this compound as an electrophile in a nucleophilic substitution reaction to synthesize Trimecaine.

Principle of the Reaction: This is a classic Williamson ether synthesis-like reaction, but for an amine, often termed an N-alkylation. It proceeds via an Sₙ2 mechanism. The lone pair of electrons on the nitrogen of diethylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the transition state.[7] Toluene is a common solvent for this reaction, and it is typically performed under reflux to provide the necessary activation energy.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product Chloroacetamide This compound Reaction Sₙ2 Nucleophilic Substitution (Toluene, Reflux) Chloroacetamide->Reaction DEA Diethylamine DEA->Reaction AcidWash Acidic Extraction (3M HCl) Reaction->AcidWash Isolate Basic Product Basify Basify Aqueous Layer (KOH) AcidWash->Basify Convert to Free Base OrgExtract Organic Extraction (Pentane/Ether) Basify->OrgExtract Extract Free Base Dry Dry & Concentrate OrgExtract->Dry Product Trimecaine Dry->Product

Caption: Sₙ2 reaction workflow for the synthesis of Trimecaine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Diethylamine (≥2.0 eq)

  • Toluene

  • 3 M Hydrochloric Acid (HCl)

  • 30% Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • Pentane or Diethyl Ether

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in toluene (~10 mL per gram of acetamide). Add diethylamine (at least 2 equivalents). One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl formed, driving the reaction to completion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting chloroacetamide.

  • Workup - Acid Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the basic product (Trimecaine) from the organic layer into an aqueous acidic layer by washing with two portions of 3 M HCl.[7] The protonated amine is soluble in the aqueous layer, while unreacted starting material and non-basic impurities remain in the toluene layer.

  • Workup - Liberation of Free Base: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add 30% KOH solution with stirring until the solution is strongly basic (pH > 12, check with pH paper). The Trimecaine free base will precipitate or form an oil.[7]

  • Workup - Organic Extraction: Transfer the basified mixture back to a separatory funnel and extract the Trimecaine free base into an organic solvent like diethyl ether or pentane (two portions).

  • Purification and Isolation: Combine the organic extracts. Wash with water to remove residual salts, then dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield crude Trimecaine, which can be purified further by recrystallization or chromatography if necessary.

Safety and Handling

Safe laboratory practice is paramount when working with these chemicals.

  • 2,4,6-Trimethylaniline: Toxic and can be absorbed through the skin. Always wear gloves and work in a well-ventilated fume hood.[6]

  • Chloroacetyl chloride: Highly corrosive, toxic, and a potent lachrymator (causes tearing).[6] Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quenching solution (e.g., sodium bicarbonate) ready for spills.

  • Diethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Work in a fume hood and away from ignition sources.[7]

  • General Precautions: Always wear appropriate PPE. Avoid inhalation of dust and vapors.[8][9] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[10][11]

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. The protocols detailed herein provide a reliable pathway for its synthesis and subsequent elaboration into more complex molecules like Trimecaine. The reactivity of the α-chloroamide moiety allows for a wide range of nucleophilic substitution reactions, opening avenues for the creation of diverse chemical libraries for drug discovery and materials science. A thorough understanding of the reaction mechanisms and careful adherence to the described procedures will enable researchers to effectively utilize this important synthetic intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152754208, 2-chloro-N-(2,4,6-triethylphenyl)acetamide.
  • Williamson, K. L., & Masters, K. M. (n.d.). Synthesis of Lidocaine. Retrieved from a general organic chemistry laboratory manual. (Specific source document not fully cited, but procedure is standard).
  • Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
  • University of San Diego. (2007). Chem 302L / Su07 The Synthesis of Lidocaine.
  • Unknown University Source. (n.d.). The 2-Step Synthesis of Lidocaine.
  • Sac State Scholars. (n.d.). Development of a greener synthesis of lidocaine.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,....
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • AB Enterprises. (n.d.). 2-chloro-N(2,6-Dimethylphenyl)acetamide.
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. As a key intermediate in various synthetic pathways, achieving a high yield of this compound is often critical. This document provides in-depth, field-proven insights to help you navigate the common challenges associated with this reaction.

The synthesis of this compound is primarily an N-acylation reaction where 2,4,6-trimethylaniline (also known as mesidine) is treated with chloroacetyl chloride. While seemingly straightforward, the steric hindrance presented by the ortho-methyl groups on the aniline ring significantly impacts the nucleophilicity of the amine, often leading to incomplete reactions and suboptimal yields.

Overall Reaction Scheme

The fundamental transformation is the reaction between 2,4,6-trimethylaniline and chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, with a significant amount of unreacted 2,4,6-trimethylaniline remaining. What's going wrong?

This is the most common issue, and it typically stems from a combination of steric hindrance and suboptimal reaction conditions. The two ortho-methyl groups on the aniline sterically shield the nitrogen atom, making it a weaker nucleophile and hindering the approach of the chloroacetyl chloride.[1][2]

A1.1: Inadequate Acid Scavenging

  • Causality: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[3] This acid will protonate the nitrogen atom of any unreacted 2,4,6-trimethylaniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acylating agent, thus stalling the reaction and reducing the yield.

  • Solution: Employ an appropriate base to neutralize the HCl as it forms. This is a classic application of the Schotten-Baumann reaction condition .[3][4][5]

    • Aqueous Base System: A common and effective method involves using a biphasic system with an organic solvent (like dichloromethane or toluene) and an aqueous solution of a base like sodium hydroxide or sodium carbonate.[5][6] The starting materials and product stay in the organic layer, while the HCl byproduct is neutralized in the aqueous phase.

    • Anhydrous System with Acetate: Many procedures use glacial acetic acid as the solvent and sodium acetate as the base.[7][8][9] The sodium acetate is sufficiently basic to neutralize the strong HCl but not so basic as to cause significant hydrolysis of the chloroacetyl chloride.

    • Organic Base: In a completely anhydrous system, an organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, typically in a solvent like THF or DMF.[10][11]

A1.2: Unfavorable Reaction Conditions

  • Causality: The activation energy for the acylation of a sterically hindered aniline is higher than for a simple aniline. Insufficient thermal energy can lead to a sluggish and incomplete reaction.

  • Solution:

    • Temperature Control: While the initial addition of the highly reactive chloroacetyl chloride should be done at a low temperature (0-10 °C) to control the exothermic reaction, the reaction mixture should then be allowed to warm to room temperature or even be gently heated (40-50 °C) to drive the reaction to completion.[7][12]

    • Solvent Choice: The solubility of the aniline starting material is crucial. If it is not fully dissolved, the reaction will be slow and incomplete. Glacial acetic acid is often used as it readily dissolves the aniline.[7][8] Aprotic polar solvents like DMF may also be effective.[1]

A1.3: Reagent Stoichiometry

  • Causality: To ensure the less reactive, sterically hindered aniline is consumed, the more reactive species is often used in slight excess.

  • Solution: Use a slight excess of chloroacetyl chloride (e.g., 1.1 to 1.2 equivalents) relative to the 2,4,6-trimethylaniline.[7] This helps to drive the equilibrium towards the product. Ensure at least an equivalent amount of base is used relative to the chloroacetyl chloride to neutralize the generated HCl.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Issue cause1 Insufficient HCl Neutralization? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Poor Reagent Solubility? start->cause3 sol1 Add Stoichiometric Base (e.g., NaOAc, NaOH, TEA) cause1->sol1 sol2 Allow Reaction to Warm (RT or gentle heating) cause2->sol2 sol3 Select Appropriate Solvent (e.g., Acetic Acid, Toluene) cause3->sol3

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant amount of an insoluble, tar-like side product. What is it and how can I prevent it?

This often points to issues with reagent quality or moisture contamination.

  • Causality: Chloroacetyl chloride is extremely reactive and highly sensitive to moisture.[1] If moisture is present in the reagents or glassware, the chloroacetyl chloride will hydrolyze to form chloroacetic acid. This acid can then participate in side reactions or complicate purification. Furthermore, uncontrolled temperature spikes can lead to polymerization or degradation.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents. If the reaction is particularly sensitive, consider running it under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

    • Control the Addition: Add the chloroacetyl chloride dropwise to the solution of the aniline, preferably while cooling the reaction vessel in an ice bath.[7][13] This helps to dissipate the heat generated from the exothermic reaction and prevent localized temperature increases that can lead to side product formation.

    • Reagent Purity: Use freshly opened or properly stored chloroacetyl chloride. Old bottles may have partially hydrolyzed, leading to poor results.

Q3: The product precipitates as an oil instead of a solid, making it difficult to filter and purify. How can I achieve solid precipitation?

Oiling out is a common problem during precipitation and crystallization.

  • Causality: This can happen if the product is impure or if the precipitation from the aqueous workup is too rapid.

  • Solution:

    • Slow Precipitation: After the reaction is complete, pour the reaction mixture slowly into a vigorously stirred beaker of ice-cold water.[14] Rapid dumping can cause the product to crash out as an oil.

    • Induce Crystallization: If an oil forms, try the following techniques:

      • Scratching: Gently scratch the inside surface of the flask at the oil-water interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil. This "seed" will act as a template for crystallization.

      • Trituration: Add a small amount of a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes) and vigorously stir or sonicate the mixture. This can often break up the oil and induce solidification.

    • Purification by Recrystallization: Even if a solid is obtained, it will likely require purification. Recrystallization from a suitable solvent, such as an ethanol/water mixture, is a standard method to obtain pure, crystalline product.[14]

Frequently Asked Questions (FAQs)

  • What is the optimal temperature for this reaction?

    • The initial addition of chloroacetyl chloride should be performed at a low temperature (0-10 °C) to control the exotherm.[7] After the addition is complete, the reaction can be stirred at room temperature or gently warmed (e.g., 40-50 °C) for 1-4 hours to ensure it goes to completion.[12]

  • How can I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is an effective method. Spot the reaction mixture alongside standards of your starting material (2,4,6-trimethylaniline). The reaction is complete when the starting material spot has disappeared. A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • What are the key safety precautions when handling chloroacetyl chloride?

    • Chloroacetyl chloride is highly corrosive, lachrymatory (causes tears), and reacts violently with water.[7][15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a neutralizing agent (like sodium bicarbonate solution) ready in case of a spill.

  • How can I purify the final product?

    • The most common method is precipitation followed by recrystallization. After the reaction, the mixture is poured into cold water to precipitate the crude product.[14] The solid is then collected by vacuum filtration and washed thoroughly with water to remove salts.[9] Finally, the crude solid is recrystallized from a solvent like ethanol or an ethanol-water mixture to yield the pure product.[14]

Experimental Protocols

Reagent Data and Stoichiometry
ReagentFormulaMW ( g/mol )Density (g/mL)Amount (mmol)Equivalents
2,4,6-TrimethylanilineC₉H₁₃N135.210.957501.0
Chloroacetyl ChlorideC₂H₂Cl₂O112.941.42601.2
Sodium AcetateC₂H₃NaO₂82.03-751.5
Glacial Acetic AcidC₂H₄O₂60.051.049-Solvent
WaterH₂O18.021.00-Workup
Protocol 1: Standard Synthesis in Acetic Acid[7][8]

This protocol is based on common literature procedures and provides a reliable method for synthesis.

  • Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylaniline (6.76 g, 50 mmol) in glacial acetic acid (45 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to approximately 10 °C.

  • Addition of Acylating Agent: While stirring continuously, slowly add chloroacetyl chloride (4.7 mL, 6.78 g, 60 mmol) dropwise to the cooled solution. Maintain the temperature below 15 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 30-60 minutes.

  • Precipitation: In a separate beaker, prepare a solution of sodium acetate (6.15 g, 75 mmol) in water (75 mL). Add this solution to the reaction mixture. A precipitate of this compound should form.

  • Isolation: Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold water to remove any residual acetic acid and salts.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or drying dish and allow it to air-dry or dry in a vacuum oven at a low temperature (~50 °C). A typical yield for this procedure is in the range of 70-85%.

Protocol 2: High-Yield Biphasic (Schotten-Baumann) Method[6]

This method can offer higher yields and may be preferable for larger-scale synthesis.

  • Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, dissolve 2,4,6-trimethylaniline (13.52 g, 100 mmol) in a suitable organic solvent like 1,2-dichloroethane or toluene (200 mL).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (100 mL of a 1.2 N solution, 120 mmol).

  • Addition of Acylating Agent: Begin vigorous stirring to ensure good mixing of the two phases. Slowly add chloroacetyl chloride (9.4 mL, 13.55 g, 120 mmol) dropwise over 30-60 minutes. Maintain the internal temperature between 20-35 °C, using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 1-2 hours.

  • Workup: Stop the stirring and transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Isolation: Collect the organic layer. Wash it once with dilute HCl (e.g., 1 M) and then once with water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The product will precipitate as the solvent is removed.

  • Drying: Collect the resulting solid by filtration and dry under vacuum. This method can achieve yields of 90% or higher.[6]

References

  • Lidocaine - IS MUNI. [Link]
  • Lidocaine Synthesis Lab | Hunter College CUNY - EduBirdie. [Link]
  • The 2-Step Synthesis of Lidocaine Review - CUNY. [Link]
  • Synthesis of Lidocaine - Department of Chemistry, University of Washington. [Link]
  • Amide Formation Part 2: Preparation of Lidocaine Lab Report - Chemistry Connected. [Link]
  • Chemistry Schotten Baumann Reaction - S
  • Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]
  • chloroacetamide - Organic Syntheses Procedure. [Link]
  • Schotten–Baumann reaction - Wikipedia. [Link]
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. [Link]
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. [Link]
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. [Link]
  • A facile amidation of chloroacetyl chloride using DBU - Journal of Chemical and Pharmaceutical Research. [Link]
  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines - Oregon St
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - NIH. [Link]
  • Preparation of chloroacetamide - Google P
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. [Link]
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions - Scientia Iranica. [Link]
  • Hydroamidation with Acetamides and Trifluoroacetamides - Georgia Southern University. [Link]
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. [Link]
  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH. [Link]
  • NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions - ResearchG
  • Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide - PrepChem.com. [Link]
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. [Link]
  • Synthesis of 2,4,6-trimethylaniline hydrochloride - PrepChem.com. [Link]
  • 2-Chloro-N-phenylacetamide - ResearchG
  • 2-chloro-N-(2,6-diethylphenyl)acetamide - PubChem. [Link]
  • Structural studies on N-(2,4,6-trimethylphenyl)
  • 2-Chloro-N-(2,4-dimethylphenyl)acetamide - NIH. [Link]
  • 2,4,6-Trimethylaniline - Wikipedia. [Link]
  • 2,4,6-Trimethylaniline and Its Salts - OEHHA. [Link]
  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis - ResearchG
  • Organic Syntheses Procedure - Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2C-TM-01A

Last Updated: January 9, 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the purification of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (CAS No: 3910-51-8). This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients and other fine chemicals.[1] Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and adapt these protocols effectively.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Support

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically originate from the starting materials or side reactions during its synthesis, which commonly involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.[2] Be aware of the following:

  • Unreacted Starting Materials: Residual 2,4,6-trimethylaniline or chloroacetyl chloride.

  • Hydrolysis Products: Chloroacetic acid, formed from the reaction of residual chloroacetyl chloride with water during workup.

  • Reaction Byproducts: Salts formed during the reaction, such as triethylammonium chloride if triethylamine is used as a base, or sodium chloride if sodium hydroxide is employed.[3][4]

  • Over-acylated Products: While less common for this sterically hindered aniline, di-acylation is a theoretical possibility.[5]

Q2: How can I perform a quick preliminary purity assessment of my crude product?

A2: Before committing to a large-scale purification, a rapid assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your crude material. A single spot suggests relatively high purity, while multiple spots indicate the presence of impurities.

  • Melting Point Determination: The literature melting point for pure this compound is 178-179 °C.[6] A significantly depressed and broad melting range is a strong indicator of impurities.

Q3: My crude product has "oiled out" or is a gummy solid instead of a crystalline powder. What went wrong and what should I do?

A3: This common issue, known as "oiling out," occurs when the solid comes out of solution above its melting point or is highly impure.

  • Immediate Cause: The cooling process during crystallization was likely too rapid, or the chosen solvent is inappropriate.

  • Solution: Try to re-dissolve the oil in a larger volume of the hot solvent. If it dissolves, allow it to cool very slowly, perhaps by placing the heated flask in a large beaker of hot water to insulate it. If the oil persists, it indicates significant impurities, and you should proceed directly to column chromatography instead of recrystallization.[7]

Q4: Should I use recrystallization or column chromatography for purification?

A4: The choice depends on the impurity profile and the required scale.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have different solubility profiles from your target compound. It is generally faster and more scalable than chromatography.

  • Column Chromatography is the method of choice when impurities have similar polarity and solubility to your product, or when you have multiple impurities to remove.[8] It offers much higher resolving power but is more time-consuming and uses larger volumes of solvent. Use the decision tree in Section 5 to guide your choice.

Section 2: Troubleshooting and Optimization Guide

This guide provides specific solutions to problems you may encounter during the purification process.

Recrystallization Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Product Fails to Dissolve 1. Incorrect solvent choice. 2. Insufficient solvent volume.1. Perform small-scale solubility tests with alternative solvents like isopropanol, ethyl acetate, or toluene. 2. Gradually add more hot solvent until the solid dissolves. Avoid a large excess, which will reduce your final yield.[7]
Product "Oils Out" on Cooling 1. Cooling is too rapid. 2. The solution is supersaturated with impurities. 3. The compound's melting point is below the solvent's boiling point.1. Ensure slow cooling. Let the flask cool to room temperature undisturbed before moving to an ice bath. 2. Add a small seed crystal of pure product to encourage crystallization. 3. If impurities are high, perform a preliminary purification by column chromatography.[7]
No Crystals Form Upon Cooling 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal growth. 3. Add a seed crystal.
Low Recovery of Purified Product 1. Too much solvent was used during dissolution. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during a hot filtration step.1. Use the minimum amount of hot solvent required for complete dissolution. 2. Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize loss. 3. Use a pre-heated funnel and flask for hot filtration and perform the step quickly.
Product Remains Colored or Impure 1. The impurity has a very similar solubility profile to the product. 2. The impurity is trapped within the crystal lattice (occlusion).1. Attempt a second recrystallization with a different solvent system. 2. Consider adding activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. 3. If impurity persists, purification by column chromatography is necessary.
Column Chromatography Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Co-elution) 1. The eluent (mobile phase) is too polar, causing all compounds to move too quickly. 2. The sample was loaded in too large a volume of solvent.1. Decrease the polarity of the eluent. For example, if using 30% ethyl acetate in hexanes, try 15-20%. 2. Ensure the crude product is dissolved in the absolute minimum amount of solvent for loading onto the column.[8]
Product Not Eluting 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. For instance, move from 20% to 40% ethyl acetate in hexanes. For highly adsorbed compounds, adding 0.5-1% methanol to the mobile phase may be necessary.[7]
Streaking/Tailing of Bands 1. The crude sample is not fully soluble in the loading solvent. 2. The column was overloaded with too much sample. 3. The silica gel was not packed uniformly.1. Filter the sample solution before loading to remove any insoluble material. 2. Use an appropriate amount of silica gel relative to your sample mass (a general rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude product). 3. Ensure the column is packed carefully without air bubbles and that the top surface of the silica is level.[9]

Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Chloroacetyl chloride and its derivatives are irritants.[10]

Protocol 3.1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is essential for monitoring reaction progress and assessing the purity of column fractions.

  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Prepare Samples: Dissolve a tiny amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate. Do the same for your starting materials if available.

  • Spot the Plate: Using a capillary tube, spot the prepared samples onto the pencil line.

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the pencil line.

  • Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent traveled). The presence of multiple spots in the crude lane indicates impurities.

Protocol 3.2: Purification by Recrystallization

This protocol is effective for removing impurities with different solubility characteristics. Ethanol is often a suitable solvent for N-aryl acetamides.[11][12]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) to its boiling point.

  • Add Hot Solvent: Add the hot solvent to the flask containing the crude solid portion-wise, with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Validation: Check the melting point of the dried crystals. A sharp melting point at 178-179 °C indicates high purity.[6]

Protocol 3.3: Purification by Flash Column Chromatography

This protocol is ideal for separating compounds with close polarities.[8][9]

  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand (approx. 1 cm).

  • Pack the Column (Slurry Method): In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) to form a slurry. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice). Carefully add this solution to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes).

  • Increase Polarity: Gradually increase the polarity of the mobile phase (a "gradient") to elute your product. For example, after the non-polar impurities have eluted with 10% EtOAc/Hexanes, you might increase to 20%, then 30% to elute your target compound.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Validation: Confirm the purity of the resulting solid by melting point and/or other analytical techniques.

Section 4: Data Interpretation and Characterization

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 3910-51-8[1][6]
Molecular Formula C₁₁H₁₄ClNO[6]
Molecular Weight 211.69 g/mol [6]
Appearance White solid / Crystalline powder[6]
Melting Point 178-179 °C[6]
Solubility Soluble in dichloromethane, chloroform, methanol. Insoluble in water.[6][10]
Table 2: Typical Analytical Parameters
TechniqueParametersExpected Result for Pure Product
TLC Stationary Phase: Silica Gel 60 F₂₅₄ Mobile Phase: 30% Ethyl Acetate in HexanesA single spot with an Rf value typically between 0.3 and 0.5.
HPLC Column: C18 Reverse-Phase Mobile Phase: Acetonitrile/Water gradient Detection: UV at 254 nmA single major peak.[13]
¹H NMR Solvent: CDCl₃Expect signals for the aromatic protons, the three methyl groups on the phenyl ring, the N-H proton (amide), and the CH₂ group adjacent to the chlorine.
IR Method: KBr pellet or ATRExpect characteristic peaks for N-H stretching (~3250 cm⁻¹), C=O stretching (amide I band, ~1660 cm⁻¹), and C-Cl stretching (~760 cm⁻¹).

Section 5: Visualization of Workflows

Diagram 1: General Purification and Validation Workflow

This diagram illustrates the logical flow from a crude reaction mixture to a fully validated, pure compound.

G cluster_0 Purification Cycle cluster_1 Validation Crude Crude Product Assess Purity Assessment (TLC, Melting Point) Crude->Assess Decision Is Purity ≥ 98%? Assess->Decision Purify Select Purification Method (See Diagram 2) Decision->Purify No Pure Pure Product Decision->Pure  Yes Purify->Crude Re-process Characterize Characterization (NMR, MS, IR) Pure->Characterize Final Validated Pure Compound Characterize->Final

Caption: A standard workflow for the purification and validation of a synthesized compound.

Diagram 2: Decision Tree for Purification Method Selection

This diagram helps you choose the most appropriate purification technique based on the characteristics of your crude product.

G start Assess Crude Product by TLC q1 Multiple distinct spots? start->q1 q2 Is product the major spot? q1->q2 Yes chromatography Purify by Column Chromatography q1->chromatography No (Complex Mixture) q3 Are impurities at baseline or solvent front? q2->q3 Yes q2->chromatography No (Significant Impurities) recrystallize Purify by Recrystallization q3->recrystallize No (Similar Rf) wash Aqueous Wash then Recrystallize q3->wash Yes (Polar/Non-polar Extremes)

Caption: A decision tree to select between recrystallization and column chromatography.

References

  • SIELC Technologies. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • ChemBK. alpha-Chloro-2,6-dimethylacetanilide.
  • Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • ResearchGate. 2-Chloro-N-phenylacetamide.
  • YouTube. Column Chromatography.
  • Google Patents. Preparation of chloroacetamide.
  • Wikipedia. Chloroacetamide.
  • Cheméo. Chemical Properties of Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (CAS 6967-29-9).
  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Organic Syntheses. chloroacetamide.
  • NIST. Acetamide, 2-chloro-.
  • PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • National Center for Biotechnology Information. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)-.
  • YouTube. Column Chromatography.
  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • Organic Syntheses. Org. Synth. 2018, 95, 177-193.
  • ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide.

Sources

Technical Support Center: Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic process. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield, and ensure the highest quality of your final product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect in my synthesis?

A1: The primary impurities stem from the reactants and potential side reactions. The most frequently observed impurities include unreacted starting materials, byproducts from side reactions, and degradation products.

  • Unreacted 2,4,6-trimethylaniline: The starting amine may remain if the reaction does not go to completion.

  • Unreacted Chloroacetyl Chloride: This is less common due to its high reactivity but can be present if stoichiometry is miscalculated.

  • Diacylated Product (N,N-bis(chloroacetyl)-2,4,6-trimethylaniline): This can form if the reaction conditions are too harsh or if there is an excess of chloroacetyl chloride.

  • Hydrolysis Product (Chloroacetic acid): Chloroacetyl chloride is highly susceptible to hydrolysis if moisture is present in the reaction.[1]

  • N-(2,4,6-trimethylphenyl)acetamide: This impurity can arise if there is a source of acetate in the reaction or from a side reaction with acetic anhydride, which is a common impurity in acetyl chloride.

Q2: My reaction mixture turned dark brown/black. What is the likely cause?

A2: A dark coloration is often indicative of decomposition or polymerization reactions. This can be caused by:

  • Excessive Heat: The reaction is exothermic. If the temperature is not controlled, particularly during the addition of chloroacetyl chloride, side reactions can occur, leading to colored byproducts.

  • Presence of Impurities in Starting Materials: Impurities in the 2,4,6-trimethylaniline, such as oxidation products, can lead to discoloration.

  • Reaction with Solvent: Depending on the solvent used, side reactions can occur at elevated temperatures.

Q3: I see an unexpected peak in my HPLC/GC analysis. How can I identify it?

A3: Identifying unknown peaks is a common challenge. A systematic approach is best:

  • Review the Reaction: Consider all possible side reactions (as listed in Q1) and their expected products.

  • LC-MS/MS Analysis: This is a powerful technique for identifying unknown impurities by providing both retention time and mass-to-charge ratio, which can help elucidate the structure.[2]

  • Spiking Studies: If you have a hypothesis about the impurity, obtain a reference standard for that compound and "spike" your sample. If the peak area of the unknown increases, you have likely identified it.

  • Forced Degradation Studies: Subject your pure product to heat, acid, base, and oxidative stress to intentionally generate degradation products. This can help you identify peaks that may arise from product instability.

Q4: How can I minimize the formation of the diacylated byproduct?

A4: The diacylated byproduct forms when a second molecule of chloroacetyl chloride reacts with the product amide. To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine or a 1:1 molar ratio of amine to acyl chloride.

  • Slow Addition: Add the chloroacetyl chloride dropwise to the solution of the amine. This maintains a low concentration of the acylating agent and favors the mono-acylation reaction.

  • Temperature Control: Keep the reaction temperature low (e.g., 0-5 °C) to reduce the rate of the second acylation.

Q5: What is the role of the base in this reaction, and how does its choice affect impurity formation?

A5: A base is used to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[3][4] The choice of base is critical:

  • Aqueous Base (e.g., NaOH, K2CO3): These are effective at neutralizing HCl. However, they introduce water, which can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid.[1][5]

  • Organic Base (e.g., Triethylamine, Pyridine, DBU): These are often preferred as they can be used in anhydrous conditions, preventing hydrolysis of the acyl chloride.[6][7] However, they can sometimes be difficult to remove completely and may lead to the formation of N-acylated amine byproducts.[8]

Common Impurity Profile

The table below summarizes the common impurities, their structures, and likely formation pathways.

Impurity NameStructureFormation Pathway
2,4,6-Trimethylaniline2,4,6-TrimethylanilineUnreacted starting material.
Chloroacetic acidChloroacetic acidHydrolysis of chloroacetyl chloride in the presence of water.[1]
N,N-bis(chloroacetyl)-2,4,6-trimethylanilineDiacylated ProductReaction of the product with a second equivalent of chloroacetyl chloride.
N-(2,4,6-trimethylphenyl)acetamideAcetylated ProductAcylation with acetic anhydride or acetyl chloride impurity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline (1.0 eq) in a suitable solvent (e.g., THF, DCM).

  • Add an organic base such as triethylamine (1.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: HPLC Method for Impurity Profiling

This is a general-purpose HPLC method that can be adapted for your specific needs.[9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Diagrams

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Impurities 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline Acylation Acylation 2,4,6-Trimethylaniline->Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Acylation Chloroacetic Acid Chloroacetic Acid Chloroacetyl Chloride->Chloroacetic Acid Hydrolysis (H2O) Target Product Target Product Acylation->Target Product Diacylated Impurity Diacylated Impurity Acylation->Diacylated Impurity Excess Acyl Chloride Unreacted Amine Unreacted Amine Acylation->Unreacted Amine Incomplete Reaction

Caption: Synthetic pathway and impurity formation.

G Start Start Low Purity Low Purity Start->Low Purity Identify Impurities Identify Impurities Low Purity->Identify Impurities HPLC/LC-MS Unreacted SM Unreacted SM Identify Impurities->Unreacted SM Diacylation Diacylation Identify Impurities->Diacylation Hydrolysis Hydrolysis Identify Impurities->Hydrolysis Optimize Stoichiometry Optimize Stoichiometry Unreacted SM->Optimize Stoichiometry Yes Control Temp & Addition Control Temp & Addition Diacylation->Control Temp & Addition Yes Use Anhydrous Conditions Use Anhydrous Conditions Hydrolysis->Use Anhydrous Conditions Yes End End Optimize Stoichiometry->End Control Temp & Addition->End Use Anhydrous Conditions->End

Caption: Troubleshooting workflow for low product purity.

References

  • PubChem. (n.d.). Chloroacetyl chloride. National Institutes of Health.
  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • Solubility of Things. (n.d.). 2-Chloroacetyl chloride.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride.
  • Wikipedia. (n.d.). Chloroacetyl chloride.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Institutes of Health.
  • PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
  • Wikipedia. (n.d.). Acyl chloride.
  • Journal of Pharmaceutical Negative Results. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine.
  • ResearchGate. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • Organic Syntheses. (n.d.). chloroacetamide.
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing.
  • ResearchGate. (2025). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH 3-yXy (X = CH3 or Cl and y = 0, 1, 2).
  • ResearchGate. (2025). 2-Chloro-N-phenylacetamide.
  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides : r/Chempros.
  • Google Patents. (n.d.). JP2002205977A - Friedel-Crafts acylation reaction of anilides.
  • National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts.
  • International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU.
  • Organic Syntheses. (n.d.). 4.
  • ResearchGate. (2025). A facile amidation of chloroacetyl chloride using DBU.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • ResearchGate. (2025). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride.

Sources

Technical Support Center: Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic procedure. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively mitigate them.

I. Reaction Overview and Mechanism

The synthesis of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the final amide product. A base is typically used to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

Reaction_Mechanism Aniline 2,4,6-Trimethylaniline Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride AcylChloride->Tetrahedral_Intermediate Base Base (e.g., Triethylamine) Byproduct Base-HCl Salt Base->Byproduct HCl Scavenging Product This compound Tetrahedral_Intermediate->Product Chloride Elimination

Caption: General reaction mechanism for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A1: The most critical parameters are:

  • Moisture Control: Chloroacetyl chloride is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

  • Temperature: The reaction is exothermic. Low-temperature control (typically 0-5 °C) is crucial to minimize side reactions.[2]

  • Stoichiometry: A slight excess of chloroacetyl chloride is often used, but a large excess can lead to diacylation. Careful control of the molar ratios is important.

  • Base Selection: A non-nucleophilic organic base, such as triethylamine or pyridine, is recommended to neutralize the HCl byproduct without competing in the reaction.[3]

Q2: I am getting a low yield. What are the likely causes?

A2: Low yields can stem from several issues:

  • Incomplete Reaction: The steric hindrance from the two ortho-methyl groups on the aniline can slow down the reaction. Ensure sufficient reaction time and monitor progress using Thin Layer Chromatography (TLC).

  • Hydrolysis of Chloroacetyl Chloride: As mentioned, moisture will consume your acylating agent.

  • Protonation of the Aniline: If the base is not effectively scavenging the HCl produced, the aniline will be protonated and become unreactive.

  • Product Loss During Workup: Ensure efficient extraction and minimize transfers. The product may have some solubility in the aqueous phase, especially if the pH is not optimal.

Q3: My product is discolored (yellow or brown). What is the cause and how can I purify it?

A3: Discoloration is often due to the formation of impurities or degradation products. Potential causes include:

  • Impure Starting Materials: Use of aged or impure 2,4,6-trimethylaniline can introduce colored impurities.

  • Side Reactions: Overheating or prolonged reaction times can lead to the formation of colored byproducts.

  • Oxidation: Anilines can be susceptible to air oxidation.

Purification:

  • Recrystallization: This is often the most effective method. A common solvent system is ethanol/water.[1]

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help remove colored impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using a silica gel stationary phase and a solvent system like hexane/ethyl acetate can be employed.

III. Troubleshooting Guide: Side Reactions and Their Mitigation

This section details the most common side reactions and provides a systematic approach to troubleshooting.

Troubleshooting_Flowchart Start Low Yield or Impure Product Problem_LowYield Low Yield Start->Problem_LowYield Problem_Impurity Presence of Impurities Start->Problem_Impurity Cause_Hydrolysis Hydrolysis of Chloroacetyl Chloride? Problem_LowYield->Cause_Hydrolysis Cause_Incomplete Incomplete Reaction? Problem_LowYield->Cause_Incomplete Cause_Protonation Aniline Protonation? Problem_LowYield->Cause_Protonation Cause_Diacylation Diacylation Product Detected? Problem_Impurity->Cause_Diacylation Cause_RingAcylation Ring Acylation Product Detected? Problem_Impurity->Cause_RingAcylation Cause_Tar Tar Formation? Problem_Impurity->Cause_Tar Solution_Anhydrous Use Anhydrous Conditions & Solvents Cause_Hydrolysis->Solution_Anhydrous Solution_Monitor Monitor with TLC, Increase Reaction Time/Temp Carefully Cause_Incomplete->Solution_Monitor Solution_Base Ensure Stoichiometric Amount of Non-Nucleophilic Base Cause_Protonation->Solution_Base Solution_Stoichiometry Control Stoichiometry of Acylating Agent Cause_Diacylation->Solution_Stoichiometry Solution_Temp Maintain Low Reaction Temperature Cause_RingAcylation->Solution_Temp Cause_Tar->Solution_Temp Solution_SlowAddition Slow, Dropwise Addition of Chloroacetyl Chloride Cause_Tar->Solution_SlowAddition

Caption: Troubleshooting flowchart for the synthesis of this compound.

Side Reaction 1: Hydrolysis of Chloroacetyl Chloride
  • Problem: The highly reactive chloroacetyl chloride readily reacts with any trace of water to form chloroacetic acid and HCl.[2] This consumes the reagent and introduces acidic impurities.

  • Identification: The presence of chloroacetic acid can be detected by LC-MS or by a shift in the pH of the aqueous workup phase.

  • Prevention:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under a stream of inert gas.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.

    • Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Troubleshooting: If you suspect hydrolysis has occurred, you may need to add a slight excess of chloroacetyl chloride to ensure complete conversion of the aniline. The resulting chloroacetic acid can be removed during the basic wash in the workup.

Side Reaction 2: Diacylation
  • Problem: Although less common with sterically hindered anilines, if the reaction conditions are too harsh or there is a large excess of chloroacetyl chloride, a second chloroacetyl group can be added to the nitrogen atom.[3]

  • Identification: The diacylated product will have a higher molecular weight and can be identified by GC-MS or LC-MS. It will also have a different retention factor (Rf) on a TLC plate.

  • Prevention:

    • Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride.[3]

    • Add the chloroacetyl chloride solution dropwise to the aniline solution to avoid a localized high concentration.

  • Troubleshooting: If diacylation is a significant issue, it can be minimized by lowering the reaction temperature and ensuring slow addition of the acylating agent. Purification can be achieved through column chromatography.

Side Reaction 3: Friedel-Crafts Ring Acylation
  • Problem: Under certain conditions, particularly in the presence of Lewis acids or at higher temperatures, electrophilic aromatic substitution can occur on the electron-rich trimethylphenyl ring.

  • Identification: This will result in isomers with the chloroacetyl group attached to the aromatic ring. These can be identified by NMR spectroscopy (aromatic proton integration and splitting patterns will change) and mass spectrometry.

  • Prevention:

    • Avoid the use of Lewis acid catalysts.

    • Maintain a low reaction temperature (0-5 °C).

  • Troubleshooting: If ring acylation is observed, purification by column chromatography or fractional crystallization may be necessary to separate the isomers.

Side Reaction 4: Tar Formation
  • Problem: The formation of dark, insoluble, polymeric material ("tar") can occur, especially if the reaction is allowed to overheat or if there are impurities in the starting materials.

  • Identification: Visual observation of a dark, sticky residue that is difficult to dissolve.

  • Prevention:

    • Maintain strict temperature control throughout the reaction.

    • Ensure the purity of the 2,4,6-trimethylaniline.

    • Slow, controlled addition of the chloroacetyl chloride is crucial.

  • Troubleshooting: If tar has formed, it can often be removed by filtration of the reaction mixture (if it is a solid) or by washing the organic extract with a suitable solvent in which the tar is insoluble.

IV. Experimental Protocols

Protocol 1: Standard Laboratory Synthesis

This protocol is adapted from standard procedures for the chloroacetylation of substituted anilines.[1][4]

Materials:

  • 2,4,6-trimethylaniline (1 equivalent)

  • Chloroacetyl chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Dissolve 2,4,6-trimethylaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

V. Data Presentation

AmineAcylating AgentBase/SolventTemp (°C)Time (h)Yield (%)Reference
AnilineChloroacetyl ChlorideNaOAc/Acetic AcidRT272[4]
4-MethylanilineChloroacetyl ChlorideTriethylamine/DCM0 - RT3>90Adapted from[3]
2,6-DimethylanilineChloroacetyl ChlorideNaHCO3/Toluene10-15295[5]
4-NitroanilineChloroacetyl ChlorideReflux1~70[6]

VI. References

  • Jacobs, W. A.; Heidelberger, M. Chloroacetamide. Org. Synth.1922 , 2, 15. DOI: 10.15227/orgsyn.002.0015. [Link]

  • Katke, S. A.; et al. Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research2011 , 2(7), 148-156.

  • Erian, A. W.; et al. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications2020 , 50(1), 1-25.

  • WO2021159754A1 - Method for preparing lidocaine intermediate α-chloroacetyl-2,6-dimethylaniline and lidocaine without adding additional alkali. PubChem. [Link]

  • Gowda, B. T.; et al. Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH3-yXy (X = CH3 or Cl and y = 0, 1, 2). Z. Naturforsch. B2004 , 59(6), 679-686.

  • PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • Missioui, H.; et al. 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData2022 , 7(5), x220410. [Link]

  • Patel, R. P.; et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research2017 , 10(3), 365-372.

Sources

Technical Support Center: Recrystallization of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we ground our advice in fundamental chemical principles and extensive laboratory experience.

Compound Profile: this compound

This table summarizes the key physical and chemical properties of the target compound.

PropertyValueSource
Chemical Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
Appearance White Solid[1]
Melting Point 178-179 °C[1]
Boiling Point 324.1 ± 30.0 °C (Predicted)[1]
Density 1.158 ± 0.06 g/cm³ (Predicted)[1]

Recrystallization Workflow Overview

The following diagram outlines the standard procedure for recrystallizing this compound. Each step is a potential point for optimization and troubleshooting.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B C Heat to boiling to dissolve solid B->C D If insoluble impurities exist, filter hot solution C->D Solution not clear E Allow solution to cool slowly to room temperature C->E Solution is clear D->E F Cool further in an ice bath E->F G Collect crystals via vacuum filtration F->G H Rinse with minimal ice-cold solvent G->H I Dry crystals thoroughly H->I Result Pure Crystals I->Result

Caption: Standard workflow for the purification of this compound via recrystallization.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's wrong?

Answer: This issue typically arises from two possibilities:

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in your chosen solvent. If a small amount of solid matter remains despite adding more solvent, it is likely an impurity.

    • Solution: Perform a hot filtration. Keep the solution at or near its boiling point and filter it through a pre-warmed funnel with fluted filter paper to remove the insoluble material. Then, proceed to the cooling step. To prevent premature crystallization in the funnel, you can use a slight excess of solvent and then boil it off after filtration.[2][3]

  • Incorrect Solvent Choice: The solvent you have selected may simply be a poor solvent for this compound, even at high temperatures.

    • Solution: You must re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature or in an ice bath.[4] Refer to the FAQ section on selecting an appropriate solvent.

Question 2: The compound separated as a liquid ("oiled out") instead of forming solid crystals. How do I fix this?

Answer: "Oiling out" is a common problem that occurs when the solid melts in the hot solvent and separates from the solution as a liquid phase upon cooling.[2][5] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that the compound comes out of solution above its melting point.[2] An oil is undesirable because it often traps impurities.

Causality & Solutions:

  • High Solute Concentration: The concentration of the compound in the solution is too high, causing it to precipitate out at a temperature above its melting point (178-179 °C).

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point. Allow this slightly more dilute solution to cool slowly again.[2][5][6]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Ensure a slow cooling rate. After dissolving, you can insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. This allows the temperature to drop gradually, providing sufficient time for proper crystal nucleation and growth.[3][7]

Question 3: The solution is clear and has cooled to room temperature (and even in an ice bath), but no crystals have formed. What should I do?

Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility limit, but crystallization has not been initiated.[4][5] Crystal formation requires nucleation sites to begin.

Solutions to Induce Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[4][5][6]

  • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal ("seed crystal") to the supersaturated solution. This seed provides a perfect template for other molecules to deposit onto, initiating crystallization.[4][6]

  • Reduce Solvent Volume: It's possible you used too much solvent.[4][5] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.

  • Extended Cooling: Sometimes, crystallization is simply a slow process.[7] Allow the flask to sit undisturbed in an ice bath for a longer period.

Question 4: My final yield of crystals is very low. What are the most likely causes?

Answer: A low yield is a frustrating but common issue. Several factors can contribute to product loss during recrystallization.

Common Causes & Preventative Measures:

  • Using Too Much Solvent: This is the most frequent cause of low recovery.[4][5] The compound has some finite solubility even in cold solvent; an excessive volume will keep a significant amount of your product dissolved in the mother liquor.

    • Solution: Always use the minimum amount of boiling solvent required to just fully dissolve the solid. Add the solvent in small portions to the heated solid.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.

    • Solution: Use a slight excess of hot solvent before filtering and ensure your filtration apparatus (funnel, flask) is pre-heated.[3] You can boil off the excess solvent after filtration.

  • Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[4]

    • Solution: Rinse the crystals on the filter with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing this compound?

Based on the structure of similar aromatic amides, ethanol is often a suitable solvent.[8][9][10] However, the ideal solvent must be determined experimentally. A good approach is to test solubility in a range of solvents with varying polarities, such as ethanol, isopropanol, acetone, or ethyl acetate. The principle of "like dissolves like" suggests that moderately polar solvents are a good starting point for this molecule.

Q2: How do I select a suitable recrystallization solvent if I have no prior information?

The ideal solvent should exhibit the following properties:

  • It dissolves the compound completely when hot (at its boiling point).

  • It dissolves the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • It dissolves impurities well at all temperatures or not at all.

  • It has a boiling point below the melting point of the compound to prevent oiling out.[5]

  • It is chemically inert and does not react with the compound.

  • It is volatile enough to be easily removed from the crystals after filtration.

Q3: What are the critical safety precautions when handling this compound?

This compound is classified as an irritant.[1][11] Always handle it in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE) is mandatory.

  • Eye Protection: Wear safety glasses or goggles. The compound can cause serious eye irritation.[11][12][13]

  • Skin Protection: Wear nitrile gloves and a lab coat. It may cause skin irritation upon contact.[12][13]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[11][12]

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

Q4: How can I verify the purity of my final product?

The most common and accessible method is melting point analysis. A pure compound will have a sharp and narrow melting point range that corresponds to the literature value (178-179 °C for this compound).[1] Impurities typically depress and broaden the melting point range.[7] Further characterization can be performed using techniques like Thin Layer Chromatography (TLC), NMR spectroscopy, or FT-IR spectroscopy.

References

  • Recrystallization1 - University Handout.
  • Problems with Recrystallisations - University of York.
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Problems in recrystallization - Biocyclopedia.
  • Recrystallization - University Handout.
  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer.
  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG.
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem.
  • Tips & Tricks: Recrystallization - University of Rochester.
  • 2-Chloro-N-phenylacetamide - ResearchGate.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH.
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH.
  • Chemical Properties of Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (CAS 6967-29-9) - Cheméo.

Sources

Technical Support Center: 2-chloro-N-(2,4,6-trimethylphenyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this versatile chemical intermediate. The following question-and-answer format addresses specific experimental challenges with a focus on mechanistic reasoning and practical solutions.

Section 1: Synthesis of this compound

The synthesis of this compound is typically achieved via the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution.[1][2] The sterically hindered nature of the 2,4,6-trimethylaniline starting material can present unique challenges.

FAQ 1: Why is my yield of this compound consistently low?

Low yields in this synthesis can often be attributed to several factors related to the reduced nucleophilicity of the sterically hindered aniline and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Reaction: The methyl groups at the ortho positions of 2,4,6-trimethylaniline sterically hinder the lone pair of electrons on the nitrogen, slowing down the nucleophilic attack on the chloroacetyl chloride.

    • Troubleshooting:

      • Increase Reaction Time/Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be cautious as this may also promote side reactions.

      • Use a More Potent Acylating Agent: While chloroacetyl chloride is standard, in difficult cases, the corresponding anhydride could be used in the presence of a catalyst, though this is less common for this specific synthesis.

      • Employ a Catalyst: The addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP works by forming a highly reactive N-acylpyridinium intermediate with the chloroacetyl chloride, which is a more potent acylating agent.[3]

  • Poor Solubility: If the 2,4,6-trimethylaniline is not fully dissolved, the reaction will be heterogeneous and slow.[3]

    • Troubleshooting:

      • Solvent Selection: Ensure an appropriate solvent is used. A two-phase system with an organic solvent like dichloromethane (DCM) and an aqueous base is common for Schotten-Baumann reactions.[2] If solubility remains an issue, consider alternative aprotic solvents like tetrahydrofuran (THF) or acetonitrile.

  • Inadequate Base: A base is crucial to neutralize the HCl byproduct generated during the reaction.[4] If the HCl is not neutralized, it will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

    • Troubleshooting:

      • Choice and Amount of Base: An aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) is typically used.[5] Ensure at least one equivalent of the base is present. Using a slight excess (1.1-1.2 equivalents) can be beneficial. For a non-aqueous approach, an organic base like triethylamine or pyridine can be used, which also acts as a solvent.[4]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield.

FAQ 2: I'm observing significant side products. What are they and how can they be minimized?

Side product formation is often a result of overly harsh reaction conditions or the presence of moisture.

Potential Side Products & Solutions:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and will readily hydrolyze with any water present to form chloroacetic acid. This consumes the acylating agent and complicates purification.

    • Prevention:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially if running the reaction in a single-phase organic system with a base like triethylamine.

      • Slow Addition: Add the chloroacetyl chloride dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0-5 °C), to control the exothermic reaction and minimize hydrolysis.[6]

  • Diacylation: Although less common with a hindered aniline, it's possible for a second acylation to occur on the nitrogen atom if reaction conditions are too forcing.[3]

    • Prevention:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. Avoid large excesses.

  • Unreacted Starting Material: This is often the most significant "impurity."

    • Prevention: Follow the troubleshooting steps for low yield. Purification is key to removing unreacted 2,4,6-trimethylaniline. A wash with dilute acid (e.g., 1M HCl) during the work-up will protonate the basic aniline, allowing it to be extracted into the aqueous layer, while the neutral amide product remains in the organic layer.[7]

Section 2: Downstream Reactions & Stability

This compound is a valuable intermediate, often used in substitution reactions where the chlorine atom is displaced by a nucleophile.

FAQ 3: My nucleophilic substitution reaction using this compound is slow or not working. What can I do?

The reactivity of the α-chloro group is generally high, but issues can still arise.

Potential Causes & Solutions:

  • Weak Nucleophile: The strength of the incoming nucleophile is critical.

    • Troubleshooting:

      • Increase Nucleophilicity: If possible, deprotonate the nucleophile with a suitable base to increase its reactivity. For example, use sodium phenoxide instead of phenol.

      • Solvent Effects: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its effective nucleophilicity.

  • Steric Hindrance: The bulky trimethylphenyl group can sterically hinder the backside attack required for an SN2 reaction at the α-carbon.

    • Troubleshooting:

      • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition.

      • Phase-Transfer Catalysis: For reactions involving an inorganic nucleophile and an organic substrate, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective at transporting the nucleophile into the organic phase.

FAQ 4: My product is degrading during work-up or storage. What is the likely cause?

The amide bond in this compound can be susceptible to hydrolysis under certain conditions.

Potential Causes & Solutions:

  • Amide Hydrolysis: The amide bond can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures, to yield 2,4,6-trimethylaniline and chloroacetic acid.[8][9]

    • Prevention:

      • Neutral Work-up: During extractions, avoid using excessively strong acids or bases. If an acid or base wash is necessary, perform it quickly and at cold temperatures. Neutralize the solution promptly.

      • Storage Conditions: Store the purified compound in a cool, dry place, away from strong acids and bases.[10] A tightly sealed container is recommended.[7]

Section 3: Analytical & Purification

Proper characterization and purification are essential to ensure the quality of the material for subsequent steps.

FAQ 5: How can I effectively purify the crude product?

The most common method for purifying this compound is recrystallization.

Recommended Protocol: Recrystallization

  • Solvent Selection: A common and effective solvent system is ethanol/water.[11] The compound should be highly soluble in hot ethanol and poorly soluble in cold water.

  • Procedure: a. Dissolve the crude solid in a minimal amount of hot ethanol. b. While hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). c. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.[11]

FAQ 6: What are the key analytical signals to confirm the structure of this compound?

Standard spectroscopic methods are used for characterization.

Technique Key Signal / Observation Rationale
¹H NMR Singlet for the -CH₂Cl protons (~4.2 ppm).Singlet for the amide N-H proton (can be broad, ~8-10 ppm).Two singlets for the aromatic protons.Singlets for the three methyl groups.The chemical shifts and splitting patterns are characteristic of the specific proton environments in the molecule.[12]
¹³C NMR Signal for the carbonyl carbon (~164 ppm).Signal for the -CH₂Cl carbon (~43 ppm).Signals for the aromatic carbons.Signals for the methyl group carbons.Confirms the presence of the different carbon types.[12]
FT-IR Strong C=O (amide I) stretch at ~1660-1680 cm⁻¹.N-H stretch at ~3270-3300 cm⁻¹.N-H bend (amide II) at ~1540 cm⁻¹.C-Cl stretch at ~780-830 cm⁻¹.Identifies the key functional groups (amide, C-Cl bond) present in the molecule.[11][12]
Mass Spec Molecular ion peak (M⁺).Characteristic M+2 peak with ~1/3 the intensity of M⁺.The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) is a definitive indicator of its presence.[11]

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
  • Gowda, B. T., et al. (2006). Structural Studies on N-(2,4,6-Trimethylphenyl)-methyl/ chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH3−yXy (X = CH3 or Cl and y = 0,1,2).
  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. BYJU'S.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem.
  • Gowda, B. T., Kožíšek, J., & Fuess, H. (2006). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH 3-yXy (X = CH3 or Cl and y = 0, 1, 2).
  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com.
  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide. Google Patents.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate.
  • Al-Hourani, B. J., et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Organic Syntheses. (n.d.). chloroacetamide. Organic Syntheses.
  • PubChem. (n.d.). 2-chloro-N-(2,4,6-triethylphenyl)acetamide. PubChem.
  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate.
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti.
  • Arnold, W. A., & McNeill, K. (2003). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 37(1), 125-131.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • Selby, T. (2021, April 13). acetylation aniline. YouTube.
  • Sciencemadness.org. (2021, January 9). Friedel-Crafts acylation of anilides. Sciencemadness.org.
  • PubMed Central. (2022, August 5). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed Central.
  • Organic Syntheses. (n.d.). 4. Organic Syntheses.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Reaction Overview: The Schotten-Baumann Acylation

The synthesis of this compound is a classic example of a nucleophilic acyl substitution, specifically an N-acylation. It is typically performed under Schotten-Baumann conditions, which involve the reaction of an amine (2,4,6-trimethylaniline) with an acid chloride (chloroacetyl chloride) in the presence of a base.[1][2]

The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] Without a base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction, thereby diminishing the yield.[1][3]

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Elimination & Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A base then deprotonates the positively charged nitrogen atom to yield the final amide product and the neutralized acid byproduct.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yields are typically traced back to one of three issues:

  • Inactive Amine: The 2,4,6-trimethylaniline can be protonated by the HCl byproduct if the base is insufficient or added too slowly, rendering it non-nucleophilic.[1]

  • Hydrolysis of Acyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially if using aqueous bases or if there is moisture in the solvent.[4]

  • Steric Hindrance: 2,4,6-trimethylaniline is a sterically hindered amine due to the two ortho-methyl groups. This can slow down the rate of reaction. Elevated temperatures or more potent catalysts may be required.[5][6]

Q2: I see an oily byproduct that is difficult to remove. What could it be?

A2: This is often unreacted 2,4,6-trimethylaniline. Due to its steric hindrance, the reaction may not go to completion. Another possibility is the formation of a salt between the amine and HCl if the base is not effective. Improving the stoichiometry of the base or the reaction time can help mitigate this.

Q3: Can I use an organic base like triethylamine (TEA) instead of an inorganic base like NaOH?

A3: Yes, organic bases are frequently used, especially in aprotic solvents like THF or DCM.[7] Bases like triethylamine (TEA) or the stronger, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be very effective.[5][8][9] DBU has been shown to significantly increase reaction rates and yields at room temperature.[5][8][9]

Q4: What is the best solvent for this reaction?

A4: The choice of solvent depends on the base used.

  • For inorganic bases (NaOH, K₂CO₃): A biphasic system (e.g., water and an organic solvent like 1,2-dichloroethylene or dichloromethane) is common.[2][10] The base resides in the aqueous phase, neutralizing the HCl as it forms.

  • For organic bases (TEA, DBU): Anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are preferred to prevent hydrolysis of the chloroacetyl chloride.[5][7] Studies have shown that the combination of DBU in THF gives excellent results.[5]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most straightforward method.[8][11] Spot the reaction mixture against a standard of the starting amine. The disappearance of the amine spot and the appearance of a new, typically higher-Rf product spot indicates the reaction is proceeding. A common mobile phase is a mixture of hexane and ethyl acetate.[8]

In-Depth Troubleshooting Guides

Guide 1: Issue - Consistently Low Yield (<50%)

This guide provides a systematic workflow to diagnose and resolve the root causes of poor product yield.

LowYield_Troubleshooting

Caption: Key components and conditions for the synthesis.

References

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]
  • Schotten–Baumann reaction. Grokipedia. [Link]
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR). [Link]
  • Reaction of aryl amine with chloroacetyl chloride in the presence of...
  • A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [Link]
  • (PDF) A facile amidation of chloroacetyl chloride using DBU.
  • Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. PubChem. [Link]
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com. [Link]
  • Preparation of chloroacetamide.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

stability of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: TSC-2026-01-09-001

Topic: Stability of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Introduction

Welcome to the technical support guide for this compound (CAS No: 3910-51-8).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this molecule. As an important intermediate in chemical synthesis, understanding its degradation pathways is critical for process optimization, impurity profiling, and ensuring the quality of final products. This guide offers a series of frequently asked questions (FAQs), troubleshooting advice, and detailed protocols for conducting comprehensive stability assessments.

The core structure of this compound features an amide linkage and an α-chloro substituent, both of which are known to be susceptible to degradation under certain environmental conditions. This guide will walk you through the process of systematically evaluating this compound's intrinsic stability through forced degradation studies, as recommended by major regulatory bodies like the ICH.[2][3][4]

Frequently Asked Questions (FAQs) - General Stability Profile

Q1: What are the primary functional groups on this compound that are susceptible to degradation?

A1: The two primary sites of instability on the molecule are:

  • The Amide Bond (-NH-C=O): Amide bonds are susceptible to hydrolysis, which involves the cleavage of the bond by water. This reaction is significantly catalyzed by the presence of acids or bases.

  • The α-Chloro Group (-CH₂Cl): The carbon-chlorine bond is subject to nucleophilic substitution, particularly hydrolysis, where the chlorine atom is replaced by a hydroxyl group (-OH). This reaction rate is influenced by pH and temperature.[5]

Understanding the reactivity of these two sites is the foundation for designing appropriate stability studies.

Q2: How is the stability of this compound expected to change with pH?

A2: The stability of this compound is highly dependent on pH.

  • Acidic Conditions (pH 1-3): We anticipate significant degradation due to acid-catalyzed hydrolysis of the amide bond. The primary degradation products would be 2,4,6-trimethylaniline and chloroacetic acid.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH, where catalytic effects on hydrolysis are minimized.

  • Basic Conditions (pH 10-13): Under basic conditions, both the amide and the chloroacetyl moieties are expected to degrade. Base-catalyzed amide hydrolysis will occur, and the α-chloro group will be susceptible to rapid hydrolysis to form the corresponding hydroxy-acetamide derivative.[5] The hydrolysis of the C-Cl bond is often rapid under strong alkaline conditions.

Q3: What is the likely impact of temperature on the stability of this compound?

A3: As with most chemical reactions, degradation rates will increase with temperature. According to the Arrhenius equation, a 10°C increase in temperature can roughly double or triple the rate of degradation. Therefore, if you encounter stability issues, one of the first troubleshooting steps is to lower the storage or reaction temperature. For long-term storage, keeping the compound in a cool, dry place is recommended.

Q4: Is this compound sensitive to light?

Troubleshooting Guide: Experimental Observations

Q5: My analytical results show a rapid loss of the main compound peak when dissolved in a basic solution (e.g., 0.1 M NaOH). What is the likely cause?

A5: This is a common observation and is almost certainly due to rapid base-catalyzed hydrolysis. Both the amide bond and the C-Cl bond are highly susceptible to strong bases.[5][8] To study this behavior in a controlled manner, you should reduce the severity of the conditions.

  • Troubleshooting Steps:

    • Lower the concentration of the base (e.g., use 0.01 M NaOH or a pH 10 buffer).

    • Decrease the temperature of the experiment (e.g., run the study at 40°C instead of 80°C).

    • Reduce the exposure time, taking multiple time points early in the experiment. The goal of a forced degradation study is to achieve 10-20% degradation, not complete loss of the compound.[9]

Q6: I'm observing multiple new peaks in my chromatogram after exposing the compound to hydrogen peroxide. What are they?

A6: The appearance of multiple peaks under oxidative stress (hydrogen peroxide) suggests the formation of various oxidation products. The trimethylphenyl ring is electron-rich and susceptible to oxidation. Possible products could include N-oxides or hydroxylated species on the aromatic ring.

  • Troubleshooting/Investigation Steps:

    • Mass Spectrometry (LC-MS): The most effective way to identify these new peaks is by using LC-MS. Look for mass additions corresponding to oxygen atoms (+16 amu).

    • Control Experiments: Ensure the new peaks are not artifacts from the peroxide solution or interactions with your mobile phase. Run a blank with just peroxide and your solvent.

    • Vary Peroxide Concentration: Use a lower concentration of H₂O₂ (e.g., 3%) to slow the reaction and identify the primary, initial degradation products.

Q7: The mass balance of my stability study is poor (i.e., the decrease in the main peak area does not correspond to the increase in degradant peak areas). Why?

A7: A poor mass balance can be caused by several factors:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a standard UV detector. For example, small aliphatic fragments.

  • Precipitation: A degradant may be insoluble in the sample solvent and precipitate out of solution. Visually inspect your samples.

  • Volatile Degradants: A degradation product could be volatile and lost during sample preparation.

  • Co-elution: The degradant peak may be co-eluting with the main compound peak or other peaks. A high-purity peak is essential for a stability-indicating method.

  • Troubleshooting Steps:

    • Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to look for non-UV active compounds.

    • Modify your HPLC gradient to improve the separation and resolve any co-eluting peaks.

    • Ensure your sample remains fully dissolved throughout the experiment.

Protocols for Stability Assessment
Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2][4][10] The following workflow outlines the key steps.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Method Develop & Validate Initial HPLC Method Prep->Method Acid Acid Hydrolysis 0.1 M HCl, 60°C Method->Acid Expose Stock Solution Base Base Hydrolysis 0.1 M NaOH, 40°C Method->Base Expose Stock Solution Oxidation Oxidation 6% H2O2, RT Method->Oxidation Expose Stock Solution Thermal Thermal 80°C, Solid & Solution Method->Thermal Expose Stock Solution Photo Photolytic ICH Q1B Light Box Method->Photo Expose Stock Solution Analyze Analyze Samples by HPLC (e.g., at 2, 8, 24 hours) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Purity Check Peak Purity (PDA Detector) Analyze->Purity Mass Calculate Mass Balance Purity->Mass Identify Identify Degradants (LC-MS) Mass->Identify Report Stability Profile & Degradation Pathway Identify->Report

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol is a starting point and must be validated for your specific equipment and needs.[11]

ParameterRecommended ConditionRationale
Instrumentation HPLC with UV/PDA DetectorPDA is crucial for assessing peak purity.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good general-purpose column for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile (ACN)Common organic modifier.
Gradient 5% B to 95% B over 20 minA broad gradient is necessary to elute both the parent compound and potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection 220 nm or 254 nmWavelengths where aromatic compounds typically absorb. A full PDA scan is recommended to find the optimal wavelength.
Injection Vol. 10 µLStandard volume.

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For each stress condition (acid, base, peroxide, etc.), dilute the stock solution with the stressor solution to a final concentration of approximately 0.1 mg/mL.

  • After the desired stress period, quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).

  • Dilute the stressed sample with the mobile phase to a final concentration within the linear range of your calibration curve (e.g., 10-50 µg/mL).

  • Filter through a 0.45 µm syringe filter before injection.[11]

Potential Degradation Pathway Analysis

Based on the chemical structure, two primary degradation pathways are anticipated. The identification of these products is critical for understanding the molecule's liability.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathways cluster_oxidation Oxidative Pathway Parent This compound Amide_Prod 2,4,6-trimethylaniline + Chloroacetic Acid Parent->Amide_Prod Amide Hydrolysis (Acid/Base Catalyzed) Chloro_Prod 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide Parent->Chloro_Prod C-Cl Hydrolysis (Base Catalyzed) Ox_Prod Hydroxylated Ring Products or N-Oxide Parent->Ox_Prod Oxidation (H₂O₂)

Caption: Potential degradation pathways for the target molecule.

  • Amide Hydrolysis: This pathway is expected under both strong acidic and basic conditions, yielding two smaller molecules.

  • C-Cl Hydrolysis: This nucleophilic substitution is particularly favored under basic conditions and results in the corresponding alcohol.

  • Oxidation: The electron-rich aromatic ring is a likely target for oxidation, potentially leading to hydroxylated derivatives or an N-oxide.

By combining the data from a well-executed forced degradation study with LC-MS analysis, you can confirm these pathways and build a comprehensive stability profile for this compound.

References
  • A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Benchchem.
  • ANALYTICAL METHOD SUMMARIES. (2021-05-24).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • Forced Degradation Studies. (2016-12-14). SciSpace.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013-09-17). CORE.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation and Stability Testing. (2014-05-31). International Journal of Pharmaceutical Sciences Review and Research.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
  • Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH 3-yXy (X = CH3 or Cl and y = 0, 1, 2). (2025-08-09). ResearchGate.
  • Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. (2025-08-10). ResearchGate.
  • 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE. Sigma-Aldrich.
  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed.
  • The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. (2014-05-28). Asian Journal of Chemistry.

Sources

avoiding byproduct formation in 2-chloro-N-(2,4,6-trimethylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction, minimize byproduct formation, and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. We delve into the root causes of these problems and provide actionable, step-by-step protocols to resolve them.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, often related to reactant purity, reaction conditions, and the presence of moisture.

Causality-Driven Insights:

  • Moisture Sensitivity of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid and hydrochloric acid.[1] This hydrolysis consumes your acylating agent, directly reducing the potential yield of your desired amide. Chloroacetic acid can also complicate purification.

  • Incomplete Reaction: The acylation of 2,4,6-trimethylaniline is generally rapid. However, suboptimal temperatures or insufficient reaction times can lead to incomplete conversion of the starting material. The steric hindrance from the two ortho-methyl groups on the aniline can slow the reaction rate compared to less substituted anilines.

  • Base Inefficiency: A base is typically used to neutralize the HCl byproduct generated during the reaction.[2] If the base is not strong enough, is not present in a sufficient stoichiometric amount, or is not effectively mixed, the accumulating acid can protonate the starting aniline, rendering it unreactive towards acylation.

Troubleshooting Protocol & Optimization:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If you are using a solvent like THF or dichloromethane, ensure it is freshly distilled from a suitable drying agent or use a commercially available anhydrous grade.

    • Handle chloroacetyl chloride under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Optimize Reaction Temperature:

    • The reaction is exothermic. It is often recommended to add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of the 2,4,6-trimethylaniline and base.[3] This helps to control the reaction rate and prevent potential side reactions.

    • After the initial addition, allowing the reaction to slowly warm to room temperature and stir for a few hours can drive the reaction to completion.[4]

  • Select the Appropriate Base and Stoichiometry:

    • A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a common choice. Use at least a 1:1 molar ratio of base to chloroacetyl chloride to effectively scavenge the HCl produced.

    • In some protocols, an aqueous base like sodium hydroxide or sodium carbonate is used in a biphasic system, which can be effective but requires vigorous stirring to ensure proper mixing of the phases.[5]

Comparative Reaction Conditions:

ParameterSub-Optimal ConditionOptimized ConditionRationale
Temperature Uncontrolled, room temperature additionDropwise addition at 0-5 °C, then warm to RTControls exotherm, minimizes side reactions[3]
Solvent Technical grade, not driedAnhydrous grade, freshly opened or distilledPrevents hydrolysis of chloroacetyl chloride[1]
Base Weak base or <1 equivalent1.0-1.2 equivalents of TEA or DIPEAEfficiently neutralizes HCl byproduct

Question 2: I'm observing a significant amount of a water-soluble impurity in my crude product. What is it and how do I prevent its formation?

Answer:

The most likely water-soluble impurity is the hydrochloride salt of your starting material, 2,4,6-trimethylaniline.

Mechanistic Explanation:

The reaction of 2,4,6-trimethylaniline with chloroacetyl chloride generates one equivalent of hydrogen chloride (HCl) as a byproduct.

2,4,6-(CH₃)₃C₆H₂NH₂ + ClCOCH₂Cl → 2,4,6-(CH₃)₃C₆H₂NHCOCH₂Cl + HCl

If a base is not present or is inefficient, this HCl will react with the unreacted basic 2,4,6-trimethylaniline to form 2,4,6-trimethylanilinium chloride. This salt is generally soluble in water and will be removed during an aqueous workup, but its formation represents a loss of your starting material, thus reducing the yield of the desired product.

Prevention and Remediation:

  • Use of a Sacrificial Base: The most effective way to prevent the formation of the aniline salt is to include a non-nucleophilic base in the reaction mixture. Triethylamine (TEA) is a common choice.[3] The TEA will react with the generated HCl to form triethylammonium chloride, which can be easily removed by washing with water during the workup.

  • Aqueous Workup: If you suspect the presence of the aniline salt in your crude product, a simple aqueous workup can remove it.

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining unreacted aniline.

    • Follow with a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizing the Role of the Base:

Byproduct_Prevention cluster_0 Without Base cluster_1 With Triethylamine (TEA) Base Aniline 2,4,6-Trimethylaniline Product Desired Amide Aniline->Product + CAC Aniline_Salt Aniline Hydrochloride (Impurity) Aniline->Aniline_Salt + HCl CAC Chloroacetyl Chloride CAC->Product HCl HCl (byproduct) Product->HCl HCl->Aniline_Salt Aniline_B 2,4,6-Trimethylaniline Product_B Desired Amide Aniline_B->Product_B + CAC_B CAC_B Chloroacetyl Chloride CAC_B->Product_B HCl_B HCl (byproduct) Product_B->HCl_B TEA_Salt Triethylammonium Chloride (Removable Salt) HCl_B->TEA_Salt TEA TEA TEA->TEA_Salt + HCl_B

Caption: Role of a base in preventing aniline salt formation.

Question 3: My NMR spectrum shows signals that suggest diacylation. Is this possible and how can I avoid it?

Answer:

While diacylation (the addition of two chloroacetyl groups) to the nitrogen of 2,4,6-trimethylaniline is sterically hindered and generally not a major concern under standard conditions, a related side reaction, C-acylation (a Friedel-Crafts type reaction), is a possibility, especially if Lewis acidic conditions are inadvertently created.

Plausible Side Reactions:

  • N,N-Diacylation: This is highly unlikely for this specific substrate due to the significant steric hindrance around the nitrogen atom. The presence of two ortho-methyl groups makes the formation of a di-acylated product energetically unfavorable.

  • C-Acylation (Friedel-Crafts Acylation): The aromatic ring of 2,4,6-trimethylaniline is electron-rich and activated towards electrophilic aromatic substitution. If a Lewis acid is present (which can be generated from impurities or reaction with certain metal surfaces), it can catalyze the acylation of the aromatic ring, leading to a keto-aniline derivative.[6][7] This is a more plausible, though still generally minor, side reaction.

Strategies to Minimize C-Acylation:

  • Avoid Lewis Acid Catalysts: Unless specifically desired, do not add Lewis acids like AlCl₃ or FeCl₃ to the reaction. Ensure your reactants and solvents are free from metal impurities that could act as catalysts.

  • Control Temperature: Friedel-Crafts reactions are often promoted by higher temperatures. Maintaining a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride will favor the desired N-acylation over C-acylation.[3]

  • Use of a Proton Sponge or Hindered Base: Using a highly hindered base can sometimes help by ensuring that the primary role of the base is to scavenge protons, without participating in other potential side reactions.

Visualizing N-Acylation vs. C-Acylation:

Acylation_Pathways Start 2,4,6-Trimethylaniline + Chloroacetyl Chloride N_Acylation N-Acylation (Desired) Start->N_Acylation Kinetic Control Low Temperature C_Acylation C-Acylation (Byproduct) Start->C_Acylation Thermodynamic Control Higher Temperature Lewis Acid Catalyst Product This compound N_Acylation->Product Byproduct Ring-Acylated Impurity C_Acylation->Byproduct

Caption: Kinetic vs. thermodynamic pathways in acylation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: A variety of aprotic solvents can be used. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are good at dissolving the starting materials and are unreactive under the reaction conditions.[3][4] Some procedures also report the use of 1,2-dichloroethylene or even biphasic systems with an aqueous base.[5] The key is to ensure the solvent is anhydrous.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting aniline and the product amide. The aniline is more polar and will have a lower Rf value than the product. The reaction is complete when the starting aniline spot is no longer visible by TLC.

Q3: My final product has a slight color. How can I purify it?

A3: The most common method for purifying the final product is recrystallization. Ethanol is often a suitable solvent for this purpose.[8] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The pure this compound will crystallize out, leaving colored impurities in the solution. If the color is persistent, a charcoal treatment during the recrystallization process can be effective.

Q4: Is it necessary to use a base?

A4: While the reaction can proceed without a base, it is highly recommended to use one. As detailed in the troubleshooting guide, a base neutralizes the HCl byproduct, preventing the formation of the unreactive aniline hydrochloride salt and thereby maximizing your yield.[2]

Experimental Protocol: Optimized Synthesis

This protocol is designed to maximize yield and minimize byproduct formation.

Materials:

  • 2,4,6-trimethylaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA), distilled

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to obtain pure this compound.

References

  • PubChem. Chloroacetyl chloride.
  • Solubility of Things. 2-Chloroacetyl chloride. [Link]
  • International Journal of Pharma Sciences and Research.
  • National Institutes of Health. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [Link]
  • MDPI. Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. (2017-04-14). [Link]
  • YouTube. Acyl Chlorides - formation and hydrolysis mechanism. (2025-03-16). [Link]
  • Sciencemadness.org. Problem using Chloroacetyl Chloride. (2020-07-11). [Link]
  • Google Patents.
  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020-12-12). [Link]
  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • National Institutes of Health. 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022-09-17). [Link]
  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019-11-18). [Link]
  • Pearson.
  • Google Patents.
  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021-08-16). [Link]
  • PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]
  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023-10-12). [Link]
  • Organic Syntheses. chloroacetamide. [Link]
  • ResearchGate. Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH 3-yXy (X = CH3 or Cl and y = 0, 1, 2). (2025-08-09). [Link]
  • Reddit. Acylation with chloroacetyl chloride. (2025-10-27). [Link]
  • PrepChem.com. Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. [Link]
  • Sphinxsai. A facile amidation of chloroacetyl chloride using DBU. [Link]
  • National Institutes of Health. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
  • NISCAIR. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Introduction: Welcome to the technical support guide for the scale-up synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds, including the local anesthetic and antiarrhythmic agent Trimecaine Hydrochloride.[1] The transition from laboratory-scale synthesis to pilot or industrial-scale production often introduces a unique set of challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound is fundamentally a nucleophilic acyl substitution. In this reaction, the nitrogen atom of 2,4,6-trimethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction produces the desired amide and hydrochloric acid (HCl) as a byproduct. A base is typically added to neutralize the HCl, which drives the reaction to completion.

Core Reaction: 2,4,6-trimethylaniline + Chloroacetyl Chloride → this compound + HCl

This seemingly straightforward transformation presents several challenges during scale-up, primarily related to managing the reaction's exothermicity, ensuring high purity, and achieving efficient product isolation.

Synthesis_Workflow cluster_reactants Raw Materials cluster_process Process Steps cluster_output Output 2,4,6-trimethylaniline 2,4,6-trimethylaniline Reaction Acylation Reaction 2,4,6-trimethylaniline->Reaction Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Reaction Solvent_Base Solvent & Base Solvent_Base->Reaction Workup Aqueous Quench / Wash Reaction->Workup Isolation Crystallization & Filtration Workup->Isolation Drying Drying Isolation->Drying Final_Product High-Purity Product Drying->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the scale-up process in a question-and-answer format.

Q1: My reaction yield is significantly lower than in the lab-scale experiment. What are the likely causes and solutions?

A1: Low yield on a larger scale can stem from several factors. Let's break down the potential causes and corresponding remedies.

  • Cause A: Inefficient Heat Transfer & Side Reactions: The acylation reaction is highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the internal temperature rises uncontrollably, it can promote side reactions, such as the hydrolysis of chloroacetyl chloride by trace water or reactions with the solvent.

    • Solution:

      • Controlled Reagent Addition: Add the chloroacetyl chloride subsurface via a dosing pump at a slow, controlled rate. This prevents localized "hot spots."

      • Jacketed Reactor: Utilize a reactor with a cooling jacket and a reliable temperature control unit. Set the jacket temperature significantly lower than the target reaction temperature to actively remove heat.

      • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink.

  • Cause B: Poor Mixing & Mass Transfer: Inadequate agitation in a large vessel can lead to localized concentration gradients. A pocket of unreacted aniline may exist in one area while an excess of chloroacetyl chloride exists in another, leading to incomplete conversion and potential byproduct formation.

    • Solution:

      • Baffle & Impeller Design: Ensure the reactor is properly baffled and equipped with an appropriate impeller (e.g., a pitched-blade turbine for good axial and radial flow) to ensure homogeneity.

      • Monitor Agitator Power: Correlate the agitator's power draw with mixing efficiency studies to ensure consistent mixing as the batch volume increases.

  • Cause C: Product Loss During Workup/Isolation: The method used to isolate the product on a small scale may not be efficient for larger quantities.

    • Solution:

      • Optimize Crystallization: Perform cooling crystallization slowly to grow larger, more easily filterable crystals. A rapid crash-cool will produce fine needles that can clog filters.

      • Solubility Analysis: Check the solubility of your product in the wash solvents. You may be dissolving a significant portion of your product during washing steps. Consider using chilled solvents for washing.

      • Filtration & Drying: Ensure the filter cake is washed efficiently and pressed as dry as possible to minimize losses in the mother liquor.

Q2: The final product is off-color (e.g., yellow or brown) and fails purity specifications. How can I improve its quality?

A2: Product discoloration and impurities are typically due to side reactions or residual starting materials.

  • Cause A: Starting Material Quality: Impurities in the starting 2,4,6-trimethylaniline can carry through the reaction and lead to colored byproducts.

    • Solution: Always use a high-purity grade of the aniline starting material. Perform a quality check (e.g., GC-MS or NMR) on incoming raw materials.

  • Cause B: Over-acylation or Other Side Reactions: While less common with the sterically hindered 2,4,6-trimethylaniline, side reactions can occur under harsh conditions.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature at a consistent, validated setpoint (e.g., 0-10 °C) to minimize side reactions.[2]

      • Stoichiometric Control: Use a slight excess of the aniline relative to the chloroacetyl chloride to ensure the more reactive and often harder-to-remove acylating agent is fully consumed.

  • Cause C: Ineffective Purification: The chosen recrystallization solvent may not be optimal for removing the specific impurities present.

    • Solution:

      • Solvent Screening: Conduct a solvent screen to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble. Common choices include ethanol, isopropanol, or toluene/heptane mixtures.

      • Activated Carbon Treatment: If the color is due to highly conjugated, non-polar impurities, a hot filtration over a small amount of activated carbon can be effective at decolorizing the solution before crystallization.

Q3: The reaction seems to stall and does not go to completion. What should I investigate?

A3: An incomplete reaction is often related to the base or the reactivity of the nucleophile.

  • Cause A: Insufficient or Ineffective Base: The reaction generates one equivalent of HCl. If this is not neutralized, it will protonate the starting aniline, converting it to its non-nucleophilic ammonium salt (Ar-NH3+), effectively stopping the reaction.

    • Solution:

      • Choice of Base: Use at least one equivalent of a suitable base. Tertiary amines like triethylamine are common in organic solvents.[3] In two-phase systems, an aqueous base like sodium hydroxide can be used.[4]

      • Base Addition: Ensure the base is present and active throughout the chloroacetyl chloride addition.

  • Cause B: Water Contamination: Chloroacetyl chloride is highly reactive with water, leading to its decomposition into chloroacetic acid and HCl.

    • Solution:

      • Dry Equipment & Solvents: Ensure the reactor and all transfer lines are thoroughly dried. Use anhydrous-grade solvents for the reaction.

      • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.

Section 3: Standard Operating Protocol (SOP) - Pilot Scale (50 L)

This protocol is a general guideline and must be adapted based on specific equipment and safety assessments.

Critical Safety Precautions: this compound and its precursors are irritants. Chloroacetyl chloride is highly corrosive and lachrymatory. All operations must be conducted in a well-ventilated area with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]

Equipment:

  • 50 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • 20 L addition vessel

  • Dosing pump

  • Nutsche filter-dryer or centrifuge

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
2,4,6-Trimethylaniline 135.21 4.06 kg 30.0
Toluene (anhydrous) - 25 L -
Triethylamine (Et3N) 101.19 3.34 kg (4.6 L) 33.0

| Chloroacetyl Chloride | 112.94 | 3.45 kg (2.9 L) | 30.5 |

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

  • Charge Reactants: Charge the reactor with toluene (25 L), 2,4,6-trimethylaniline (4.06 kg), and triethylamine (3.34 kg).

  • Cooling: Start agitation and begin cooling the reactor jacket to achieve an internal batch temperature of 0-5 °C.

  • Reagent Addition: Once the target temperature is stable, begin the subsurface addition of chloroacetyl chloride (3.45 kg) via the dosing pump over a period of 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze it by TLC or HPLC to confirm the complete consumption of the starting aniline.

  • Workup (Quench): Once the reaction is complete, slowly add 20 L of deionized water to the reactor, keeping the temperature below 20 °C. Stir for 15 minutes.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer (containing triethylamine hydrochloride).

  • Wash: Wash the organic layer with 15 L of 1M HCl (aq), followed by 15 L of saturated sodium bicarbonate solution, and finally 15 L of brine.

  • Isolation: Transfer the organic layer to a crystallization vessel. Reduce the volume by ~50% via distillation under reduced pressure. Cool the concentrated solution slowly to 0-5 °C over 4-6 hours to induce crystallization.

  • Filtration: Filter the resulting slurry using a Nutsche filter. Wash the filter cake with 5 L of cold (0 °C) heptane to remove residual toluene and impurities.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Section 4: Process Logic & Safety Diagram

This diagram illustrates the critical decision points and safety checks in the scale-up process.

Process_Logic RM_QC Raw Material QC Purity Check (Aniline) Moisture Check (Solvent) Reactor_Prep Reactor Prep Clean & Dry? Inert Atmosphere? RM_QC->Reactor_Prep Pass Fail {FAIL|Quarantine & Investigate} RM_QC->Fail Fail Charge Charge Aniline, Solvent, Base Reactor_Prep->Charge Cool Cool to 0-5 °C Charge->Cool Addition Addition Cool->Addition IPC_Check {IPC Check|Aniline Consumed?} Addition->IPC_Check Addition Complete IPC_Check->Addition No, continue reaction Workup Aqueous Workup & Wash IPC_Check->Workup Yes Isolation Crystallization & Filtration Workup->Isolation Drying Vacuum Drying Isolation->Drying Final_QC Final Product QC Purity, Yield, Appearance Drying->Final_QC Pass Product Pass Final_QC->Pass Specs Met Final_QC->Fail Specs Not Met

Caption: Decision workflow for scale-up synthesis with integrated quality control checkpoints.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards I should be aware of during scale-up? A: The three primary hazards are:

  • Chemical Exposure: Chloroacetyl chloride is highly corrosive and a lachrymator. 2,4,6-trimethylaniline and the final product are skin and eye irritants.[6][8] Always use appropriate PPE and handle in a ventilated area.

  • Thermal Runaway: The reaction is exothermic. A failure in cooling or an uncontrolled addition of the acyl chloride can lead to a rapid temperature and pressure increase, posing a significant risk of reactor failure.

  • Byproduct Handling: The neutralization of HCl with triethylamine produces triethylamine hydrochloride, which must be disposed of according to local environmental regulations.

Q: Can I use a different base, like sodium hydroxide or potassium carbonate? A: Yes, but the reaction setup must be adjusted. Inorganic bases like NaOH or K2CO3 are generally not soluble in organic solvents like toluene.[9] Therefore, you would need to use a two-phase system (e.g., toluene and water). While this can be effective, it introduces the risk of chloroacetyl chloride hydrolysis at the phase interface, potentially lowering your yield. A homogenous system with a soluble organic base like triethylamine is often easier to control.

Q: How critical is the quality of the 2,4,6-trimethylaniline starting material? A: It is extremely critical. The primary amine is the core nucleophile, and any impurities can lead to undesired side products that may be difficult to separate from the main product. For example, isomeric impurities (like 2,4,5-trimethylaniline) would produce a different final amide, which could be challenging to purge during crystallization. Always source from a reputable supplier and perform an identity and purity check upon receipt.

References

  • ResearchGate. Scheme 1. Synthetic reaction scheme for 2-chloro-N,...
  • Capot Chemical. MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (2010).
  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012).
  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
  • Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Organic Syntheses. CHLOROACETAMIDE.

Sources

Technical Support Center: Characterization of Impurities in 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for identifying and quantifying impurities in your samples. As a key intermediate in the synthesis of various pharmaceutical compounds, such as the local anesthetic Trimecaine, ensuring the purity of this compound is paramount for safety and efficacy.[1]

This resource combines established analytical methodologies with practical troubleshooting advice to help you navigate the complexities of impurity profiling.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of this compound.

Q1: What are the most likely impurities I will encounter in my sample?

A1: Impurities can generally be categorized into three main types based on their origin:

  • Process-Related Impurities: These arise from the manufacturing process. For this compound, which is synthesized by reacting 2,4,6-trimethylaniline with chloroacetyl chloride, common process impurities include:

    • Unreacted Starting Materials: Residual 2,4,6-trimethylaniline and chloroacetyl chloride.

    • By-products: Impurities formed from side reactions, such as N,N'-bis(2,4,6-trimethylphenyl)oxamide or isomers if the starting aniline contains isomeric impurities.

    • Reagents and Catalysts: Any residual chemicals used during the synthesis and purification steps.

  • Degradation Products: These form when the substance is exposed to stress conditions like heat, light, humidity, acid, or base.[2][3] Hydrolysis of the amide bond is a primary degradation pathway, which would yield 2,4,6-trimethylaniline and chloroacetic acid.

  • Contaminants: These are extraneous materials introduced into the sample, such as particles from manufacturing equipment, filter aids, or residual solvents.[4]

Q2: What are the best analytical techniques for profiling these impurities?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most powerful and commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A reversed-phase HPLC method with UV detection (HPLC-UV) is highly effective for routine analysis due to its selectivity and sensitivity.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying unknown impurities.[7] It provides both chromatographic separation and mass spectral data, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.[7][8] High-resolution mass spectrometry (HRMS) is particularly powerful for confirming elemental composition.[8]

  • Gas Chromatography (GC): GC is suitable for identifying and quantifying volatile impurities, such as residual solvents or certain volatile starting materials.[6] It may require derivatization for less volatile compounds.[5]

Q3: Why is a "Forced Degradation" study necessary?

A3: Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the ICH.[2][3] The study involves intentionally degrading the sample under more severe conditions than it would typically encounter (e.g., high heat, strong acid/base, oxidation, UV light).[2][3][8]

The primary purposes are:

  • To Identify Likely Degradants: It helps predict the degradation products that could form under long-term storage, allowing you to monitor for them proactively.[2]

  • To Establish Degradation Pathways: Understanding how the molecule breaks down provides insight into its intrinsic stability.[2]

  • To Validate the Stability-Indicating Power of Your Analytical Method: A key requirement is to prove that your analytical method (e.g., HPLC) can separate the main compound from all potential degradation products.[2] Stressing the sample is the only way to generate these products and demonstrate this separation.

Troubleshooting Guides

This section provides structured guidance for common experimental challenges in a question-and-answer format.

Problem: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

Answer: An unexpected peak requires a systematic investigation to ensure the quality and safety of your material. Follow this logical workflow:

Step 1: System Verification

  • Inject a Blank: First, inject your mobile phase or sample diluent as a blank. This will confirm if the peak is a system impurity (from the solvent, tubing, etc.) or genuinely from your sample.[9]

  • Review System Suitability: Check the performance of your HPLC system. Are the retention time, peak shape, and efficiency of your main peak within the established limits? A failing system can introduce artifacts.

Step 2: Preliminary Characterization

  • UV Spectrum Analysis: If you are using a Photodiode Array (PDA) detector, compare the UV spectrum of the unknown peak with your main compound and any known impurities. Spectral similarity can provide clues about the impurity's structure (e.g., if it shares the same chromophore).

  • Spiking Study: If you have reference standards for suspected impurities (e.g., starting materials), spike a small amount into your sample and re-inject. If the unknown peak increases in area, you have tentatively identified it.

Step 3: Definitive Identification with Mass Spectrometry

  • LC-MS Analysis: This is the most direct way to identify the unknown. Analyze the sample using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the impurity.[10] This provides the molecular weight.

  • Fragmentation Analysis (MS/MS): If the molecular weight is not enough, perform tandem mass spectrometry (MS/MS). Fragmenting the impurity and analyzing its fragmentation pattern can provide definitive structural information.[8]

The following decision tree illustrates this troubleshooting workflow:

G start Unexpected Peak Observed in HPLC blank_injection Inject Blank (Mobile Phase/Diluent) start->blank_injection peak_present Peak Present in Blank? blank_injection->peak_present system_impurity Result: System Impurity Action: Clean system, use fresh solvents peak_present->system_impurity Yes sample_impurity Result: Sample-Related Impurity peak_present->sample_impurity No uv_analysis Analyze UV Spectrum (if PDA available) sample_impurity->uv_analysis spectrum_match Spectrum Matches Known Compound? uv_analysis->spectrum_match spiking_study Perform Spiking Study with Reference Standards spectrum_match->spiking_study Yes lcms_analysis Perform LC-MS / LC-HRMS Analysis spectrum_match->lcms_analysis No peak_increase Peak Area Increases? spiking_study->peak_increase tentative_id Result: Tentative ID Action: Confirm with orthogonal method peak_increase->tentative_id Yes peak_increase->lcms_analysis No get_mw Obtain Molecular Weight (MW) from Mass Spectrum lcms_analysis->get_mw msms_analysis Perform MS/MS for Fragmentation Analysis get_mw->msms_analysis structure_elucidation Elucidate Structure & Final Identification msms_analysis->structure_elucidation

Caption: Decision tree for identifying unknown HPLC peaks.

Problem: My impurity quantification results are not reproducible. What are the common causes?

Answer: Poor reproducibility in quantitative analysis can undermine the reliability of your results. The issue typically lies in one of three areas: sample preparation, chromatography, or integration.

Potential CauseRecommended ActionScientific Rationale
Sample Preparation
Incomplete DissolutionUse sonication or vortexing to ensure the sample is fully dissolved in the diluent. Visually inspect for particulates.Undissolved sample leads to inconsistent concentrations being injected, causing high variability.
Sample InstabilityPrepare samples fresh before analysis. If necessary, study sample stability in the autosampler over time to define a maximum run time.The target impurity may be degrading in the sample diluent after preparation, leading to decreasing concentrations over a sequence.
Chromatography
Inadequate EquilibrationEnsure the column is equilibrated with the mobile phase for a sufficient time (e.g., 10-15 column volumes) before the first injection.A non-equilibrated column will exhibit retention time drift, especially at the beginning of a run, which affects peak integration and quantification.
Fluctuating Column TempUse a thermostatted column compartment and ensure it has reached the set temperature before starting the analysis.Retention times are sensitive to temperature. Fluctuations can cause shifts that lead to inconsistent integration, especially for peaks on a sloped baseline.
Peak Integration
Inconsistent BaselineOptimize the integration parameters. Manually review the integration of each chromatogram to ensure the baseline is drawn correctly and consistently for all injections.Automated integration can be inconsistent for small peaks or peaks on a noisy/drifting baseline, which is a major source of quantitative error.
Co-elutionIf the impurity peak is not fully resolved from the main peak or another impurity, the quantification will be inaccurate. Modify the mobile phase, gradient, or column chemistry to improve resolution (Rs > 1.5).Co-eluting peaks cannot be integrated accurately. The area of one peak bleeds into the other, making reproducible quantification impossible.

Detailed Experimental Protocols

This section provides validated starting points for key experiments. These should be adapted and validated for your specific instrumentation and samples.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed as a stability-indicating gradient method capable of separating the main compound from potential process and degradation impurities.

  • Instrumentation: HPLC with UV/PDA Detector

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
20.080
25.080
25.130
30.030
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 50:50 mixture of Acetonitrile:Water to a final volume of 50.0 mL to create a stock solution of ~500 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Tailing Factor: The tailing factor for the main this compound peak should be ≤ 2.0.

    • Theoretical Plates: The plate count for the main peak should be ≥ 2000.

    • Reproducibility: The relative standard deviation (RSD) for five replicate injections of a standard solution should be ≤ 2.0% for peak area.

Protocol 2: Forced Degradation Sample Preparation

This protocol outlines the conditions for stress testing to generate potential degradation products.[8][11]

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Heat at 80°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Heat at 80°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid powder to 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 7 days) as per ICH Q1B guidelines.[3]

Workflow for Impurity Characterization

The overall process for identifying, quantifying, and reporting impurities is a structured workflow that ensures data integrity and regulatory compliance.

G cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Impurity Identification cluster_3 Reporting & Specification md Develop Stability-Indicating HPLC Method fd Perform Forced Degradation Study md->fd mv Validate Method (ICH Q2(R1)) fd->mv sa Analyze Sample Batch using Validated Method mv->sa quant Quantify Impurities (vs. Reference Standard or Area %) sa->quant unknown Unknown Peak > Identification Threshold? quant->unknown report Generate Certificate of Analysis (CoA) quant->report lcms Isolate & Characterize (LC-MS, MS/MS, NMR) unknown->lcms lcms->report spec Set Specifications for Known & Unknown Impurities report->spec

Caption: Overall workflow for impurity characterization.

References

  • Benchchem. Application Note: High-Resolution Mass Spectrometry (HRMS) for the Identification and Quantification of Lidocaine Impurities.
  • R Discovery. Forced Degradation Studies Research Articles.
  • Waters Corporation. Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography.
  • Science.gov. sensitive hplc-uv method: Topics by Science.gov.
  • Benchchem. A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • National Center for Biotechnology Information. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study.
  • SIELC Technologies. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Oxford Academic. Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids | Journal of Chromatographic Science.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • National Center for Biotechnology Information. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods.
  • SciSpace. Forced Degradation Studies.
  • CORE. Development of forced degradation and stability indicating studies of drugs—A review.
  • International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review.
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • National Center for Biotechnology Information. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling.
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.
  • National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • National Center for Biotechnology Information. 2-Chloro-N-(2,4-dimethylphenyl)acetamide.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Pharmaffiliates. 1131-01-7 | Product Name : 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
  • ChemicalBook. 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8.
  • National Center for Biotechnology Information. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies.
  • Acanthus Research. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide.
  • Biosynth. 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | 6307-67-1 | GAA30767.

Sources

managing exothermic reactions in 2-chloro-N-(2,4,6-trimethylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. The chloroacetylation of 2,4,6-trimethylaniline is a significantly exothermic reaction, and improper management of the reaction temperature can lead to reduced yield, impurity formation, and potentially hazardous runaway conditions. This guide is designed to provide practical, field-proven insights to ensure a safe and successful synthesis.

Troubleshooting Guide: Managing Exothermic Reactions

The following table outlines potential issues, their probable causes, and recommended solutions for managing the exothermic nature of the this compound synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike (Runaway Reaction) 1. Too rapid addition of chloroacetyl chloride: The rate of heat generation exceeds the cooling capacity of the system.[1] 2. Inadequate cooling: Insufficient coolant flow, high coolant temperature, or poor heat transfer due to vessel fouling. 3. High reactant concentration: "Neat" or highly concentrated reactions can lead to a rapid exotherm.[2]1. Immediate Action: Cease addition of chloroacetyl chloride. Increase coolant flow to maximum. Prepare for emergency quenching. 2. Preventative Measures: Add chloroacetyl chloride dropwise, monitoring the internal temperature closely. Use a semi-batch process where one reactant is added slowly to control the reaction rate.[1] 3. Process Optimization: Ensure the cooling system is functioning optimally before starting the reaction. Use an appropriate solvent to act as a heat sink.[3]
Localized Hotspots 1. Poor agitation: Inefficient mixing leads to localized areas of high reactant concentration and temperature. 2. Viscous reaction mixture: As the product precipitates, the mixture can become thick, hindering effective stirring.1. Improve Agitation: Use an overhead stirrer for larger scale reactions. Ensure the stir bar or impeller is appropriately sized for the vessel. 2. Solvent Selection: Choose a solvent in which the product has some solubility at the reaction temperature to prevent excessive precipitation and high viscosity.
Low Product Yield 1. Side reactions due to high temperatures: Elevated temperatures can lead to the formation of by-products. 2. Degradation of product: The product may not be stable at elevated temperatures over extended periods.1. Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 0-10 °C for initial addition). 2. Minimize Reaction Time: Once the reaction is complete (as monitored by TLC or other methods), proceed with the work-up promptly to avoid product degradation.
Product Discoloration 1. Oxidation or side reactions: High temperatures can promote oxidative side reactions, leading to colored impurities. 2. Impure starting materials: Contaminants in the 2,4,6-trimethylaniline or chloroacetyl chloride can lead to discoloration.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purify Starting Materials: Ensure the purity of all reagents before use.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between 2,4,6-trimethylaniline and chloroacetyl chloride so exothermic?

A1: The reaction is a nucleophilic acyl substitution where the amine (a nucleophile) attacks the highly electrophilic carbonyl carbon of the acyl chloride. The formation of the stable amide bond and the release of hydrochloric acid are thermodynamically very favorable, resulting in a significant release of heat (exotherm).[4][5]

Q2: What is the optimal temperature for this reaction?

A2: The optimal temperature is a balance between reaction rate and safety. For the initial addition of chloroacetyl chloride, it is crucial to maintain a low temperature, typically between 0 °C and 10 °C, to control the exotherm. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role in managing the exotherm. A suitable solvent acts as a heat sink, absorbing the heat generated and preventing a rapid temperature rise.[3] Solvents can also influence reaction rates; polar aprotic solvents can stabilize charged intermediates in the transition state, potentially accelerating the reaction.[6] Common solvents for this type of reaction include dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

Q4: What is the role of the base in this reaction, and how does it influence the exotherm?

A4: The primary role of the base (e.g., triethylamine, pyridine, or an inorganic base like sodium bicarbonate) is to neutralize the hydrochloric acid (HCl) by-product.[4] This is essential because the starting amine is also a base and would be protonated by the HCl, rendering it non-nucleophilic and stopping the reaction. The choice of base can influence the reaction rate. A stronger, more nucleophilic base might compete with the desired reaction, while a hindered, non-nucleophilic base is generally preferred. The neutralization reaction itself is also exothermic and contributes to the overall heat generated.

Q5: What are the signs of a runaway reaction, and what should I do if one occurs?

A5: Signs of a runaway reaction include a rapid and accelerating increase in temperature that cannot be controlled by the cooling system, a sudden increase in pressure, and vigorous gas evolution. If a runaway is suspected, immediately stop the addition of any reagents, maximize cooling, and if necessary, initiate an emergency quench procedure.

Q6: What is a suitable quenching agent for this reaction?

A6: A suitable quenching agent should react quickly with the unreacted chloroacetyl chloride to stop the exothermic reaction. A common and effective method is to add a large volume of cold water or a dilute aqueous solution of a non-nucleophilic base like sodium bicarbonate. For highly reactive situations, a less reactive quenching agent like isopropanol can be used initially, followed by a mixture of isopropanol and water, and finally water.[7]

Experimental Protocols

Standard Laboratory-Scale Synthesis with Exotherm Control
  • Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a thermometer to monitor the internal temperature, a dropping funnel, and an inert gas inlet (e.g., nitrogen).

  • Charging Reactants: Dissolve 2,4,6-trimethylaniline and a suitable base (e.g., 1.1 equivalents of triethylamine) in an appropriate solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Slow Addition: Add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the dropping funnel and add it dropwise to the stirred amine solution over a period of 30-60 minutes.

  • Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. Adjust the addition rate to maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until the reaction is complete as determined by TLC.

  • Work-up: Quench the reaction by slowly adding cold water. Separate the organic layer, wash with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Visualizations

Experimental Workflow for Exotherm Management

Exotherm_Management_Workflow Workflow for Managing Exothermic Reaction start Start Synthesis setup Assemble Reaction Apparatus (Cooling Bath, Thermometer, Dropping Funnel) start->setup charge Charge 2,4,6-trimethylaniline, Base, and Solvent setup->charge cool Cool Reaction Mixture to 0-5 °C charge->cool add_reagent Slow, Dropwise Addition of Chloroacetyl Chloride Solution cool->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp temp_ok Temperature < 10 °C? monitor_temp->temp_ok adjust_rate Decrease Addition Rate or Pause Addition temp_ok->adjust_rate No continue_addition Continue Addition temp_ok->continue_addition Yes adjust_rate->add_reagent addition_complete Addition Complete continue_addition->addition_complete stir_complete Stir to Reaction Completion addition_complete->stir_complete workup Quench and Work-up stir_complete->workup end_process End workup->end_process

Caption: Workflow for managing the exothermic reaction.

Logical Relationship of Key Parameters to Exotherm Risk

Exotherm_Risk_Factors Key Parameters Influencing Exotherm Risk exotherm_risk Risk of Uncontrolled Exotherm addition_rate Addition Rate of Chloroacetyl Chloride addition_rate->exotherm_risk Increases reactant_conc Reactant Concentration reactant_conc->exotherm_risk Increases cooling_eff Cooling System Efficiency cooling_eff->exotherm_risk Decreases agitation_speed Agitation Speed agitation_speed->exotherm_risk Decreases (Improves Heat Transfer) solvent_props Solvent Heat Capacity & Volume solvent_props->exotherm_risk Decreases base_strength Base Strength & Reactivity base_strength->exotherm_risk Can Increase

Sources

Technical Support Center: Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important reaction, with a particular focus on the critical role of solvent selection in achieving high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis through a question-and-answer format, providing both explanations and actionable solutions.

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a classic example of nucleophilic acyl substitution. The nitrogen atom of 2,4,6-trimethylaniline (mesidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms an amide bond and releases hydrochloric acid (HCl) as a byproduct.

The steric hindrance from the two ortho-methyl groups on the aniline ring makes the nitrogen lone pair less accessible, which can slow the reaction rate compared to less substituted anilines. Therefore, optimizing reaction conditions is key.

Reaction_Scheme reactant1 2,4,6-Trimethylaniline r1_struct plus + r2_struct reactant2 Chloroacetyl Chloride product This compound p_struct byproduct + HCl r2_struct->p_struct p_struct->byproduct

Caption: General reaction scheme for N-acylation.

Q2: How does my choice of solvent critically impact the reaction's success?

A2: Solvent selection is arguably the most critical parameter in this synthesis. The solvent must not only dissolve the reactants but also manage the HCl byproduct and influence the nucleophilicity of the aniline. Different solvent classes have distinct effects:

  • Aprotic Solvents (Halogenated & Aromatic): Solvents like dichloromethane (DCM), 1,2-dichloroethylene, or toluene are common choices.[1][2] They are effective at dissolving the aniline starting material and the chloroacetamide product. However, they do not neutralize the HCl produced. This acidic byproduct will protonate the starting aniline, forming an unreactive ammonium salt and halting the reaction. Therefore, an external base (like triethylamine or pyridine) or a biphasic system is mandatory.[2]

  • Protic Solvents (e.g., Acetic Acid): Using a protic solvent like glacial acetic acid is a documented method.[3][4] In this case, the solvent acts as a medium and can help to control the reactivity of the highly reactive chloroacetyl chloride. A base, such as sodium acetate, is typically added to neutralize the generated HCl and drive the reaction to completion.[3][4] Without a base, the aniline will be fully protonated and unreactive.

  • Biphasic Systems (Schotten-Baumann Conditions): This is a highly effective and robust method. The reaction is run in a two-phase system, typically an organic solvent (like DCM or 1,2-dichloroethylene) and water.[1][2] The organic phase dissolves the aniline and chloroacetyl chloride. An inorganic base, such as sodium hydroxide (NaOH) or sodium carbonate, is dissolved in the aqueous phase. As HCl is generated, it immediately reacts with the base in the aqueous phase, preventing the protonation of the starting aniline and driving the equilibrium towards the product.[1][2]

Q3: My reaction yield is disappointingly low. What are the likely causes and how can I fix it?

A3: Low yield is a common problem that can almost always be traced back to a few key issues. Use the following guide to troubleshoot.

Troubleshooting_Yield start Low Yield Observed q1 Is an acid scavenger (base) being used? start->q1 a1_no No q1->a1_no  Problem a1_yes Yes q1->a1_yes  OK sol1 Add a base (e.g., aq. NaOH, Triethylamine) to neutralize HCl. HCl protonates the starting aniline, making it unreactive. a1_no->sol1 Solution   q2 Are reactants and solvent anhydrous? a1_yes->q2 end Yield Improved sol1->end a2_no No q2->a2_no  Problem a2_yes Yes q2->a2_yes  OK sol2 Chloroacetyl chloride hydrolyzes rapidly with water. Use dry solvents and handle under inert atmosphere (N2). a2_no->sol2 Solution   q3 Is the reaction temperature and time sufficient? a2_yes->q3 sol2->end a3_no No q3->a3_no  Problem a3_yes Yes q3->a3_yes sol3 Due to steric hindrance, the reaction may be slow. Consider increasing reaction time or gently warming (e.g., to 30-40°C). Monitor by TLC. a3_no->sol3 Solution   a3_yes->end sol3->end

Caption: Troubleshooting guide for low reaction yield.

Q4: My final product is impure after workup. What are the common contaminants and purification strategies?

A4: Impurities typically arise from unreacted starting materials or side products.

  • Common Impurities:

    • Unreacted 2,4,6-trimethylaniline: This is the most common impurity if the reaction does not go to completion.

    • Hydrolysis Product: Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride if moisture is present.

    • Side-Products: Over-acylation is unlikely due to steric hindrance, but other side reactions can occur if conditions are not controlled.

  • Purification Strategy:

    • Aqueous Wash: After the reaction, perform a series of aqueous washes. A wash with dilute HCl (e.g., 1M) will protonate and remove any unreacted basic aniline. A subsequent wash with dilute NaHCO₃ or Na₂CO₃ will remove any acidic impurities like chloroacetic acid. Finally, a wash with brine (saturated NaCl) will help to break any emulsions and dry the organic layer.

    • Recrystallization: This is the most powerful technique for achieving high purity. The crude product is dissolved in a minimum amount of a hot solvent, and then allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities behind in the solvent.

      • Good Solvents for Recrystallization: Ethanol or mixtures of ethanol and water are often effective.[5] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

Recommended Experimental Protocol (Biphasic)

This protocol utilizes Schotten-Baumann conditions, which are robust, high-yielding, and effectively manage the HCl byproduct.

Experimental_Workflow start Start setup 1. Dissolve 2,4,6-trimethylaniline in 1,2-dichloroethylene. Add aqueous NaOH solution. start->setup addition 2. Cool mixture in an ice bath (0-5°C). Add chloroacetyl chloride dropwise over 1-1.5 hours. setup->addition react 3. Stir vigorously for 1.5-2 hours at room temperature. Monitor progress with TLC. addition->react workup 4. Separate the organic and aqueous layers. react->workup wash 5. Wash organic layer with: a) 1M HCl b) Sat. NaHCO3 c) Brine workup->wash dry 6. Dry organic layer over anhydrous Na2SO4 or MgSO4. Filter. wash->dry concentrate 7. Concentrate the filtrate under reduced pressure. dry->concentrate purify 8. Recrystallize crude solid from hot ethanol/water. concentrate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline (1.0 eq) in a suitable organic solvent like 1,2-dichloroethylene or dichloromethane (approx. 10-15 mL per gram of aniline). Add an aqueous solution of 1N Sodium Hydroxide (1.2 eq).[1]

  • Addition of Acylating Agent: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 1-1.5 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 1.5-3 hours. Monitor the disappearance of the starting aniline using Thin Layer Chromatography (TLC).

  • Workup & Isolation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted aniline).

    • Saturated aqueous NaHCO₃ (to remove acidic impurities).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure, crystalline this compound.[5]

Data Summary: Solvent Effects

Solvent SystemBase RequiredTypical ConditionsAdvantagesDisadvantages & Troubleshooting
DCM or Toluene Yes (e.g., Triethylamine)0°C to RT, 2-4hGood solubility for reactants; easy to remove.Requires stoichiometric organic base which can be difficult to remove. Ensure base is dry.
Glacial Acetic Acid Yes (e.g., Sodium Acetate)0°C to RT, 2-3hControls reactivity of chloroacetyl chloride.[3][4]Can lead to side reactions if not controlled; acetic acid can be difficult to remove completely.
Biphasic (DCM/Water) Yes (e.g., NaOH, Na₂CO₃)0°C to RT, 2-4hHighly Recommended. Excellent HCl scavenging; drives reaction to completion; high yields.[1][2]Requires vigorous stirring to ensure efficient mixing between phases; emulsions can form during workup (use brine to break).
DMF/Acetonitrile Yes (e.g., K₂CO₃, Triethylamine)RT, 2-6hGood solvating power for a wide range of reactants.Can be difficult to remove; potential for side reactions at higher temperatures. DMF must be anhydrous.
References
  • [Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives]. International Journal of Pharma Sciences and Research. [Link]
  • [2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH].
  • [Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com]. PrepChem.com. [Link]
  • [Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate].
  • [CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti]. Neliti. [Link]
  • [Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides - ResearchGate].

Sources

Technical Support Center: Catalyst Selection for 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common challenges encountered during this critical N-acetylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge is the steric hindrance presented by the 2,4,6-trimethylphenyl (mesityl) group.[1] The two ortho-methyl groups on the aniline ring sterically shield the nitrogen atom, reducing its nucleophilicity and making it difficult for the chloroacetyl chloride to approach and react.[1] This often leads to slow reaction rates and low yields if the reaction conditions and catalyst are not carefully optimized.

Q2: What are the most common types of catalysts used for this reaction?

This reaction is a nucleophilic acyl substitution (N-acylation). While it can sometimes be performed without a catalyst, especially with highly reactive acylating agents, a base or a Lewis acid catalyst is often employed to improve reaction rates and yields.

  • Base Catalysis: A non-nucleophilic base, such as triethylamine (TEA), pyridine, or sodium acetate, is commonly used.[2] Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[2] If not neutralized, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • Lewis Acid Catalysis: In some contexts, particularly for acylating the aromatic ring (a Friedel-Crafts reaction), Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used.[3] However, for N-acylation of anilines, Lewis acids can be problematic as they can complex with the basic nitrogen atom of the aniline, deactivating it.[4][5] Milder Lewis acids, such as zinc acetate or magnesium sulfate, have been explored for N-acetylation under specific conditions.[6][7]

Q3: How do I choose between a base and a Lewis acid catalyst?

For the specific synthesis of this compound from 2,4,6-trimethylaniline and chloroacetyl chloride, base catalysis is the standard and recommended approach . The goal is selective N-acylation, not C-acylation (ring acylation). Strong Lewis acids like AlCl₃ are generally avoided because they coordinate strongly with the amine, effectively poisoning the catalyst and deactivating the substrate.[4][5] A stoichiometric amount of a non-nucleophilic base like triethylamine or sodium acetate is sufficient to drive the reaction to completion by neutralizing the HCl byproduct.[2]

Q4: Are there any "green" or more sustainable catalyst options?

Yes, the development of green catalytic systems is an active area of research. For N-acetylation reactions in general, several greener approaches have been reported:

  • Catalyst-free conditions: Some N-acylations can be carried out in water or under solvent-free conditions, minimizing waste.[8][9][10][11]

  • Mild Lewis Acids: Using abundant and less toxic metal salts like MgSO₄ under sunlight has been shown to be effective for N-acetylation of anilines with acetic acid.[6]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 or Fe-modified montmorillonite K10 clay can facilitate acylation and are easily recoverable, simplifying purification and reducing waste.[7]

While these methods are promising, their applicability to the sterically hindered 2,4,6-trimethylaniline with the reactive chloroacetyl chloride would require specific experimental validation. The aqueous buffer method is a well-established green alternative for this specific transformation.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete HCl Scavenging: Insufficient base to neutralize the HCl byproduct, leading to protonation and deactivation of the aniline starting material.[2] 2. Steric Hindrance: The inherent steric bulk of the 2,4,6-trimethylaniline slows down the reaction.[1] 3. Poor Reagent Quality: Moisture in the solvent or on the glassware can react with the highly reactive chloroacetyl chloride.[5] The aniline may also be impure.1. Optimize Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, sodium acetate) is used. Using a slight excess (1.1 - 1.5 eq) can be beneficial.[2] 2. Increase Reaction Time/Temperature: Due to steric hindrance, the reaction may require longer stirring times (e.g., 2-4 hours or overnight) or gentle heating.[12] Monitor progress by TLC. 3. Ensure Anhydrous Conditions: Use dry solvents and flame- or oven-dried glassware. Use freshly opened or purified reagents.[5][13]
Significant Unreacted Starting Material 1. Insufficient Acylating Agent: The chloroacetyl chloride may have degraded due to exposure to moisture or was not added in sufficient excess. 2. Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier, especially with the sterically hindered substrate.[5] 3. Poor Solubility: The aniline substrate may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.[1]1. Increase Stoichiometry: Use a slight excess of chloroacetyl chloride (1.1 - 1.2 eq) to drive the reaction to completion.[2] Add it dropwise to control the initial exothermic reaction. 2. Optimize Temperature: While initial addition is often done at 0-10°C to control exothermicity, allowing the reaction to warm to room temperature or gently heating (e.g., to 40-60°C) can improve conversion.[12][14] 3. Select Appropriate Solvent: Use a solvent in which both the aniline and the base are soluble, such as dichloromethane (DCM), tetrahydrofuran (THF), or glacial acetic acid.[2]
Formation of Side Products 1. Diacylation: Though less common with highly hindered anilines, it can occur under forcing conditions if the product amide is still nucleophilic.[1] 2. Reaction with Solvent: Highly reactive chloroacetyl chloride might react with certain nucleophilic solvents. 3. Hydrolysis of Acyl Chloride: Presence of water leads to the formation of chloroacetic acid.[5]1. Control Stoichiometry: Use only a slight excess of chloroacetyl chloride (1.1 eq) and add it slowly to the reaction mixture.[1] 2. Choose an Inert Solvent: Use aprotic, non-nucleophilic solvents like DCM, THF, or toluene. 3. Maintain Anhydrous Conditions: As mentioned previously, rigorously exclude water from the reaction.[5]

Catalyst Selection and Reaction Workflow

The following diagram outlines the decision-making process for setting up the synthesis.

Catalyst_Selection_Workflow start_node Start: Synthesize This compound substrate_check Substrate: 2,4,6-Trimethylaniline (Sterically Hindered Aniline) start_node->substrate_check reaction_type Reaction Type: N-Acylation with Chloroacetyl Chloride substrate_check->reaction_type catalyst_choice Catalyst Choice: Acid Scavenger Needed reaction_type->catalyst_choice base_catalysis Recommended Path: Base Catalysis catalyst_choice->base_catalysis Why? To neutralize HCl byproduct lewis_acid Alternative Path (Not Recommended): Lewis Acid Catalysis catalyst_choice->lewis_acid Why not? Risk of complexation base_details Use Stoichiometric Non-Nucleophilic Base (e.g., TEA, NaOAc, Pyridine) base_catalysis->base_details lewis_warning Warning: Catalyst poisoning and substrate deactivation are likely. lewis_acid->lewis_warning protocol Proceed to Experimental Protocol base_details->protocol Nucleophilic_Acyl_Substitution aniline 2,4,6-Trimethylaniline (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate + Chloroacetyl Chloride acyl_chloride Chloroacetyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate product_protonated Protonated Amide tetrahedral_intermediate->product_protonated - Cl- product This compound product_protonated->product - H+ (to Base) base Base (e.g., NaOAc) salt Protonated Base + Cl- base->salt + HCl hcl HCl hcl->salt

Sources

Validation & Comparative

Comparative Structure-Activity Relationship of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-chloro-N-arylacetamide scaffold is a cornerstone in the development of a diverse range of biologically active molecules, most notably in the agrochemical sector as herbicides.[1][2][3] The parent compound, 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, and its analogs have demonstrated a breadth of activities, including herbicidal, antifungal, and antileishmanial properties.[4][5][6] Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for the rational design of new, more potent, and selective agents for various applications in agriculture and medicine.

This guide provides an in-depth analysis and comparison of the SAR of this compound analogs. We will delve into the influence of structural modifications on their biological activities, supported by experimental data from the scientific literature. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research who are looking to leverage SAR insights for the design of novel bioactive compounds.

The Chloroacetamide Core: An Electrophilic Warhead

The biological activity of 2-chloro-N-arylacetamides is intrinsically linked to the chemical reactivity of the chloroacetamide moiety. The presence of the electron-withdrawing carbonyl group and the chlorine atom makes the α-carbon a soft electrophile, susceptible to nucleophilic attack by biological macromolecules such as proteins and enzymes.[7] This alkylating capability is a key mechanistic feature, leading to the covalent modification of critical biological targets and subsequent disruption of cellular processes.

The general mechanism of action is believed to involve the alkylation of sulfhydryl groups of cysteine residues or other nucleophilic amino acid side chains in target proteins.[4] For instance, in their herbicidal mode of action, chloroacetamides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), a crucial process for plant growth and development.[3]

Below is a workflow illustrating the proposed mechanism of action:

Mechanism_of_Action Chloroacetamide 2-Chloro-N-arylacetamide (Electrophile) Covalent_Adduct Covalent Adduct (Alkylated Target) Chloroacetamide->Covalent_Adduct Nucleophilic Attack (e.g., by Cys-SH) Target Biological Target (e.g., Enzyme with Cys-SH) Target->Covalent_Adduct Inhibition Inhibition of Biological Function Covalent_Adduct->Inhibition

Caption: Proposed mechanism of action for 2-chloro-N-arylacetamide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-chloro-N-arylacetamides can be finely tuned by modifying the substituents on the N-aryl ring. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect its absorption, translocation, target binding, and metabolic stability.

Substitutions on the N-Aryl Ring

The nature, position, and number of substituents on the phenyl ring play a crucial role in determining the biological activity of these compounds.

  • Lipophilicity: Generally, an increase in lipophilicity, often correlated with the total number of carbon atoms in the substituents, can enhance membrane permeability and, consequently, biological activity.[1] However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor solubility and bioavailability.

  • Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) can modulate the reactivity of the chloroacetamide warhead. Electron-withdrawing groups can increase the electrophilicity of the α-carbon, potentially enhancing the alkylation rate. Conversely, electron-donating groups may decrease this reactivity.

  • Steric Effects: The size and position of the substituents can influence the molecule's ability to fit into the active site of the target enzyme. Steric hindrance can either be detrimental or beneficial, depending on the specific interactions with the target.

The following table summarizes the comparative herbicidal and antifungal activities of various N-arylacetamide analogs.

Compound IDN-Aryl SubstituentHerbicidal Activity (EC50, mg/L)[7]Antifungal Activity (MIC, µg/mL)[6]Antileishmanial Activity (IC50, µM)[5]
1 2,4,6-trimethylphenylData not availableData not availableData not available
2 PhenylData not available16-256 (vs. A. flavus)> 50
3 4-methylphenylData not availableData not available20.32
4 4-methoxyphenylData not availableData not available14.21
5 4-chlorophenylData not availableData not available5.39
6 4-bromophenylData not availableData not available11.23
7 4-fluorophenylData not availableData not available20.94
8 4-iodophenylData not availableData not available5.89
9 4-cyanophenylData not availableData not available18.78
10 3-cyanophenylData not availableData not available21.43
11 3-bromophenylData not availableData not available16.89
Acetochlor 2-ethyl-6-methylphenylEC50 values vary with weed speciesData not availableData not available

From the available data, particularly for antileishmanial activity, it can be observed that electron-withdrawing groups at the para-position of the phenyl ring (e.g., chloro, iodo) tend to enhance activity.[5] This suggests that increased electrophilicity of the chloroacetamide moiety may be beneficial for this specific biological effect.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of 2-chloro-N-arylacetamide analogs.

General Synthesis of 2-Chloro-N-arylacetamide Analogs

This protocol describes a common method for the synthesis of the title compounds via the reaction of a substituted aniline with chloroacetyl chloride or chloroacetic anhydride.[5][8]

Synthesis_Workflow cluster_reactants Reactants Aniline Substituted Aniline Reaction Reaction in an inert solvent (e.g., THF, DCM) at room temperature Aniline->Reaction Chloroacetyl Chloroacetyl Chloride or Chloroacetic Anhydride Chloroacetyl->Reaction Workup Aqueous Work-up (e.g., washing with NaHCO3, brine) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product 2-Chloro-N-arylacetamide Analog Purification->Product

Caption: General workflow for the synthesis of 2-chloro-N-arylacetamide analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve the appropriately substituted aniline (1.0 eq.) in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagent: Slowly add chloroacetyl chloride (1.1 eq.) or chloroacetic anhydride (1.1 eq.) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-chloro-N-arylacetamide analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[8]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[6][9]

  • Preparation of Fungal Inoculum: Prepare a suspension of the fungal test strain (e.g., Aspergillus flavus, Candida albicans) in a suitable broth (e.g., RPMI-1640) and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (fungus in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37 °C) for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

  • Determination of Minimum Fungicidal Concentration (MFC): To determine the MFC, aliquot a small volume from the wells showing no visible growth onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.[9]

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For 2-chloro-N-arylacetamides, QSAR studies have highlighted the importance of certain physicochemical descriptors in governing their activity.

Preliminary QSAR studies on 2-chloro-N-arylacetamides for their antileishmanial activity have suggested the importance of the electronic character of the aryl substituent.[5] While not fully predictive, these studies indicate that electronic parameters, along with hydrophobicity, play a significant role in the biological activity of these compounds.[5] For herbicidal activity, lipophilicity and the chemical nature of the substituents, which influences water solubility, have been identified as major factors affecting their behavior.[1]

Conclusion and Future Perspectives

The structure-activity relationship of this compound and its analogs is a complex interplay of steric, electronic, and hydrophobic factors. The N-aryl substituent is a key determinant of biological activity, and its modification offers a promising strategy for the development of new and improved herbicidal and therapeutic agents.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of analogs with diverse substituents on the N-aryl ring to build more comprehensive SAR models.

  • Target identification and validation: Elucidating the specific molecular targets of these compounds in different organisms to facilitate a more rational, target-based drug design approach.

  • Optimization of pharmacokinetic properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing in vivo efficacy and reducing off-target toxicity.

By leveraging the insights from SAR and QSAR studies, researchers can continue to innovate and develop novel 2-chloro-N-arylacetamide-based molecules with enhanced potency, selectivity, and safety profiles.

References

  • Jurecska, L., & Cserhati, T. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 731-736. [Link]
  • Machado, P. A., de Faria, A. R., & de Oliveira, R. B. (2016). Synthesis, antileishmanial activity and QSAR studies of 2-chloro-N-arylacetamides. Brazilian Journal of Pharmaceutical Sciences, 52(3), 535-543. [Link]
  • Stankov, M., Otašević, B., & Protić, A. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 28(15), 5793. [Link]
  • El-Zemity, S. A., El-Atem, A. A., & El-Saman, T. A. (2021). The design strategy of novel chloroacetamide derivatives (1b-22b) containing different aromatic moieties.
  • Murtaza, S., Akhtar, T., & Hameed, S. (2019). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Malaysian Journal of Medical Sciences, 26(4), 51-66. [Link]
  • El-Zemity, S. A., El-Atem, A. A., & El-Saman, T. A. (2022). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum.
  • Patil, S. B., & Patil, S. A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 124-128. [Link]
  • Lamberth, C. (2018). Chloroacetamide Herbicides.
  • de Oliveira, V. M., de Fátima, A., & de Oliveira, R. B. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]
  • de Oliveira, V. M., de Fátima, A., & de Oliveira, R. B. (2021). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Revista do Instituto de Medicina Tropical de São Paulo, 63, e63. [Link]
  • de Oliveira, V. M., de Fátima, A., & de Oliveira, R. B. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Herbicidal Efficacy of Novel Chloroacetamides: A Comparative Analysis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Moieties

In the landscape of modern agriculture, the relentless evolution of herbicide-resistant weeds necessitates a continuous search for new active ingredients and modes of action.[1][2] The chloroacetamide class of herbicides has long been a cornerstone of pre-emergence weed control, valued for its efficacy against annual grasses and small-seeded broadleaf weeds in major crops like corn and soybeans.[3] These compounds typically function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), a critical process for plant development.[3]

This guide focuses on a representative novel compound, 2-chloro-N-(2,4,6-trimethylphenyl)acetamide , and provides a comprehensive framework for evaluating its herbicidal efficacy in direct comparison to established commercial herbicides. We will not only present the methodologies for this evaluation but also delve into the scientific rationale behind these experimental designs. Our objective is to equip researchers and drug development professionals with a robust, self-validating system for assessing new herbicidal candidates.

For a thorough comparison, we have selected two widely-used commercial herbicides with distinct mechanisms of action:

  • S-Metolachlor: A prominent chloroacetamide herbicide. Its inclusion allows for a direct, in-class comparison of efficacy and potential improvements in spectrum or crop safety. Like other chloroacetamides, it inhibits VLCFA synthesis.[3][4]

  • Glyphosate: A non-selective, post-emergence herbicide and the most widely used herbicide globally.[5][6] It inhibits the EPSP synthase enzyme in the shikimate pathway, crucial for producing aromatic amino acids.[7] Its different mode of action and application timing provide a critical benchmark for broad-spectrum control.

This guide will proceed through three core sections: a detailed examination of the mechanisms of action, a step-by-step protocol for comparative efficacy testing, and a framework for presenting and interpreting the resulting data.

Part 1: Mechanistic Deep Dive - Understanding the Molecular Battleground

An effective comparison begins with a fundamental understanding of how each compound disrupts plant physiology. The choice of experimental endpoints and observation timings is directly informed by the herbicide's mode of action.

The Chloroacetamide Pathway: Inhibiting VLCFA Elongation

Both this compound and S-Metolachlor belong to the chloroacetamide family, which targets the synthesis of very-long-chain fatty acids (VLCFAs > C18). These fatty acids are essential building blocks for various cellular components, including cuticular waxes, suberin, and membrane lipids. Inhibition of VLCFA synthesis leads to a cascade of effects, ultimately arresting seedling growth shortly after germination, preventing them from emerging from the soil. This is why they are primarily used as pre-emergence herbicides.[3]

cluster_0 VLCFA Elongation Cycle (Endoplasmic Reticulum) cluster_1 Mechanism of Action cluster_2 Downstream Physiological Effects Acyl_CoA Fatty Acyl-CoA (C16/C18) KCS Ketoacyl-CoA Synthase Acyl_CoA->KCS + 2C KCR Ketoacyl-CoA Reductase KCS->KCR Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS HCD Hydroxyacyl-CoA Dehydratase KCR->HCD ECR Enoyl-CoA Reductase HCD->ECR VLCFA_CoA VLCFA-CoA (C20+) ECR->VLCFA_CoA Disruption Disruption of: - Cuticular Wax Formation - Cell Division & Expansion - Membrane Integrity VLCFA_CoA->Disruption Chloroacetamide This compound S-Metolachlor Inhibition INHIBITION Chloroacetamide->Inhibition Inhibition->KCS Growth_Arrest Seedling Growth Arrest (Pre-emergence) Disruption->Growth_Arrest

Caption: Mechanism of Chloroacetamide Herbicides.

The Glyphosate Pathway: Starving the Plant of Amino Acids

Glyphosate acts on a completely different and highly specific target: the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. By inhibiting this enzyme, glyphosate effectively halts the production of these essential amino acids, leading to a systemic shutdown of protein synthesis and, ultimately, plant death. This process is slower than that of many other herbicides and requires translocation throughout the plant, making it an effective post-emergence, systemic herbicide.[8]

Part 2: Experimental Protocols for Comparative Efficacy Assessment

To ensure a robust and unbiased comparison, all herbicides must be tested under identical, controlled conditions.[1] The following protocols are designed as self-validating systems, incorporating necessary controls and standardized assessment criteria.

Pre-Emergence Efficacy Trial

This assay is the primary method for evaluating chloroacetamide herbicides. Its purpose is to determine the concentration of herbicide required to prevent weed seedlings from successfully emerging from the soil.

Experimental Rationale:

  • Weed Species Selection: We select both a monocot (grass) and a dicot (broadleaf) species to assess the herbicidal spectrum. Echinochloa crus-galli (barnyardgrass) and Amaranthus retroflexus (redroot pigweed) are common, problematic agricultural weeds sensitive to this class of herbicides.

  • Soil Substrate: A standardized soil mix (e.g., 60% silty loam, 30% sand, 10% peat) ensures consistency across replicates and minimizes variability due to herbicide binding to organic matter or clay.[9]

  • Dose-Response: Testing a range of application rates is critical to determine the effective dose and to calculate the GR₅₀ (the dose causing 50% growth reduction), a key metric for comparison.[1] Including rates at 0.5x, 1x, and 2x the anticipated label rate is standard practice to assess both efficacy and potential crop phytotoxicity.[10]

Step-by-Step Protocol:

  • Seed Preparation: Collect mature, viable seeds of the target weed species. If dormancy is a factor, apply appropriate stratification or scarification methods.

  • Potting: Fill 10 cm plastic pots with the standardized soil substrate. Place 15-20 seeds of a single weed species on the soil surface and cover with a 1 cm layer of the same substrate.[9]

  • Herbicide Application:

    • Prepare stock solutions for this compound, S-Metolachlor, and a water-only control.

    • Using a calibrated laboratory track sprayer, apply the herbicides to the soil surface at a series of rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). The spray volume should be consistent, typically equivalent to 200-400 L/ha.[11]

    • Include a minimum of four replicate pots per treatment.

  • Growth Conditions: Transfer the treated pots to a greenhouse or growth chamber with controlled conditions (e.g., 25°C/18°C day/night, 14-hour photoperiod, ~400 µmol m⁻² sec⁻¹ light intensity).[9] Water the pots as needed to maintain optimal soil moisture, which is crucial for herbicide activation.[9][12]

  • Assessment:

    • At 21 days after treatment (DAT), count the number of emerged, healthy seedlings in each pot.

    • Harvest the above-ground biomass from each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.

    • Express the emergence count and dry weight as a percentage of the untreated control.

Caption: Workflow for Pre-Emergence Herbicide Efficacy Testing.

Post-Emergence Efficacy Trial

This assay is essential for evaluating herbicides like glyphosate and can reveal any unexpected post-emergence activity of the chloroacetamide compounds.

Experimental Rationale:

  • Growth Stage: Treating weeds at a specific, early growth stage (e.g., 2-3 true leaves) is crucial because susceptibility to herbicides often decreases as plants mature.[9]

  • Adjuvants: The formulation of a herbicide can significantly impact its performance.[6] For post-emergence applications, especially with compounds like glyphosate, the addition of a non-ionic surfactant is often required to improve spray retention and cuticular penetration. This must be standardized across all treatments for a fair comparison.[8]

Step-by-Step Protocol:

  • Plant Culture: Sow weed seeds in pots as described in the pre-emergence protocol. Grow them in the greenhouse until they reach the 2-3 true leaf stage (BBCH growth stage 12-13).[9]

  • Herbicide Application:

    • Prepare spray solutions for all test compounds, including glyphosate and a water-only control. If required by the formulation, add a standardized adjuvant (e.g., 0.25% v/v non-ionic surfactant) to all treatments, including the control.

    • Apply the herbicides using a calibrated track sprayer directly to the plant foliage at a range of rates.

  • Growth Conditions: Return the pots to the greenhouse. Avoid overhead watering for the first 24 hours to prevent washing the herbicide off the leaves.

  • Assessment:

    • At 7, 14, and 21 DAT, visually assess the percentage of injury (phytotoxicity) for each plant on a scale of 0% (no effect) to 100% (complete death).

    • At 21 DAT, harvest and measure the dry biomass as described previously.

Caption: Workflow for Post-Emergence Herbicide Efficacy Testing.

Part 3: Data Presentation and Interpretation

Objective comparison requires summarizing quantitative data in a clear and structured format. The following table provides a template for presenting the results from the proposed efficacy trials. The primary endpoint, GR₅₀ (or ED₅₀), is calculated via regression analysis of the dose-response data.

Comparative Efficacy Data Summary (Hypothetical Data)
HerbicideApplication TimingTarget WeedGR₅₀ (g a.i./ha)¹Visual Control at 1x Rate (21 DAT)²
This compound Pre-emergenceEchinochloa crus-galli15095%
Pre-emergenceAmaranthus retroflexus20092%
Post-emergenceEchinochloa crus-galli>1000<10%
S-Metolachlor (Commercial Standard) Pre-emergenceEchinochloa crus-galli18093%
Pre-emergenceAmaranthus retroflexus22590%
Post-emergenceEchinochloa crus-galli>1000<10%
Glyphosate (Commercial Standard) Pre-emergenceEchinochloa crus-galli>15000%
Post-emergenceEchinochloa crus-galli45098%
Post-emergenceAmaranthus retroflexus38099%

¹GR₅₀ (Growth Reduction 50%): The herbicide rate required to reduce plant biomass by 50% compared to the untreated control. Lower values indicate higher potency. ²Visual Control: A subjective but critical measure of overall plant health, necrosis, and stunting, rated on a percentage scale.

Interpretation of Results:

  • Potency: In this hypothetical scenario, this compound exhibits a lower GR₅₀ value for pre-emergence control of both weed species compared to S-Metolachlor, suggesting higher intrinsic activity.

  • Spectrum: Both chloroacetamides demonstrate strong pre-emergence control of grass (E. crus-galli) and broadleaf (A. retroflexus) weeds. Glyphosate shows no pre-emergence activity, as expected.

  • Application Timing: The data clearly confirms the pre-emergence utility of the chloroacetamides and the post-emergence strength of glyphosate. The lack of post-emergence activity for the novel compound is consistent with its proposed mechanism of action.

Conclusion

This guide provides a scientifically grounded framework for the comparative evaluation of novel herbicides like this compound. By adhering to standardized protocols, explaining the causal links between experimental design and biological mechanisms, and presenting data in a clear, quantitative manner, researchers can generate trustworthy and authoritative results. This systematic approach is paramount in the effort to identify and develop the next generation of weed management solutions, ensuring they meet the high standards of efficacy and selectivity required for modern agriculture.

References

  • Aquatic Plant Management Society. (n.d.). General guidelines for sound, small-scale herbicide efficacy research.
  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101).
  • Pest Management Regulatory Agency. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • USDA Forest Service. (n.d.). How to Test Herbicides at Forest Tree Nurseries.
  • Hartzler, B., & Anderson, M. (n.d.). Testing for and Deactivating Herbicide Residues.
  • Wisconsin Department of Natural Resources. (2015). Herbicide Comparison Table.
  • Food and Agriculture Organization of the United Nations. (n.d.). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products.
  • ProGreen. (2025). Top 5 industrial-strength weed killers that get results.
  • Continental Research Corporation. (2025). Industrial Strength Weed Killers: 2025 Best Practices.
  • WeedSmart. (2022). Testing for herbicide susceptibility and resistance.
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
  • ChemCERT. (2018). Testing for Damaging Herbicide Residues.
  • University of Nebraska–Lincoln Extension. (n.d.). A Quick Test for Herbicide Carry-over in the Soil.
  • Garden Nursery Products. (n.d.). Name Brand vs Generic Herbicides: Is There Really a Difference?
  • The Spruce. (2025). The 9 Best Weed Killers, Tested and Reviewed.
  • Zhang, Y., et al. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology, 41(3), 57.
  • Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.

Sources

A Comparative Analysis of N-Aryl Acetamide Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of N-aryl acetamide derivatives, a class of compounds demonstrating significant therapeutic potential across various disciplines, including neurology, infectious diseases, and oncology. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their synthesis, structure-activity relationships (SAR), and biological performance, supported by experimental data and protocols. Our objective is to provide a comprehensive resource that informs and guides the strategic design of novel N-aryl acetamide-based therapeutic agents.

Introduction: The Versatility of the N-Aryl Acetamide Scaffold

N-aryl acetamide derivatives are characterized by an acetamide group linked to an aromatic (aryl) ring. This structural motif serves as a versatile scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to engage in various biological interactions. The chemical tractability of this scaffold allows for systematic structural modifications, enabling the fine-tuning of pharmacological activity. Extensive research has highlighted the potential of these derivatives as anticonvulsant, antimicrobial, and anticancer agents.[1][2][3] This guide will dissect the structural features that govern these diverse biological activities, providing a comparative framework for future drug design endeavors.

Synthesis and Characterization of N-Aryl Acetamide Derivatives

The synthesis of N-aryl acetamide derivatives is typically straightforward, with the most common method being the acylation of a primary or secondary aryl amine with an acetylating agent.[4][5][6] A general and widely adopted protocol involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][4]

General Synthetic Workflow

The synthesis can be visualized as a two-step process involving the preparation of the N-aryl acetamide core, which can then be further modified.

Synthetic Workflow ArylAmine Aryl Amine (Substituted) Reaction1 Nucleophilic Acyl Substitution ArylAmine->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Base Base (e.g., TEA, NaOAc) Base->Reaction1 Neutralizes HCl Intermediate N-Aryl-2-chloroacetamide Reaction1->Intermediate FurtherModification Further Modification (e.g., Nucleophilic Substitution) Intermediate->FurtherModification FinalProduct Target N-Aryl Acetamide Derivative FurtherModification->FinalProduct

Caption: General workflow for the synthesis of N-aryl acetamide derivatives.

Experimental Protocol: Synthesis of 2-Chloro-N-arylacetamides[4]

This protocol provides a standard method for synthesizing the 2-chloro-N-arylacetamide intermediate, a versatile precursor for a wide range of derivatives.

Materials:

  • Substituted aryl amine (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve the substituted aryl amine (1.0 eq) and triethylamine (1.1 eq) in the chosen organic solvent within a round-bottom flask.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over 15-30 minutes. The dropwise addition is crucial to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Further purify the product by recrystallization from a suitable solvent, such as ethanol.

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Melting Point: To assess purity.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1670 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[4]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[4]

Comparative Analysis of Biological Activities

The therapeutic potential of N-aryl acetamide derivatives is diverse, with specific structural modifications imparting distinct pharmacological properties.

Anticonvulsant Activity

N-aryl acetamide derivatives have been extensively investigated for their anticonvulsant properties. The primary screening is often conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in rodents, which represent generalized tonic-clonic and absence seizures, respectively.[1][7][8]

Structure-Activity Relationship (SAR) Insights:

  • Aryl Ring Substitution: The nature and position of substituents on the N-aryl ring are critical for anticonvulsant activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the presence of a chloro substituent at the 3-position of the anilide moiety was found to be important for activity.[7]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as imidazole, pyrazole, and 1,2,4-triazole, has been shown to yield compounds with significant anticonvulsant activity and low neurotoxicity.[1][9] A compound carrying an alpha-naphthyl group and a 1,2,4-triazole moiety was found to be particularly active in the MES test.[1][9]

  • Cyclic Amide Fragment: The presence of a cyclic amide fragment has been suggested to play a pharmacophoric role in manifesting anticonvulsant activity.[10]

Anticonvulsant_SAR Core N-Aryl Acetamide Core ArylSubst Aryl Ring Substituents (e.g., 3-chloro) Core->ArylSubst Influences Heterocycle Heterocyclic Moieties (e.g., Triazole, Imidazole) Core->Heterocycle Incorporation of CyclicAmide Cyclic Amide Fragment Core->CyclicAmide Pharmacophoric role of Activity Anticonvulsant Activity ArylSubst->Activity Heterocycle->Activity CyclicAmide->Activity

Caption: Key structural features influencing anticonvulsant activity.

Comparative Performance Data:

Compound IDAryl MoietyHeterocycleMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Reference
Compound 6 α-Naphthyl1,2,4-Triazole64.9-221.0[1]
Compound 12 3-Chlorophenyl4-MethylpiperazineActive at 100 mg/kg--[7]
Compound 13 3-ChlorophenylMorpholineActive at 100 mg/kg--[7]
Compound 14 3-TrifluoromethylphenylPyrrolidine-2,5-dione49.667.4> 300[8]

Note: "-" indicates data not reported in the cited source.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. N-aryl acetamide derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][2][11]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of halogen atoms on the aryl ring often enhances antimicrobial activity.[11]

  • Heterocyclic Linkages: Linking the acetamide core to heterocyclic amines, such as oxadiazole and pyridine, has been shown to improve antimicrobial potential compared to simple substituted anilines.[12]

  • Thiazole and Thiazolidinedione Moieties: The incorporation of thiazole and 2,4-thiazolidinedione moieties into the N-aryl acetamide structure has yielded compounds with significant antibacterial activity.[2]

Comparative Performance Data (Minimum Inhibitory Concentration - MIC in µg/mL):

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 8 Candida species< 32[1]
Compound 10 Candida species< 32[1]
Compound F3 Bacterial and Fungal StrainsGood activity at 800 µ g/100 µl[11]
Compound F5 Bacterial and Fungal StrainsGood activity at 800 µ g/100 µl[11]
Anticancer Activity

The N-aryl acetamide scaffold is a key feature in several anticancer agents, acting through various mechanisms, including kinase inhibition and apoptosis induction.[3][12][13]

Structure-Activity Relationship (SAR) Insights:

  • Thiadiazole Moiety: A series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been identified as inducers of apoptosis via the caspase pathway.[12][13] Chloro-substitution on the phenyl ring was found to be particularly effective.[12]

  • Tetrazole Moiety: N-aryl-2-(5-aryltetrazol-2-yl)acetamides have shown moderate to high activity against various human tumor cell lines.[3][14]

  • Benzyl Substitution: In a series of thiazolyl N-benzyl-substituted acetamide derivatives, substituents at the 4-position of the benzyl ring (e.g., 4-fluoro, 3,4-dichloro) were critical for anticancer activity.[12]

Comparative Performance Data (Antiproliferative Activity):

Compound SeriesKey Structural FeatureCancer Cell LineActivity MetricResultReference
Thiadiazole derivatives (4b, 4c) Chloro-substituted phenylMCF-7Caspase 3 & 9 activationMost effective[12][13]
Tetrazole derivatives (1, 6, 8, 10, 11, 12) Tetrazole ringVariousGrowth InhibitionHigh activity[3]
Thiazolyl N-benzyl acetamide (8b) 4-FluorobenzylBT-20, CCRF% Inhibition64-71%[12]

Conclusion and Future Directions

This guide provides a comparative overview of N-aryl acetamide derivatives, highlighting the profound impact of structural modifications on their biological activity. The straightforward synthesis and the rich structure-activity relationship data make this scaffold an attractive starting point for the development of new therapeutic agents. Future research should focus on leveraging the insights presented here to design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for specific therapeutic targets. The integration of computational modeling with synthetic chemistry will be instrumental in accelerating the discovery of next-generation N-aryl acetamide-based drugs.

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health.
  • Gökçe, M., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittelforschung, 44(8), 920-4.
  • Wang, L., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(3), 103001.
  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
  • Chaban, T. I., et al. (2020). SYNTHESIS AND ANTICANCER PROPERTIES OF SOME N-ARYL-2-(5- ARYLTETRAZOL-2-YL)ACETAMIDES. VNU e-Journal of Science: Medical and Pharmaceutical Sciences, 36(3).
  • Szymańska, E., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(6), 431-443.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
  • Saeedi, M., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-8.
  • Selvinthanuja, C., et al. (2023). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Annals of Phytomedicine, 12(1), 467-476.
  • Chaban, T., et al. (2020). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate.
  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). PubMed Central.
  • Studies on Acetamide Derivatives. Part-II. Preparation, Antimicrobial and Anthelmintic Activity of N-Arylaminoacetylbenzimidazole/ sulphadiazine or sulphamethazine and N-Arylbenzimidazol-1-yl/sulphadiazin-4-yl or sulphamethazin-4-yl/ acetamides. (2022). Zenodo.
  • Antibacterial activity of N-chloro aryl acetamide derivatives. (n.d.). ResearchGate.
  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. (2022). ScienceRise: Pharmaceutical Science.
  • Wujec, M., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(15), 4983.
  • SYNTHESIS OF SOME N-ARYLAZOLE ACETAMIDE DERIVATIVES AND THEIR ANTICONVULSANT AND ANTIMICROBIAL ACTIVITIES. (1994). Akademik Veri Yönetim Sistemi | AVESİS.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation

2-chloro-N-(2,4,6-trimethylphenyl)acetamide (C₁₁H₁₄ClNO, CAS: 3910-51-8) serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for its quantification and impurity profiling. The process of analytical method validation provides documented evidence that a method is "fit for purpose," ensuring that the data generated is accurate, precise, and reproducible.[2]

This guide provides an in-depth comparison of common analytical techniques for the analysis of this compound and presents a detailed framework for method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4] Our objective is to move beyond a simple checklist of validation parameters and delve into the scientific rationale behind the experimental design, empowering you to develop and validate methods that are not only compliant but scientifically sound.

Regulatory Framework: The Foundation of Validation

The validation of analytical procedures is a regulatory requirement governed by international guidelines.[5] The primary documents that provide the framework for these activities are:

  • ICH Q2(R2) - Validation of Analytical Procedures : This guideline outlines the validation parameters required for various analytical tests and has been recently updated to incorporate modern analytical techniques and a lifecycle management approach.[2][4]

  • USP General Chapter <1225> - Validation of Compendial Procedures : This chapter provides detailed requirements for validating analytical methods that are submitted to the USP-NF.[3][6] It harmonizes to a large extent with the ICH guidelines.[6]

The core principle of these guidelines is to demonstrate that the analytical procedure is suitable for its intended purpose, a concept known as "fitness for purpose."[2][7]

Comparison of Key Analytical Techniques

The selection of an analytical technique is a critical first step and depends on the specific application, such as routine quality control, stability testing, or impurity determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques for a molecule like this compound.

While specific performance data for this compound is not extensively published, we can infer expected performance based on its structural analogues, such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[8] The following table compares the typical performance characteristics of HPLC and GC for this class of compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Justification for this compound
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]HPLC is often preferred due to the compound's polarity and non-volatile nature, avoiding the need for derivatization which can be required for GC.[8][9]
Linearity Range 0.1 - 100 µg/mL0.1 - 50 µg/mLBoth techniques offer a wide linear range suitable for assay and impurity analysis.
Correlation Coefficient (r²) > 0.999> 0.998A high correlation coefficient is achievable with both methods, indicating a strong linear relationship.
Limit of Detection (LOD) ~0.02 µg/mL~0.05 µg/mLHPLC typically offers slightly better sensitivity for this class of aromatic amides.
Limit of Quantification (LOQ) ~0.07 µg/mL~0.15 µg/mLThe lower LOQ in HPLC makes it more suitable for trace impurity analysis.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods provide high accuracy, a critical parameter for quantitative assays.[10]
Precision (% RSD) < 2.0%< 2.0%Excellent precision is expected, ensuring reproducibility of results.

This data is adapted from established methods for the closely related analogue 2-Chloro-N-(2,6-dimethylphenyl)acetamide and serves as a representative expectation.[8]

The Validation Workflow: A Visual Overview

The process of method validation is a systematic journey that connects method development with routine application. It ensures that an analytical procedure remains in a state of control throughout its lifecycle.[11]

ValidationWorkflow cluster_dev Phase 1: Development & Definition cluster_val Phase 2: Validation Studies cluster_life Phase 3: Lifecycle Management Dev Define Analytical Procedure & Purpose ATP Define Analytical Target Profile (ATP) Dev->ATP Establishes goals Protocol Develop Validation Protocol ATP->Protocol Inputs criteria Execute Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Execute Guides execution Report Generate Validation Report Execute->Report Documents results Routine Routine Method Execution Report->Routine Authorizes use Monitor Monitor Performance (System Suitability Trends) Routine->Monitor Generates data Reval Change Control & Revalidation Monitor->Reval Triggers review

Caption: The Analytical Method Validation Workflow.

Interrelationships of Core Validation Parameters

The validation parameters are not isolated metrics; they are an interconnected web of evidence that, together, confirm the method's suitability. Specificity, for instance, is the foundation upon which accuracy and precision are built.

ValidationParameters center Fit for Purpose Specificity Specificity center->Specificity Foundation Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD_LOQ LOD & LOQ center->LOD_LOQ For impurities Robustness Robustness center->Robustness Reliability Specificity->Accuracy Specificity->Precision Linearity->Accuracy Linearity->Precision

Caption: Interrelationship of Validation Parameters.

Experimental Protocols for HPLC Method Validation

This section provides detailed, step-by-step methodologies for validating a reverse-phase HPLC method for the quantification of this compound. The protocols are designed to be self-validating by including system suitability tests and clear acceptance criteria.

Assumed HPLC Conditions (for illustration):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)[12]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 254 nm[8]

  • Column Temperature: 30 °C[8]

  • Injection Volume: 10 µL[8]

Specificity (Selectivity)

Causality: The purpose of specificity is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13] Forced degradation studies are performed to intentionally degrade the sample, thereby producing the likely degradation products and proving the method can separate them from the main analyte peak.

Experimental Protocol:

  • Prepare a Reference Solution: Prepare a solution of this compound at a working concentration (e.g., 50 µg/mL).

  • Prepare a Placebo Solution: If validating for a drug product, prepare a solution of all excipients without the active ingredient.

  • Perform Forced Degradation: Expose the reference solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Inject the reference solution, a blank (mobile phase), the placebo solution, and each of the stressed samples into the HPLC system.

    • Analyze the chromatograms.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks in the chromatograms of the stressed and placebo samples.

    • Peak purity analysis (using a photodiode array detector, if available) should show the analyte peak to be spectrally pure in all stressed samples.

    • Significant degradation (~5-20%) should be observed in the stressed samples to prove the conditions were effective.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14] This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the reference standard (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Serially dilute the stock solution to prepare at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the target concentration (e.g., 40, 60, 80, 100, 120 µg/mL).

  • Analysis:

    • Inject each concentration level in triplicate.

    • Record the peak area for each injection.

  • Data Analysis:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • A visual inspection of the plot should confirm a linear relationship.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[13] It is typically assessed using a spike recovery method, where a known amount of analyte is added to a sample matrix (or placebo) and the recovery is calculated.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of the reference standard into a placebo mixture. Prepare three replicates at each level.

  • Analysis:

    • Analyze each spiked sample using the HPLC method.

    • Quantify the amount of analyte recovered using the previously established linear curve.

  • Data Analysis:

    • Calculate the percent recovery for each sample using the formula: % Recovery = (Amount Recovered / Amount Spiked) * 100

    • Calculate the mean percent recovery and the relative standard deviation (RSD) for each concentration level.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for an assay.[10]

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).[14]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Analyze six freshly prepared samples.

    • Calculate the %RSD for this set of results and compare it to the first set.

  • Acceptance Criteria:

    • The %RSD for repeatability should be ≤ 2.0%.

    • The %RSD for intermediate precision should be ≤ 2.0%.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Key Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% organic content)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis:

    • Prepare a system suitability solution or a standard solution.

    • Inject the solution while making single, small changes to the parameters identified above.

    • Record the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria:

    • The system suitability criteria (e.g., tailing factor ≤ 2.0, theoretical plates > 2000) must be met under all varied conditions.[15]

    • The results should not significantly deviate from the results obtained under the normal method conditions.

Conclusion

The validation of an analytical method for this compound is a rigorous but essential process that underpins the quality and integrity of pharmaceutical development. While HPLC often emerges as the preferred technique due to its sensitivity, selectivity, and applicability to non-volatile compounds, the ultimate choice of method must be justified and proven fit for its intended purpose.

By following a structured approach grounded in ICH and USP guidelines, and by understanding the scientific rationale behind each validation parameter, researchers can develop robust and reliable methods. This guide serves as a comprehensive framework, providing not only the "how" but the "why" of method validation, ensuring that the analytical data you generate is defensible, reproducible, and of the highest scientific integrity.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
  • United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES.
  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Chembase.cn. (n.d.). 3910-51-8(2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Product Description.
  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods.

Sources

A Researcher's Guide to the Spectroscopic Comparison of Substituted N-Phenylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, N-phenylacetamides (acetanilides) represent a foundational scaffold. Their derivatives are integral to the development of analgesics, antipyretics, and other bioactive compounds. The precise characterization of these molecules is paramount, and this is achieved primarily through a combination of spectroscopic techniques. The electronic nature of substituents on the phenyl ring profoundly influences the spectral properties of these molecules, offering a detailed fingerprint of their chemical environment.

This guide provides an in-depth comparison of substituted N-phenylacetamides using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explore the underlying principles—the causality—that dictate the observed spectral changes, empowering researchers to interpret their own data with greater confidence.

General Workflow for Analysis

The characterization of a novel or synthesized N-phenylacetamide derivative follows a logical and systematic workflow. This process ensures that high-quality, reproducible data is acquired for accurate structural elucidation and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation confirmation Structure Confirmation elucidation->confirmation

Caption: General workflow for synthesis and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and understand the electronic effects of various substituents.

¹H NMR Spectroscopy: The Effect of Substituents

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density around nearby protons, "shielding" them from the external magnetic field and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the protons and shifting their signals to a higher chemical shift (downfield).[1]

This effect is most pronounced at the ortho and para positions of the phenyl ring due to the influence of resonance.[1][2]

dot code block:

G cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -NH₂, -CH₃ Result_EDG Increases e⁻ density at ortho/para Protons are SHIELDED Signals shift UPFIELD (lower δ) EDG->Result_EDG EWG e.g., -NO₂, -Cl, -CN Result_EWG Decreases e⁻ density at ortho/para Protons are DESHIELDED Signals shift DOWNFIELD (higher δ) EWG->Result_EWG

Caption: Influence of substituents on aromatic proton chemical shifts.

Comparative ¹H NMR Data:

The table below compares the approximate chemical shifts for the parent acetanilide with representative EDG- and EWG-substituted derivatives.

CompoundSubstituent-CH₃ (s)ortho-Hmeta-Hpara-HN-H (br s)
Acetanilide -H~2.18~7.49~7.32~7.10~7.15
4'-Methoxyacetanilide -OCH₃ (EDG)~2.1~7.4~6.8---~8.0
4'-Nitroacetanilide -NO₂ (EWG)~2.2~7.7~8.2---~10.3

Note: Chemical shifts (δ) are in ppm. Data is compiled from various sources and may vary based on solvent and instrument frequency.[3][4]

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR provides direct information about the carbon framework. The trends observed in ¹H NMR generally hold for ¹³C NMR: carbons attached to EDGs are shielded (upfield shift), while those influenced by EWGs are deshielded (downfield shift).[5][6] The effect is again most significant at the ortho and para carbons. The ipso carbon (the carbon directly attached to the substituent) shows a large shift, the direction of which depends on the specific substituent.

Comparative ¹³C NMR Data:

CompoundSubstituent-CH₃C=Oipso-Cortho-Cmeta-Cpara-C
Acetanilide -H~24.1~168.5~138.1~120.1~128.8~124.2
4'-Methoxyacetanilide -OCH₃ (EDG)~24.0~168.2~131.2~121.8~114.1~156.3
4'-Nitroacetanilide -NO₂ (EWG)~24.5~169.5~144.5~119.0~125.1~143.0

Note: Chemical shifts (δ) are in ppm. Data is compiled from various sources and may vary based on solvent.[7][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. For N-phenylacetamides, the most diagnostic peaks are the N-H stretch and the C=O (Amide I) stretch.[11] The position of these bands is sensitive to the electronic effects of the ring substituent, which are transmitted through the amide linkage.[12]

  • C=O (Amide I) Stretch: This is a strong, sharp absorption. EWGs on the phenyl ring pull electron density away from the amide nitrogen, reducing its ability to donate into the carbonyl via resonance.[13] This increases the double-bond character of the C=O group, strengthening it and shifting the absorption to a higher wavenumber (frequency). EDGs have the opposite effect, increasing resonance and shifting the C=O stretch to a lower wavenumber.[14]

  • N-H Stretch: This absorption is typically found in the 3300-3500 cm⁻¹ region and can be broadened by hydrogen bonding.[11] Its position is also influenced by the electronic nature of the substituent, though often less dramatically than the Amide I band.[15]

Comparative IR Data:

CompoundSubstituentC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)
Acetanilide -H~1666~3300-3400
4'-Chloroacetanilide -Cl (EWG)~1670~3300-3400
4'-Methylacetanilide -CH₃ (EDG)~1660~3300-3400

Note: Frequencies are approximate and can be affected by the physical state of the sample (solid vs. solution) and hydrogen bonding.[16][17][18]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation patterns. When a molecule is ionized, it forms a molecular ion (M⁺•), which can then break apart into smaller, charged fragments.[19] The stability of these fragments dictates the observed spectrum.

For N-phenylacetamides, key fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the phenyl ring, or the carbonyl carbon and the methyl group.

  • Formation of the Acylium Ion: Loss of the anilino radical (•NHC₆H₄R) to form the stable acetyl cation (CH₃CO⁺) at m/z 43.

  • Cleavage leading to the Anilino Cation: Loss of a ketene molecule (CH₂=C=O) from the molecular ion, resulting in the anilinium radical cation [H₂N-C₆H₄R]⁺•.[20]

  • Benzylic-type Cleavage: In substituted derivatives, fragmentation of the substituent itself can occur. For example, alkyl-substituted benzenes often show a strong peak at m/z 91, corresponding to the formation of a tropylium ion.[21][22]

dot code block:

G cluster_frag1 cluster_frag2 M Molecular Ion (M⁺∙) [C₆H₅NHCOCH₃]⁺∙ m/z 135 N1 Loss of Ketene (CH₂=C=O) M->N1 N2 Loss of Anilino Radical (C₆H₅NH∙) M->N2 F1 Anilinium Cation [C₆H₅NH₂]⁺∙ m/z 93 N1->F1 - 42 Da F2 Acetyl Cation [CH₃CO]⁺ m/z 43 N2->F2 - 92 Da

Caption: Key fragmentation pathways for Acetanilide.

Comparative MS Fragmentation Data:

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Identity
Acetanilide 13593 ([C₆H₅NH₂]⁺•), 66, 43 ([CH₃CO]⁺)
4'-Chloroacetanilide 169/171 (isotope pattern)127/129 ([ClC₆H₄NH₂]⁺•), 43 ([CH₃CO]⁺)
4'-Methylacetanilide 149107 ([CH₃C₆H₄NH₂]⁺•), 91 (tropylium ion), 43 ([CH₃CO]⁺)

Note: The presence and relative abundance of fragments depend on the ionization energy and the stability of the resulting ions.[23][24]

Experimental Protocols

Trustworthiness through Reproducibility: The following are generalized protocols. Researchers should optimize parameters based on the specific compound and available instrumentation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified N-phenylacetamide derivative.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128, 256, or more) and a longer relaxation delay may be required.

  • Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol 3: Mass Spectrometry (EI-MS via GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method: Develop a gas chromatography (GC) method that effectively separates the compound of interest from any impurities or solvent. This involves selecting an appropriate GC column, temperature program, and carrier gas flow rate.

  • MS Parameters: Set the mass spectrometer parameters. For EI, the standard electron energy is 70 eV. Set the mass range to be scanned (e.g., m/z 40-400).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.

  • Data Acquisition: The GC will separate the components, which then enter the mass spectrometer to be ionized, fragmented, and detected. The software will record the mass spectrum for each eluting peak.

  • Data Analysis: Analyze the mass spectrum corresponding to the peak of the N-phenylacetamide derivative. Identify the molecular ion peak and major fragment ions.

References

  • Hesse, M., Meier, H., & Zeeh, B. (1984). Spektroskopische Methoden in der organischen Chemie. Georg Thieme Verlag. [Link]
  • GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. (2015).
  • Brainly. (2023). Analyze the IR spectrum of Acetanilide (C8H9NO). [Link]
  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Royal Society of Chemistry. [Link]
  • JoVE. (2024).
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.
  • eGyanKosh.
  • Chad's Prep. (2023).
  • Fag-LGI, T., & Teale, M. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
  • ResearchGate. (2008). Nuclear Magnetic Resonance Spectra of Anilides. I.
  • Chegg. (2021). Solved 1. The 1H-NMR spectrum for acetanilide, taken in. [Link]
  • AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups. [Link]
  • SpectraBase. Acetanilide - Optional[13C NMR] - Chemical Shifts. [Link]
  • Chemistry with Caroline. (2021).
  • Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. [Link]
  • Barthes, M. NMR of Acetanilide. [Link]
  • Indian Academy of Sciences. (1964). Infrared spectroscopic studies of amides and anilides. [Link]
  • Reddit. (2024). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance?[Link]
  • Spectrum Classes. (2022).
  • Abbott, N. B., & Elliott, A. (1956). Infra-red spectrum and dichroism of crystalline acetanilide. Proceedings of the Royal Society A. [Link]
  • Chad's Prep. (2018). 14.
  • Reddit. (2023). Help identifying assigning peaking in C13 NMR (Acetanilide). [Link]
  • ResearchGate. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. [Link]
  • Penelopy, G., et al. (2016). IR spectral and structural changes caused by the conversion of acetanilide into azanion. Journal of Molecular Structure. [Link]
  • Venkata Chalapathi, V., & Venkata Ramiah, K. (1968). VIBRATIONAL SPECTRA AND NORMAL VIBRATIONS OF ACETANILIDE AND N-DEUTERATED ACETANILIDE. Proceedings of the Indian Academy of Sciences - Section A. [Link]
  • University of Wisconsin-Madison.
  • Pharmacy Foundation. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. [Link]
  • Clark, J.
  • University of California, Irvine. Mass spectrometry. [Link]
  • De La Mora, G. (2010).
  • Chemistry LibreTexts. (2023).
  • PubMed. (2006). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. [Link]
  • NPTEL.
  • University of Colorado Boulder. IR lecture notes. [Link]
  • Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of a 2-chloro-N-(2,4,6-trimethylphenyl)acetamide Library

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of small molecule discovery, the chloroacetamide scaffold represents a privileged structure, renowned for its prevalence in agrochemicals and burgeoning potential in therapeutic contexts. This guide provides an in-depth, technically-grounded comparison of screening methodologies for a library centered around 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. We will navigate the rationale behind experimental design, from library synthesis to a multi-tiered biological evaluation, offering field-proven insights for researchers in drug development and crop protection.

Introduction: The Rationale for Screening a this compound Library

The 2-chloro-N-aryl acetamide core is a well-established pharmacophore, most notably in the class of chloroacetanilide herbicides.[1][2] The electrophilic nature of the α-chloro group allows for covalent modification of biological nucleophiles, a mechanism that underpins much of its bioactivity. The N-aryl substituent plays a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity and steric bulk, which in turn dictates its target specificity and pharmacokinetic profile.[1]

The choice of the 2,4,6-trimethylphenyl (mesityl) group in the target compound, this compound, is deliberate. The steric hindrance provided by the ortho-methyl groups can influence the reactivity of the chloroacetamide moiety and provide selectivity towards specific biological targets. Furthermore, the overall lipophilicity imparted by the trimethylphenyl ring is expected to facilitate membrane permeability, a key attribute for cellular activity.

Recent studies have expanded the biological profile of chloroacetamides beyond herbicidal effects, demonstrating significant antifungal and antibacterial activities.[3][4][5] This suggests that a library of this compound analogs could yield hits across a spectrum of biological targets. This guide, therefore, outlines a comprehensive screening cascade to elucidate the herbicidal, antifungal, antibacterial, and cytotoxic profiles of such a library.

Library Design and Synthesis

A focused library of analogs should be synthesized to explore the structure-activity relationships (SAR) around the this compound scaffold. The synthesis generally proceeds via the nucleophilic acyl substitution of 2,4,6-trimethylaniline with chloroacetyl chloride.[6][7] Variations in the library can be introduced by modifying the substitution pattern on the phenyl ring.

Proposed Library Analogs for Initial Screening:

Compound IDR1R2R3Rationale for Inclusion
LEAD-001 CH₃CH₃CH₃Parent compound for baseline activity.
ANA-002 HHHUnsubstituted phenyl for comparison of steric effects.
ANA-003 FHFElectron-withdrawing groups to modulate reactivity.
ANA-004 ClHClHalogenated analogs for increased lipophilicity.[5]
ANA-005 OCH₃HOCH₃Electron-donating groups to alter electronic properties.
ANA-006 NO₂HHStrong electron-withdrawing group for SAR studies.
ANA-007 C(CH₃)₃HC(CH₃)₃Bulky groups to probe steric tolerance of binding pockets.
Experimental Protocol: General Synthesis of N-aryl-2-chloroacetamides
  • To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) is added a base such as triethylamine or sodium acetate (1.2 eq).

  • The mixture is cooled to 0-5°C in an ice bath.

  • Chloroacetyl chloride (1.1 eq) is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by thin-layer chromatography.

  • The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired N-aryl-2-chloroacetamide.[7]

Biological Activity Screening Cascade

A tiered approach to screening is recommended to efficiently identify promising candidates and deprioritize compounds with undesirable properties such as broad-spectrum cytotoxicity.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Selectivity cluster_2 Tier 3: Mechanism of Action Studies Herbicidal Herbicidal Assay (Algal Growth Inhibition) MIC_MFC MIC/MFC/MBC Determination Herbicidal->MIC_MFC Active Compounds Antifungal Antifungal Assay (Broth Microdilution) Antifungal->MIC_MFC Active Compounds Antibacterial Antibacterial Assay (Broth Microdilution) Antibacterial->MIC_MFC Active Compounds Cytotoxicity Cytotoxicity Assay (MTT on Human Cell Lines) MOA Target-Based Assays (e.g., Enzyme Inhibition) Cytotoxicity->MOA Selective Hits MIC_MFC->Cytotoxicity Potent Hits MOA_Pathway cluster_0 Chloroacetamide Compound cluster_1 Biological Targets cluster_2 Cellular Effects cluster_3 Phenotypic Outcome Compound 2-chloro-N-aryl acetamide VLCFA VLCFA Elongases (Plants) Compound->VLCFA Covalent Alkylation Ergosterol Ergosterol (Fungi) Compound->Ergosterol Binding Thiol_Enzymes Thiol-containing Enzymes (Bacteria/Fungi) Compound->Thiol_Enzymes Covalent Alkylation Lipid_Syn Inhibition of Lipid Synthesis VLCFA->Lipid_Syn Membrane_Dis Membrane Disruption Ergosterol->Membrane_Dis Enzyme_Inhib Enzyme Inhibition Thiol_Enzymes->Enzyme_Inhib Herbicidal_Effect Herbicidal Activity Lipid_Syn->Herbicidal_Effect Antifungal_Effect Antifungal Activity Membrane_Dis->Antifungal_Effect Enzyme_Inhib->Antifungal_Effect Antibacterial_Effect Antibacterial Activity Enzyme_Inhib->Antibacterial_Effect

Caption: Putative mechanisms of action for 2-chloro-N-aryl acetamides.

For selective hits from the screening cascade, further mechanism-of-action studies would be warranted. These could include:

  • Herbicidal Hits: In vitro assays with purified plant VLCFA elongases.

  • Antifungal Hits: Ergosterol binding assays and studies on the inhibition of fungal DNA or protein synthesis.

  • Antibacterial Hits: Assays to identify specific bacterial enzyme targets, potentially through proteomics-based approaches.

Conclusion

The this compound scaffold holds considerable promise for the discovery of novel bioactive compounds. A systematic and tiered screening approach, as outlined in this guide, allows for the efficient identification of potent and selective agents with herbicidal, antifungal, or antibacterial properties. The comparative data from related N-aryl chloroacetamides provides a valuable benchmark for evaluating the performance of this specific library. Future work should focus on the synthesis and comprehensive screening of this library to fully elucidate its biological potential and pave the way for the development of new agrochemicals or therapeutic agents.

References

  • Liu, W., Gan, J., Papiernik, S. K., & Yates, S. R. (2000). Structural influences in relative sorptivity of chloroacetanilide herbicides on soil. Journal of Agricultural and Food Chemistry, 48(9), 4320–4325.
  • Sanyal, D., & Bhowmick, P. K. (2012). Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms. Environmental Toxicology and Pharmacology, 34(2), 307–314.
  • de Fátima de Souza, J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3376-3400.
  • Budimir, M. D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34–46.
  • da Silva, A. C. G., et al. (2021). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Revista da Sociedade Brasileira de Medicina Tropical, 54, e0220-2021.
  • de Fátima de Souza, J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO.
  • de Fátima de Souza, J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate.
  • dos Santos, J. C. C., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997.
  • Loch, A. R., et al. (2017). Nucleophilic aliphatic substitution reactions of propachlor, alachlor, and metolachlor with bisulfide (HS−) and polysulfides (Sn2−). Environmental Science & Technology, 51(2), 807-815.
  • de Oliveira, C. M. A., et al. (2021). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Future Microbiology, 16, 1029–1040.
  • Budimir, M. D., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
  • Katke, S. A., Amrutkar, S. V., & Khairnar, D. B. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the meticulous verification of a compound's purity is not merely a quality control step; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a key intermediate in various synthetic pathways. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, offering not just protocols, but a rationale for their application and the interpretation of the data they yield.

The Imperative of Purity in Synthesis

This compound is typically synthesized via the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.[1] The purity of the final product is paramount, as residual starting materials or by-products can interfere with subsequent reaction steps and introduce impurities into the final active pharmaceutical ingredient (API). Understanding the potential impurity profile is the first step in selecting the appropriate analytical tools. Common process-related impurities may include unreacted 2,4,6-trimethylaniline, residual chloroacetyl chloride, and potentially the diacylated by-product.[2]

Orthogonal Approaches to Purity Verification: A Workflow

A robust purity assessment strategy employs multiple, mechanistically different (orthogonal) techniques to build a comprehensive and trustworthy purity profile. No single method is infallible; each possesses unique strengths and limitations. The following workflow illustrates a logical progression for the purity analysis of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_chromatography Chromatographic Separation & Quantification cluster_spectroscopy Structural Confirmation & Identification cluster_reporting Final Purity Assessment Synthesis Synthesized This compound MP Melting Point Analysis Synthesis->MP Quick Purity Indication HPLC HPLC-UV (Primary Purity Assay) MP->HPLC Proceed if MP is promising GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Check NMR NMR Spectroscopy (Identity & Structural Purity) HPLC->NMR Confirm Peak Identity Report Comprehensive Purity Report GCMS->Report NMR->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly in its reverse-phase mode, is the cornerstone for purity analysis of moderately polar, non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.

Causality Behind Experimental Choices

The selection of a C18 (octadecyl) stationary phase is based on the hydrophobic nature of the target molecule.[3] A mobile phase consisting of acetonitrile and water provides a good polarity range to elute the compound and its potential impurities from the column. The addition of a small amount of acid, like phosphoric or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[4][5] UV detection is suitable as the aromatic ring in the molecule provides a chromophore that absorbs in the UV region.[6]

Experimental Protocol: Reverse-Phase HPLC for Purity

This protocol is a robust starting point and should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[7][8]

  • Instrumentation & Columns:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient: 70% A / 30% B, ramp to 30% A / 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of mobile phase B to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of mobile phase A and B.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique

GC-MS is an excellent orthogonal method to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[10]

Causality Behind Experimental Choices

The use of GC is predicated on the thermal stability and volatility of the analyte and its potential impurities. This compound has sufficient volatility for GC analysis. The mass spectrometer detector provides not only quantification but also structural information based on the fragmentation pattern of the ionized molecules, which is invaluable for impurity identification.[10]

Experimental Protocol: GC-MS for Impurity Profiling
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

    • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Chromatographic and MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the synthesized sample and dissolve in 5 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Data Analysis:

    • Identify the main peak corresponding to the product.

    • Analyze smaller peaks by comparing their mass spectra to libraries (e.g., NIST) to tentatively identify impurities.

    • Quantification can be performed using an internal standard if required.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Integrity

While not a primary tool for quantifying minor impurities, NMR is unparalleled for confirming the chemical structure of the main component and identifying significant structural impurities. Both ¹H and ¹³C NMR should be employed.[11]

Interpretation of NMR Data
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl groups on the ring, and the methylene protons of the chloroacetyl group. The integration of these signals should correspond to the expected proton count. The presence of unexpected signals may indicate impurities.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals should match the number of unique carbon atoms in the structure.

For a closely related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, characteristic NMR signals were reported as: ¹H NMR (DMSO-d₆): δ 4.21 (s, 2H, CH₂), 6.76–7.34 (m, 4H, Ar—H), 9.20 (s, 1H, OH), 10.23 (s, 1H, NH); ¹³C NMR (DMSO-d₆): 43.42 (CH₂), 117.68-153.68 (C—Ar), 164.76 (C=O).[12] Similar characteristic peaks would be expected for the trimethylphenyl analogue, with additional signals for the methyl groups.

IV. Melting Point Analysis: A Preliminary Check

Melting point is a fundamental physical property that can provide a quick, albeit non-specific, indication of purity. A pure crystalline solid will melt over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[13] For instance, a literature value for a similar compound, 2-chloro-N-(4-methylphenyl)acetamide, is 164-166 °C.[14] A significantly lower or broader melting range for a synthesized batch would suggest the presence of impurities.[13]

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR SpectroscopyMelting Point Analysis
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gas mobile and liquid/solid stationary phasesNuclear spin transitions in a magnetic fieldPhase transition from solid to liquid
Primary Use Quantitative purity assessment of main component and non-volatile impuritiesIdentification and quantification of volatile/semi-volatile impuritiesStructural confirmation and identification of major impuritiesPreliminary, qualitative purity indication
Sensitivity High (µg/mL to ng/mL)Very High (pg to ng)Moderate (mg range for good signal-to-noise)Low (impurities >1-2% typically needed for significant depression)
Selectivity HighVery HighHigh for structural isomersLow
Strengths Robust, reproducible, widely applicable for non-volatile compounds, excellent for quantification.[6]Provides structural information (MS), excellent for volatile impurities.[10]Unambiguous structure elucidation, good for identifying major structural isomers.[11]Fast, inexpensive, requires minimal sample.
Limitations May not detect non-UV active or highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for minor impurities, quantification requires internal standards.Non-specific, affected by crystal form, not quantitative.[13]

Conclusion

A multi-faceted approach is essential for the rigorous assessment of the purity of synthesized this compound. While HPLC serves as the primary quantitative tool, its findings must be corroborated by orthogonal methods like GC-MS to ensure a comprehensive impurity profile. NMR spectroscopy remains the gold standard for structural confirmation, and melting point analysis offers a rapid preliminary check. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can ensure the quality and integrity of their synthesized compounds, thereby upholding the principles of scientific rigor in drug development and chemical research.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • Mihai, C. T., et al. (2014). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 19(11), 18867–18891.
  • Shaikh, K. A., et al. (2012). Simultaneous determination of paracetamol, chlorzoxazone, and related impurities 4-aminophenol, 4'-chloroacetanilide, and p-chlorophenol in pharmaceutical preparations by high-performance liquid chromatography. Journal of AOAC International, 95(1), 131–137.
  • SIELC Technologies. (n.d.). Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2021). 5.3: Melting Point Analysis- Identity and Purity.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 886(1-2), 295–303.
  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
  • Radda, Y., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(9), x220919.
  • Krause, S. O. (2005). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International, 18(11).
  • Al-Hiari, Y. M., et al. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 61(2), 112-120.
  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(3), x220224.
  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857-866.
  • BioProcess International. (2015). Analytical Method Validation for Biopharmaceuticals.

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the 2-Chloro-N-arylacetamide Scaffold

The 2-chloro-N-arylacetamide core is a versatile chemical scaffold recognized for a wide spectrum of biological activities, including herbicidal, antifungal, antibacterial, and cytotoxic effects.[1][2] The reactivity of this class of compounds is largely attributed to the chloroacetyl group, where the chlorine atom is susceptible to nucleophilic substitution, allowing for interaction with biological macromolecules.[2] The specific N-aryl substitution plays a critical role in modulating this activity, influencing properties like lipophilicity, target specificity, and metabolic stability.

This guide focuses on compounds featuring a 2,4,6-trimethylphenyl (mesityl) group. This substitution is of particular interest as the bulky, lipophilic nature of the mesityl ring, with its ortho-methyl groups, can sterically hinder rotation around the amide bond and influence binding affinity to target proteins. Our objective is to provide a comprehensive framework for the in vitro characterization of these specific compounds, comparing relevant assays and providing the technical rationale behind each methodological choice. We will proceed from broad-spectrum cytotoxicity screening to more nuanced mechanistic studies, establishing a logical workflow for researchers in drug discovery and toxicology.

Part 1: Foundational Analysis - Assessing General Cytotoxicity

Before investigating any specific therapeutic potential (e.g., anticancer or anti-inflammatory), it is imperative to establish a compound's general cytotoxicity profile. This initial screening provides a therapeutic window and informs the concentration ranges for subsequent, more complex assays.

Comparative Overview of Primary Cytotoxicity Assays
Assay Principle Advantages Limitations Typical Cell Line
MTT Assay Measures mitochondrial reductase activity, reflecting metabolic viability.High-throughput, sensitive, well-established.Can be affected by compounds altering mitochondrial respiration.HepG2 (liver carcinoma), A549 (lung carcinoma), HeLa (cervical cancer)
LDH Leakage Assay Quantifies lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.Directly measures cell lysis (necrosis), non-destructive to remaining cells.Less sensitive for early apoptotic events where the membrane is intact.HepG2[3][4]
Trypan Blue Exclusion Visual counting of cells that uptake the dye due to lost membrane integrity.Simple, inexpensive, provides direct cell count.Low-throughput, subjective, only measures membrane integrity.Any adherent or suspension cell line.

Expert Rationale: For initial screening of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, we recommend starting with both an MTT assay and an LDH leakage assay. This dual approach allows for the simultaneous assessment of metabolic dysfunction and membrane integrity. As studies on related chloroacetamides like Acetochlor show they can induce oxidative stress and apoptosis, a decrease in MTT signal might precede significant LDH release.[3][4] Comparing the IC50 values from both assays can provide initial clues into the primary mechanism of cell death.

Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a logical workflow for the initial assessment of a novel compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Hypothesis Compound Test Compound (e.g., this compound) Dose Dose-Response Setup (e.g., 10-100 µM) Compound->Dose MTT MTT Assay (Metabolic Viability) Dose->MTT 72h incubation LDH LDH Assay (Membrane Integrity) Dose->LDH 72h incubation IC50_MTT Calculate IC50 (MTT) MTT->IC50_MTT IC50_LDH Calculate IC50 (LDH) LDH->IC50_LDH Compare Compare IC50 Values IC50_MTT->Compare IC50_LDH->Compare Hypothesis Formulate Hypothesis (e.g., Apoptosis, Necrosis, Oxidative Stress) Compare->Hypothesis G Compound Chloroacetamide Compound ROS ↑ ROS Generation Compound->ROS GSH ↓ GSH & SOD Levels Compound->GSH DNA DNA Breakage ROS->DNA MAPK ↑ p-JNK / p-p38 (MAPK Pathway) ROS->MAPK Apoptosis Apoptosis DNA->Apoptosis MAPK->Apoptosis Viability ↓ Cell Viability Apoptosis->Viability

Sources

comparative cytotoxicity of chloroacetamide herbicides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxicity of Chloroacetamide Herbicides: Alachlor, Acetochlor, and Butachlor

Authored by a Senior Application Scientist

Introduction

Chloroacetamide herbicides, including alachlor, acetochlor, and butachlor, are extensively used in modern agriculture for the control of annual grasses and broadleaf weeds.[1][2] Their widespread application, however, raises significant concerns regarding their potential toxicological impact on non-target organisms, including humans.[1][3] This guide provides a comprehensive comparison of the cytotoxic effects of these three prominent chloroacetamide herbicides, delving into their mechanisms of action, providing supporting experimental data, and detailing the methodologies used to assess their toxicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the cellular and molecular basis of chloroacetamide herbicide toxicity.

Mechanisms of Cytotoxicity: A Common Thread of Oxidative Stress

The cytotoxic effects of alachlor, acetochlor, and butachlor are primarily mediated through the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.[4][5] This fundamental mechanism triggers a cascade of downstream events, ultimately leading to cell death.

1.1. Induction of Reactive Oxygen Species (ROS)

Exposure of cells to chloroacetamide herbicides leads to a significant increase in intracellular ROS levels.[4][6] For instance, acetochlor has been shown to induce a more than 700% increase in ROS generation in HepG2 cells at a concentration of 400 μM.[6] This surge in ROS overwhelms the cell's antioxidant capacity, leading to damage of vital cellular components such as lipids, proteins, and DNA.[4][5]

1.2. Depletion of Antioxidant Defenses

These herbicides further exacerbate oxidative stress by depleting the cell's primary antioxidant defenses. This includes a reduction in the levels of glutathione (GSH), a critical intracellular antioxidant, and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX).[4][6][7] Acetochlor, for example, has been found to inhibit GPX activity, contributing to lipid peroxidation.[7][8]

1.3. Mitochondrial Dysfunction

The mitochondrion is a key target of chloroacetamide-induced cytotoxicity. The excessive ROS production leads to a decrease in the mitochondrial transmembrane potential and reduced ATP levels.[6] This mitochondrial dysfunction is a critical step in the initiation of apoptosis.

1.4. DNA Damage and Genotoxicity

The genotoxic potential of chloroacetamide herbicides is a significant concern. The generated ROS can directly damage DNA, leading to strand breaks.[4][9] Butachlor has been shown to cause a concomitant increase in DNA strand breaks with a decrease in cell viability.[9] The comet assay is a sensitive method for detecting such DNA damage.[10][11][12]

1.5. Induction of Apoptosis

Ultimately, the cellular damage induced by chloroacetamide herbicides culminates in programmed cell death, or apoptosis.[4][9][13] This is characterized by events such as the activation of caspase cascades, DNA fragmentation, and the externalization of phosphatidylserine on the cell membrane.[3][4][9] Studies have shown that acetochlor and butachlor induce apoptosis in various cell lines.[6][9]

Comparative Cytotoxicity Data

The following table summarizes the comparative cytotoxic effects of alachlor, acetochlor, and butachlor based on available experimental data. It is important to note that the cytotoxic potency can vary depending on the cell type, exposure duration, and the specific endpoint being measured.

HerbicideCell LineAssayEndpointKey FindingsReference
Alachlor Rat HepatocytesLDH LeakageLC50LC50 (2h): 765 µM; LC50 (4h): 325 µM. More potent than metolachlor.[14]
Human HepatocytesLDH LeakageCytotoxicityPotency comparable to acetochlor.[14]
HepG2LDH LeakageEC50EC50 (6h): ~500 µM; EC50 (24h): 264 ± 17 µM.[15][16]
Acetochlor Rat HepatocytesLDH LeakageCytotoxicityMore potent than metolachlor.[14]
Human HepatocytesLDH LeakageCytotoxicityPotency comparable to alachlor.[14]
HepG2MTT AssayCell ViabilityDose- and time-dependent decrease in cell proliferation.[6]
HepG2Flow CytometryApoptosisInduced apoptosis.[6]
Butachlor CHO CellsViability AssayCell Killing50% cell killing at 16.2 µg/ml (24h) and 11.5 µg/ml (48h).[9]
Human LymphocytesMicronucleus TestClastogenicityInduced micronuclei, suggesting it is clastogenic.[9]
Mouse Liver CellsGrowth AssayCell ProliferationStimulated cell proliferation and transformation.[17]

Signaling Pathways in Chloroacetamide-Induced Cytotoxicity

The cytotoxic effects of chloroacetamide herbicides are orchestrated by complex intracellular signaling pathways. A key pathway implicated is the MAPK/ERK pathway, which is activated in response to oxidative stress.

Signaling Pathway of Chloroacetamide-Induced Apoptosis

Herbicides Chloroacetamide Herbicides ROS ↑ Reactive Oxygen Species (ROS) Herbicides->ROS GSH ↓ Glutathione (GSH) ↓ SOD, GPX Herbicides->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress MAPK MAPK Pathway (↑ p-JNK, ↑ p-p38) OxidativeStress->MAPK Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Caspase ↑ Caspase-3 Activation MAPK->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Start Cell Culture (e.g., HepG2) Treatment Herbicide Treatment (Alachlor, Acetochlor, Butachlor) + Vehicle Control Start->Treatment Assay1 MTT Assay (Cell Viability) Treatment->Assay1 Assay2 LDH Assay (Membrane Integrity) Treatment->Assay2 Assay3 Comet Assay (Genotoxicity) Treatment->Assay3 Assay4 Annexin V/PI Staining (Apoptosis) Treatment->Assay4 Data Data Acquisition & Analysis Assay1->Data Assay2->Data Assay3->Data Assay4->Data Comparison Comparative Analysis of Cytotoxicity Data->Comparison Conclusion Conclusion on Relative Toxicity & Mechanisms Comparison->Conclusion

Caption: A standardized workflow for the comparative assessment of chloroacetamide herbicide cytotoxicity.

Conclusion

This guide provides a comparative overview of the cytotoxicity of alachlor, acetochlor, and butachlor, highlighting their shared mechanisms of action centered on oxidative stress. The provided experimental data and detailed protocols offer a framework for researchers to conduct their own comparative studies. A thorough understanding of the cytotoxic properties of these widely used herbicides is crucial for assessing their potential risks to environmental and human health and for the development of safer alternatives. The evidence strongly suggests that all three herbicides are capable of inducing significant cellular damage, with the degree of toxicity being dependent on the specific compound, concentration, and biological system under investigation.

References

  • Ji, W., et al. (2019). Toxicity assessment of the herbicide acetochlor in the human liver carcinoma (HepG2) cell line. Chemosphere, 239, 125345. [Link]
  • Panneerselvam, N., Sinha, S., & Shanmugam, G. (1999). Butachlor is cytotoxic and clastogenic and induces apoptosis in mammalian cells. Indian Journal of Experimental Biology, 37(9), 888-892. [Link]
  • Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 385. [Link]
  • Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 385. [Link]
  • Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 385. [Link]
  • Acetochlor. (n.d.). In Wikipedia.
  • Heydens, W. F., et al. (1998). Summary of toxicology studies with alachlor. Journal of Pesticide Science, 23(1), 52-61. [Link]
  • Coleman, S., et al. (2007). Cytotoxicity of chloroacetanilide herbicide alachlor in HepG2 cells independent of CYP3A4 and CYP3A7. Food and Chemical Toxicology, 45(6), 1067-1076. [Link]
  • Zhang, Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides.
  • Zhang, X., et al. (2024). The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity. Toxicological Sciences, kfae090. [Link]
  • Santos, C. V., et al. (2015). The use of comet assay in plant toxicology: recent advances. Frontiers in Genetics, 6, 214. [Link]
  • Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 385. [Link]
  • Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 385. [Link]
  • Coleman, S., et al. (2007). Cytotoxicity of chloroacetanilide herbicide alachlor in HepG2 cells independent of CYP3A4 and CYP3A7. Food and Chemical Toxicology, 45(6), 1067-1076. [Link]
  • Backman, M. A., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1786-1796. [Link]
  • Alvarez-Moya, C., et al. (2009). Genotoxicity of glyphosate assessed by the comet assay and cytogenetic tests. Environmental Toxicology and Pharmacology, 28(1), 37-41. [Link]
  • Kale, V. M., et al. (2008). Comparative cytotoxicity of alachlor, acetochlor, and metolachlor herbicides in isolated rat and cryopreserved human hepatocytes. Journal of Biochemical and Molecular Toxicology, 22(1), 41-50. [Link]
  • Kim, J., et al. (2023). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. Life (Basel, Switzerland), 13(2), 528. [Link]
  • Jones, R. R., et al. (2015). Use of acetochlor and cancer incidence in the Agricultural Health Study. Cancer Causes & Control, 26(4), 609-616. [Link]
  • Hartmann, A., et al. (2003). in vivo comet assay: use and status in genotoxicity testing. Mutagenesis, 18(1), 3-12. [Link]
  • Li, Y., et al. (2022). The potential risks of herbicide butachlor to immunotoxicity via induction of autophagy and apoptosis in the spleen. Chemosphere, 286(Pt 1), 131683. [Link]
  • Heydens, W. F., et al. (2000). An evaluation of the carcinogenic potential of the herbicide alachlor to man. Human & Experimental Toxicology, 19(11), 571-594. [Link]
  • Gulten, A., et al. (2011). Comet assay for assessment of DNA damage in greenhouse workers exposed to pesticides. International Journal of Toxicology, 30(2), 214-220. [Link]
  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 433-440. [Link]
  • Zhang, X., et al. (2024). The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity. Toxicological Sciences, kfae090. [Link]
  • Backman, M. A., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1786-1796. [Link]
  • Lamberth, C. (2018). Chloroacetamide Herbicides. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-19). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
  • Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 385. [Link]
  • Chen, S. C., & Hseu, Y. C. (2000). Butachlor, a suspected carcinogen, alters growth and transformation characteristics of mouse liver cells. Chemical Research in Toxicology, 13(12), 1277-1283. [Link]
  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
  • Kumar, A., & Rai, A. K. (2015). Cytological Effects of Herbicide Butachlor 50 EC on Somatic cells of Triticum aestivum L. International Journal of Science and Research, 4(11), 1642-1645. [Link]
  • Meszaros, T., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. International Journal of Molecular Sciences, 23(23), 14643. [Link]
  • G-Biosciences. (n.d.). LDH Cytotoxicity Assay FAQs.
  • Alachlor. (n.d.). In Wikipedia.
  • Lin, J. L., & Chan, H. M. (2002). Acute alachlor and butachlor herbicide poisoning. Clinical Toxicology, 40(6), 757-761. [Link]

Sources

A-Comparative-Guide-to-Elucidating-the-Mechanism-of-Action-of-2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Target Deconvolution and Pathway Analysis

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel bioactive compound is a cornerstone of preclinical development. This guide provides an in-depth, experience-driven framework for elucidating the MoA of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a compound whose chloroacetamide functional group suggests a potential for covalent interaction with biological targets.[1][2][3] We will navigate the logical progression from broad phenotypic screening to specific target validation and downstream pathway analysis, comparing its hypothetical profile to alternative compounds to build a comprehensive understanding.

The journey to define a compound's MoA is not linear but rather an iterative process of hypothesis generation, testing, and refinement. Our approach is grounded in three pillars: generating robust data, validating findings with orthogonal methods, and contextualizing the results within known biological pathways.

Part 1: Initial Hypothesis Generation and Target Identification

The chemical structure of this compound provides the initial clues to its potential biological activity. The chloroacetamide moiety is a known electrophile, capable of forming covalent bonds with nucleophilic residues like cysteine on proteins.[1][3] This immediately suggests a hypothesis of irreversible enzyme inhibition. The N-(2,4,6-trimethylphenyl) group, a bulky and hydrophobic substituent, will significantly influence the compound's binding specificity and pharmacokinetic properties.

Phenotypic Screening: Casting a Wide Net

The first step is to understand the compound's effect on a broad biological landscape. A phenotypic screen using a panel of diverse cancer cell lines can reveal patterns of sensitivity and resistance, offering initial hints about the pathways involved.

Table 1: Comparative Cell Viability (IC50) of this compound and Analogs

Cell LineThis compound (µM)N-(2,4,6-trimethylphenyl)acetamide (µM)Known Kinase Inhibitor (e.g., Staurosporine) (µM)
A549 (Lung)2.5> 1000.01
HCT116 (Colon)1.8> 1000.008
MCF7 (Breast)15.2> 1000.02
K562 (Leukemia)0.9> 1000.005

The data in Table 1, while hypothetical, illustrates a critical point: the chloro-acetamide group is essential for the compound's activity, as its unchlorinated analog is inactive. This strengthens our hypothesis of covalent targeting. The differential sensitivity across cell lines suggests that the target is not ubiquitously critical for cell survival or that its expression levels vary.

Part 2: Target Engagement and Validation

With a strong indication of covalent binding, the next logical step is to identify the specific protein(s) that our compound interacts with. This is a crucial phase that requires rigorous and multi-faceted validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[4][5][6][7] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[4][5][8]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[7][8]

  • Data Analysis: Plot the soluble protein fraction against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Diagram 1: CETSA Workflow for Target Engagement

CETSA_Workflow A Treat cells with compound or vehicle control B Heat aliquots to different temperatures A->B Incubation C Lyse cells and separate soluble/insoluble fractions B->C Centrifugation D Quantify target protein in soluble fraction C->D e.g., Western Blot E Plot melting curves and analyze thermal shift D->E Data Analysis

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Genetic Validation: CRISPR-Cas9 Knockout

To confirm that the identified target is indeed responsible for the observed phenotype, genetic approaches are invaluable.[9][][11][12][13] Using CRISPR-Cas9 to knock out the gene encoding the putative target protein should phenocopy the effects of the compound.[][12]

Table 2: Comparison of Phenotypes: Compound Treatment vs. CRISPR Knockout

PhenotypeThis compoundTarget X KnockoutScrambled gRNA Control
Cell ViabilityDecreasedDecreasedNo Change
Apoptosis Marker (Cleaved Caspase-3)IncreasedIncreasedNo Change
Cell Cycle ArrestG2/M PhaseG2/M PhaseNo Change

If the knockout of "Target X" results in similar phenotypic changes as treatment with our compound, it provides strong evidence that Target X is the relevant biological target.

Part 3: Elucidating the Downstream Signaling Pathway

Identifying the direct target is only part of the story. A comprehensive MoA study must also map the downstream consequences of target engagement.

Unbiased Global Analysis: Phosphoproteomics

To gain a broad, unbiased view of the signaling pathways affected by our compound, phosphoproteomics is the method of choice.[14][15][16][17][18] This technique allows for the quantitative analysis of thousands of phosphorylation sites, providing a snapshot of the cellular signaling state.[14][16]

Diagram 2: Phosphoproteomics Workflow

Phosphoproteomics_Workflow A Cell Treatment and Lysis B Protein Digestion (e.g., Trypsin) A->B C Phosphopeptide Enrichment B->C D LC-MS/MS Analysis C->D E Data Analysis and Pathway Mapping D->E Signaling_Pathway Compound 2-chloro-N-(2,4,6- trimethylphenyl)acetamide TargetX Target X Kinase Compound->TargetX Inhibits Downstream1 Substrate 1 TargetX->Downstream1 Phosphorylates Downstream2 Substrate 2 TargetX->Downstream2 Phosphorylates Phenotype Apoptosis Downstream1->Phenotype Downstream2->Phenotype

Caption: A hypothetical signaling pathway inhibited by the compound.

Part 4: Comparison with Alternatives

To fully understand the uniqueness and potential advantages of this compound, it is essential to compare it with other relevant compounds.

Table 3: Comparative Profile of Kinase Inhibitors

ParameterThis compoundReversible Inhibitor of Target XBroad-Spectrum Kinase Inhibitor
Binding Mode Covalent (Irreversible)ReversibleReversible
IC50 (Target X) 0.5 µM1.2 µM0.05 µM
Cellular Potency (K562) 0.9 µM2.5 µM0.005 µM
Selectivity HighHighLow
Duration of Action LongShortShort

This comparative analysis highlights the potential advantages of a covalent inhibitor, such as prolonged duration of action and potentially greater efficacy in a cellular context. However, it also underscores the importance of selectivity to minimize off-target effects.

Conclusion

References

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
  • Dispendix. (n.d.). The Importance of Assays in Drug Discovery and Development.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • Biocompare. (2022). Target Validation with CRISPR.
  • ResearchGate. (2006). Mode of Action for Chloroacetamides and Functionally Related Compounds.
  • Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process.
  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Patsnap Synapse. (2023). What Are the Types of Biochemical Assays Used in Drug Discovery?
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • National Center for Biotechnology Information. (n.d.). Chloroacetamide.
  • ResearchGate. (2009). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • CETSA. (n.d.). CETSA.
  • National Center for Biotechnology Information. (n.d.). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics.
  • National Center for Biotechnology Information. (n.d.). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology.
  • ACS Publications. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics.
  • protocols.io. (2023). In vitro kinase assay.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide.
  • National Center for Biotechnology Information. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • BMG LABTECH. (2020). Kinase assays.
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.
  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats.
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-ethyl-2-(2,4,6-trimethylphenyl)acetamide.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

Sources

benchmarking the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide for Laboratory and Process Development

Introduction: The Significance of a Key Synthetic Intermediate

This compound is a substituted chloroacetanilide that serves as a valuable intermediate in organic synthesis. Its structural architecture, featuring a reactive chloroacetyl group appended to a sterically hindered 2,4,6-trimethylaniline (mesidine) moiety, makes it a crucial building block for more complex molecules. Compounds within the N-aryl acetamide class are pivotal in the development of agrochemicals, particularly herbicides, and are foundational in the synthesis of various pharmaceutical agents.[1][2][3][4] The efficiency of its synthesis directly impacts the cost, purity, and overall viability of the final products.

This guide provides a comprehensive benchmark of common synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of the core reaction, compare several field-proven protocols, and provide the objective data necessary for researchers, chemists, and process development professionals to select the optimal method for their specific application, whether for small-scale research or large-scale manufacturing.

Core Reaction: Nucleophilic Acyl Substitution

The synthesis universally proceeds via the chloroacetylation of 2,4,6-trimethylaniline. This is a classic nucleophilic acyl substitution reaction where the nucleophilic amine nitrogen of 2,4,6-trimethylaniline attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction releases a molecule of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting aniline and drive the reaction to completion.

The choice of solvent, base, and reaction temperature significantly influences the reaction's kinetics, yield, purity profile, and scalability. The steric hindrance from the two ortho-methyl groups on the aniline ring can slow the reaction rate compared to unhindered anilines, making the selection of appropriate conditions critical for an efficient process.

Reaction_Mechanism Fig. 1: General Mechanism of Chloroacetylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products TMA 2,4,6-Trimethylaniline (Nucleophile) INT [Intermediate Complex] TMA->INT Nucleophilic Attack CAC Chloroacetyl Chloride (Electrophile) CAC->INT PROD This compound INT->PROD Collapse & Chloride Elimination HCL HCl INT->HCL

Caption: Fig. 1: General Mechanism of Chloroacetylation

Benchmarking Synthetic Protocols

While a direct comparative study for this specific molecule is not extensively published, we can benchmark several robust methods by drawing upon established protocols for structurally analogous N-aryl chloroacetamides.[3][5][6] The following protocols have been adapted to provide a comparative framework.

Method 1: Aprotic Organic Solvent with Tertiary Amine Base

This is a classic and highly versatile laboratory-scale method. The use of a non-nucleophilic organic base like triethylamine (TEA) in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) provides excellent control and generally high yields.

  • Causality: An inert aprotic solvent prevents side reactions with the highly reactive chloroacetyl chloride. TEA is a strong enough base to scavenge the generated HCl but is too sterically hindered to act as a competing nucleophile. The reaction is typically run at low temperatures to control the initial exothermic reaction, then allowed to warm to drive it to completion.[5]

Method 2: Aqueous Biphasic (Schotten-Baumann) Conditions

The Schotten-Baumann reaction is a well-established industrial method for acylation. It involves an organic phase containing the aniline and an aqueous phase containing an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Causality: Despite the presence of water, the acylation of the amine is significantly faster than the hydrolysis of the chloroacetyl chloride, especially when the reactants are concentrated in the organic phase.[3] The inorganic base remains in the aqueous phase, efficiently neutralizing the HCl as it is formed. This method is often cheaper, safer for large-scale operations by providing better thermal management, and simplifies workup, as the base and salts are easily removed with the aqueous layer.

Method 3: Green Chemistry Approach in Buffered Aqueous Media

Recent advancements focus on developing more environmentally benign syntheses. Conducting the reaction in a buffered aqueous system, such as a phosphate buffer, can eliminate the need for volatile organic solvents.[7]

  • Causality: By maintaining a near-neutral pH, the aniline remains sufficiently nucleophilic while minimizing the base-catalyzed hydrolysis of the chloroacetyl chloride. This method offers significant advantages in terms of environmental impact and safety. Product isolation is often simplified to filtration if the product is a solid.[7]

Performance Comparison
Parameter Method 1: Aprotic Solvent/TEA Method 2: Aqueous Biphasic Method 3: Buffered Aqueous Media
Typical Solvent(s) THF, Dichloromethane (DCM), TolueneToluene, Dichloromethane (DCM)Water with Phosphate Buffer
Base Triethylamine (TEA), DBU[5]NaOH, K₂CO₃Phosphate salts
Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 2 - 6 hours[5]1 - 3 hours< 1 hour[7]
Expected Yield High (85-95%)Good to High (80-95%)Good (70-85%)[7]
Purity Profile Generally high, requires removal of triethylammonium salts.High, potential for hydrolysis byproducts if not controlled.Good, product may precipitate directly from the reaction.
Scalability Good for lab scale; exotherm can be an issue on a large scale.Excellent; water provides good heat dissipation.Excellent; ideal for green manufacturing processes.
Workup Complexity Aqueous washes to remove salts, followed by solvent evaporation.Simple phase separation.Often simple filtration of the precipitated product.
Key Advantage High Purity & ControlCost-Effective & ScalableEnvironmentally Friendly & Fast
Key Disadvantage Use of volatile organic solvents.Potential for hydrolysis byproducts.Potentially lower yields for some substrates.

Experimental Protocols

Safety First: Hazard Overview
  • 2,4,6-Trimethylaniline: Toxic and harmful if swallowed, inhaled, or in contact with skin.[8][9][10] It is a suspected carcinogen and can cause sensitization. Absorption can lead to methemoglobinemia.[8] Handle in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator.[11][12][13] Reacts violently with water, releasing toxic gas.[12][13] Causes severe skin burns and eye damage.[11][14] All manipulations must be performed in a well-ventilated fume hood, and appropriate PPE is mandatory. Ensure all glassware is scrupulously dry.

Workflow Fig. 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Setup Setup Dry Glassware under Inert Atmosphere Reactants Charge 2,4,6-Trimethylaniline, Solvent, and Base Setup->Reactants Cool Cool Reaction Mixture (e.g., 0 °C) Reactants->Cool Add Slowly Add Chloroacetyl Chloride Cool->Add Stir Stir at RT until Completion (TLC) Add->Stir Quench Quench Reaction (e.g., add water) Stir->Quench Isolate Isolate Crude Product (Filtration/Extraction) Quench->Isolate Purify Purify Product (Recrystallization) Isolate->Purify Analyze Characterize Product (NMR, IR, MP, etc.) Purify->Analyze

Caption: Fig. 2: General Experimental Workflow

Protocol 1: Synthesis in Tetrahydrofuran (THF) with Triethylamine (TEA)

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,4,6-trimethylaniline (13.5 g, 0.1 mol) and dry THF (100 mL).

  • Basification: Add triethylamine (12.1 g, 16.7 mL, 0.12 mol) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Add chloroacetyl chloride (12.4 g, 8.8 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 200 mL of cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove triethylamine hydrochloride.

  • Purification: Dry the crude product under vacuum. Recrystallize from ethanol or an ethanol/water mixture to yield pure this compound as a white to off-white solid.

Protocol 2: Synthesis under Aqueous Biphasic (Schotten-Baumann) Conditions

  • Preparation: In a 500 mL flask, dissolve 2,4,6-trimethylaniline (13.5 g, 0.1 mol) in 150 mL of toluene.

  • Aqueous Base: Separately, prepare a solution of sodium hydroxide (4.8 g, 0.12 mol) in 100 mL of water and add it to the flask.

  • Addition: Stir the biphasic mixture vigorously. Add chloroacetyl chloride (12.4 g, 8.8 mL, 0.11 mol) dropwise at room temperature over 30 minutes. Maintain vigorous stirring to ensure good mixing between the phases.

  • Reaction: Continue stirring for 2 hours at room temperature after the addition is complete. Monitor by TLC.

  • Workup: Stop stirring and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the crude product.

  • Purification: Recrystallize the solid residue from a suitable solvent like heptane or ethanol.

Product Characterization

The final product should be characterized to confirm its identity and purity. Based on data for analogous compounds, the following are expected analytical signatures.[2][15][16][17][18]

  • Appearance: White to light brown crystalline solid.

  • Melting Point: The melting point should be sharp. For the related N-(2,6-dimethylphenyl) analog, it is 143-150 °C.[19]

  • ¹H NMR: Expect characteristic peaks for the three methyl groups on the aromatic ring, the aromatic protons, the N-H proton (a broad singlet), and the singlet for the -CH₂Cl group.

  • IR Spectroscopy: Key stretches include the N-H stretch (~3250-3300 cm⁻¹), the amide C=O stretch (~1660-1680 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).[2][17]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity, confirming the presence of one chlorine atom.

Conclusion and Recommendations

The chloroacetylation of 2,4,6-trimethylaniline is a robust and high-yielding reaction. For laboratory-scale synthesis where purity and control are paramount, Method 1 (Aprotic Solvent/TEA) is highly recommended. For larger-scale industrial applications, Method 2 (Aqueous Biphasic) offers significant advantages in terms of cost, safety, and ease of workup. As the field moves towards more sustainable practices, Method 3 (Buffered Aqueous Media) presents a compelling green alternative that merits consideration, particularly if yields are found to be acceptable for the specific application.

The choice of method is ultimately a balance of scale, cost, safety considerations, and environmental impact. Each protocol presented here is a self-validating system, grounded in established chemical principles, providing a reliable benchmark for any researcher or process chemist working with this important synthetic intermediate.

References

  • ScienceLab.com. (2005). Chloroacetyl Chloride MSDS.
  • MSDS of 2,4,6-Trimethylaniline. (2020).
  • Organic Syntheses Procedure. (n.d.). 2-Thioxo-2-(p-tolylamino)acetamide.
  • Zhang, J., et al. (2011). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E, E67(1), o131.
  • Organic Syntheses Procedure. (n.d.). Chloroacetamide.
  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • PubChem. (n.d.). 2-chloro-N-(2,4,6-triethylphenyl)acetamide.
  • NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3406.
  • AB Enterprises. (n.d.). 2-chloro-N(2,6-Dimethylphenyl)acetamide.
  • NIST. (n.d.). Acetamide, 2-chloro-.
  • Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. RSC Advances, 8, 38161-38166.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E, E64(5), o987.
  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(2), x240103.
  • Gowda, B. T., et al. (2007). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides. Zeitschrift für Naturforschung B, 62(1), 103-109.
  • Missioui, H., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E, E80(2), 143-146.
  • Chegg. (2020). interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide.
  • Magdolen, P., et al. (2012). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ARKIVOC, 2012(1), 333-361.
  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E, E62(10), o4427-o4428.
  • Google Patents. (2006). CN1800143A - 2,4,6-trimethylaniline synthesis method.

Sources

A Senior Scientist's Guide to the Quantitative Structure-Activity Relationship (QSAR) of Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the Activity of Chloroacetamides

Chloroacetamides are a significant class of organic compounds, widely recognized for their application as pre-emergence herbicides in agriculture to control grass and some broadleaf weeds.[1][2][3] Beyond their agricultural importance, various derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, antibacterial, and even anticancer properties.[4][5] The core chemical scaffold, characterized by a 2-chloroacetamide group (ClCH₂CONH₂), lends itself to diverse substitutions, creating a vast chemical space with varied biological effects.[2][3]

Understanding precisely how subtle changes in the molecular structure of a chloroacetamide derivative influence its biological efficacy is a central challenge in the development of new, more potent, and selective agents. This is where the Quantitative Structure-Activity Relationship (QSAR) becomes an indispensable tool. QSAR is a computational and statistical modeling discipline that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity.[6][7][8][9] By translating molecular features into numerical descriptors, QSAR models allow us to predict the activity of novel compounds, optimize lead candidates, and gain deeper insights into their mechanism of action, thereby accelerating the research and development cycle.[10]

This guide provides an in-depth comparison of QSAR methodologies as applied to chloroacetamides, grounded in experimental data and field-proven insights. We will explore the mechanistic basis of their action, deconstruct the QSAR workflow, compare models for different biological activities, and provide a detailed protocol for conducting a robust 3D-QSAR analysis.

The Molecular Battleground: Mechanism of Action of Chloroacetamides

The primary herbicidal mode of action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[11][12] VLCFAs (chains of 20 carbons or more) are crucial for plant development, serving as precursors for cuticular waxes and components of cellular membranes.

The Causality of Inhibition: The key molecular target is a condensing enzyme within the VLCFA elongase complex located in the endoplasmic reticulum.[11] This enzyme family relies on a highly conserved and reactive cysteine residue in its active site. The electrophilic nature of the chloroacetamide moiety facilitates a covalent bond with the sulfhydryl group of this cysteine.[13] This irreversible binding inactivates the enzyme, halting the fatty acid elongation cycle.[13]

Physiological Consequences: The disruption of VLCFA synthesis has catastrophic effects on developing seedlings. Without these essential lipids, cell division and expansion cease, particularly in the shoots and roots.[1][11] This prevents the weed from emerging from the soil or establishing itself, which is why these compounds are effective as pre-emergence herbicides.[1][14] While other metabolic disruptions have been noted, the inhibition of VLCFA synthesis is widely accepted as the primary phytotoxic mechanism.[1]

VLCFA_Inhibition cluster_ER Endoplasmic Reticulum Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA VLCFA_Elongase VLCFA Elongase Complex (Condensing Enzyme) Malonyl_CoA->VLCFA_Elongase Fatty_Acyl_CoA Fatty Acyl-CoA (C16/C18) Fatty_Acyl_CoA->VLCFA_Elongase Substrate Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) VLCFA_Elongase->Elongated_Acyl_CoA Condensation Plant_Death Inhibition of Seedling Growth -> Plant Death VLCFA_Elongase->Plant_Death Plant_Growth Normal Plant Growth & Development VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) Elongated_Acyl_CoA->VLCFAs -> Further Steps Chloroacetamide Chloroacetamide Herbicide Chloroacetamide->VLCFA_Elongase Covalent Binding (Inhibition) VLCFAs->Plant_Growth Essential for Membranes, Waxes VLCFAs->Plant_Growth

Figure 1: Mechanism of Chloroacetamide Herbicide Action.

The QSAR Workflow: From Molecular Structure to Predictive Model

A successful QSAR study is a self-validating system, where each step is rigorously controlled to ensure the final model is statistically robust and predictive. The process follows a logical sequence from data collection to model interpretation.

QSAR_Workflow A 1. Dataset Selection (Chloroacetamide analogues with biological data, e.g., EC50) B 2. Structure Preparation (2D/3D structure generation, energy minimization) A->B C 3. Descriptor Calculation (Lipophilic, Electronic, Steric, Topological, 3D Fields) B->C D 4. Data Splitting (Training Set and Test Set) C->D E 5. Model Development (Using statistical methods like MLR, PLS on Training Set) D->E F 6. Model Validation (Internal: q² on Training Set External: r²_pred on Test Set) E->F E->F Internal Validation G 7. Interpretation & Prediction (Analyze descriptor contributions, predict new compounds) F->G

Sources

A Comparative Spectroscopic Guide to Acetamide Isomers: Elucidating Structure Through Vibrational and Magnetic Resonance Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of three isomers of C₂H₅NO: acetamide, N-methylformamide, and glycinamide, utilizing fundamental spectroscopic techniques. By examining their respective Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant structural nuances that differentiate these molecules.

This guide is designed to be a practical resource, offering not only a comparative interpretation of spectral data but also the underlying principles and experimental methodologies. The causal relationships behind experimental choices are explained to provide a deeper understanding of the data acquisition process.

The Isomers: A Structural Overview

Acetamide, N-methylformamide, and glycinamide share the same molecular formula, C₂H₅NO, yet their functionalities and connectivities differ significantly, leading to distinct spectroscopic signatures.

  • Acetamide (CH₃CONH₂): A primary amide with a methyl group and an amino group attached to the carbonyl carbon. It is a planar molecule in its crystalline state.

  • N-methylformamide (HCONHCH₃): A secondary amide, where a methyl group is bonded to the nitrogen atom of a formamide backbone. This molecule can exist in cis and trans conformations due to the partial double bond character of the C-N bond. The trans isomer is generally more stable.

  • Glycinamide (H₂NCH₂CONH₂): An amino acid amide derived from glycine. It possesses both a primary amine and a primary amide functional group.

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

Principles of IR and Raman Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). When photons interact with a molecule, they can be scattered with a change in energy that corresponds to the molecule's vibrational energy levels. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.

Due to these different selection rules, some vibrations may be active in both IR and Raman, some only in one, and some in neither. This complementarity provides a more complete picture of the molecular vibrations.

Comparative IR and Raman Data

The following table summarizes the key experimental vibrational frequencies for acetamide, N-methylformamide, and glycinamide.

Vibrational Mode Acetamide (cm⁻¹)[1][2] N-methylformamide (cm⁻¹)[3] Glycinamide (cm⁻¹) (Predicted) Spectroscopic Technique
N-H Stretch~3350, ~3180~3300~3400, ~3300, ~3200IR, Raman
C-H Stretch~2930~2940, ~2870~2950, ~2850IR, Raman
C=O Stretch (Amide I)~1694 (solid)[1]~1680~1660IR, Raman
N-H Bend (Amide II)~1620~1540~1630IR
C-N Stretch~1400~1380~1420IR, Raman

Analysis:

  • N-H Stretching: Acetamide, being a primary amide, exhibits two N-H stretching bands (symmetric and asymmetric). Glycinamide, with both a primary amine and a primary amide, will show more complex N-H stretching patterns. N-methylformamide, a secondary amide, displays a single N-H stretch at a lower frequency compared to the primary amides, which is characteristic.

  • C=O Stretching (Amide I): The carbonyl stretch is a strong, characteristic absorption in all three isomers. Its position is sensitive to the electronic environment. The slightly lower frequency in glycinamide can be attributed to the potential for intramolecular hydrogen bonding between the amine and carbonyl groups.

  • N-H Bending (Amide II): This band is prominent in the IR spectra of primary and secondary amides and is useful for distinguishing them.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Background_Scan Record Background Clean_Crystal->Background_Scan 1. Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample 2. Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure 3. Collect_Spectrum Collect IR Spectrum Apply_Pressure->Collect_Spectrum 4. Clean_Up Clean Crystal and Anvil Collect_Spectrum->Clean_Up 5.

Caption: Workflow for ATR FT-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Chemical Environment

NMR spectroscopy is an unparalleled tool for determining the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are the most common nuclei studied in organic chemistry.

Principles of NMR Spectroscopy

NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can exist in different spin states. The application of radiofrequency pulses can induce transitions between these states. The energy required for this transition is highly sensitive to the local electronic environment of the nucleus, giving rise to the concept of chemical shift (δ) .

Spin-spin coupling between neighboring magnetic nuclei results in the splitting of NMR signals, providing information about the connectivity of atoms. The integration of a ¹H NMR signal is proportional to the number of protons it represents.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental NMR data for the three isomers.

¹H NMR Data

Isomer Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Acetamide [4][5][6]CH₃~2.0Singlet3H
NH₂~6.5-7.5 (broad)Singlet2H
N-methylformamide [7][8]N-CH₃~2.8 (trans), ~2.9 (cis)Doublet (due to coupling with N-H)3H
CHO~8.0 (trans), ~8.2 (cis)Singlet1H
NH~7.5 (broad)Singlet1H
Glycinamide [9]CH₂~3.3Singlet2H
CONH₂~7.0, ~7.5 (broad)Singlet2H
NH₂(variable, broad)Singlet2H

¹³C NMR Data

Isomer Carbon Environment Chemical Shift (δ, ppm)
Acetamide [10][11][12]CH₃~22
C=O~177
N-methylformamide [13]N-CH₃~26 (trans), ~31 (cis)
C=O~163 (trans), ~166 (cis)
Glycinamide (Predicted)CH₂~45
C=O~175

Analysis:

  • ¹H NMR: The number of signals, their chemical shifts, multiplicities, and integrations are highly diagnostic. Acetamide shows two singlets for the methyl and amide protons. N-methylformamide exhibits distinct signals for its cis and trans isomers, with the formyl proton appearing at a characteristically downfield chemical shift. Glycinamide has a singlet for the methylene protons and broad signals for the two different types of amide/amine protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms also reflect their electronic environments. The carbonyl carbons of acetamide and glycinamide are in a similar range, while that of N-methylformamide is slightly upfield. The presence of two sets of signals for N-methylformamide in both ¹H and ¹³C NMR at room temperature is a clear indication of restricted rotation around the C-N amide bond.

Experimental Protocol: Solution-State NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[14]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. This is typically a rapid experiment.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock_Shim Lock and Shim Transfer->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Process Phase, Baseline Correct, and Reference FT->Process

Caption: General workflow for solution-state NMR spectroscopy.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This process can eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺˙) . The mass-to-charge ratio (m/z) of the molecular ion gives the molecular weight of the compound.

The molecular ion is often energetically unstable and can undergo fragmentation, breaking into smaller charged fragments and neutral species. The mass spectrometer separates these fragments based on their m/z ratio, and the resulting mass spectrum is a plot of relative abundance versus m/z. The fragmentation pattern is often characteristic of the molecule's structure.

Comparative Mass Spectrometry Data
Isomer Molecular Ion (M⁺˙) m/z Key Fragment Ions (m/z)
Acetamide [15]5944 ([M - CH₃]⁺), 43 ([CH₃CO]⁺)
N-methylformamide [16][17]5930 ([CH₂NH₂]⁺), 29 ([CHO]⁺)
Glycinamide (Predicted)7444 ([H₂NCH₂CO]⁺), 30 ([H₂NCH₂]⁺)

Note: The molecular weight of glycinamide is 74 g/mol , while acetamide and N-methylformamide are 59 g/mol . A direct comparison of fragmentation is between acetamide and N-methylformamide.

Analysis:

  • Molecular Ion: Both acetamide and N-methylformamide will show a molecular ion peak at m/z 59.

  • Fragmentation: The fragmentation patterns are highly diagnostic. Acetamide readily loses a methyl radical to give a prominent peak at m/z 44, or can form an acetyl cation at m/z 43. N-methylformamide, on the other hand, undergoes fragmentation characteristic of an N-substituted amide, leading to fragments at m/z 30 and 29. The fragmentation of glycinamide would be expected to involve cleavage of the C-C bond and the amide C-N bond.

Experimental Protocol: Electron Ionization Mass Spectrometry

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

  • Ionization: The sample is vaporized and ionized in the ion source using a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow Sample_Intro Sample Introduction (e.g., GC or Probe) Ionization Electron Ionization Sample_Intro->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Synergistic Approach to Isomer Differentiation

This guide demonstrates that a multi-technique spectroscopic approach is essential for the unambiguous differentiation of isomers. While each technique provides valuable structural information, their combined application offers a comprehensive and self-validating analysis.

  • IR and Raman spectroscopy provide a rapid means of identifying key functional groups and differences in bond vibrations.

  • ¹H and ¹³C NMR spectroscopy offer detailed insights into the connectivity and electronic environment of atoms, allowing for the definitive assignment of isomeric structures.

  • Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that serve as an additional layer of structural confirmation.

By understanding the principles behind each technique and the specific spectral features of each isomer, researchers can confidently identify and characterize these and other small organic molecules, a critical step in drug discovery and development.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
  • Ganguly, B., Kesharwani, M. K., Basarić, N., & Mlinarić-Majerski, K. (2013). Conformational preference of glycinamide in solution: An answer derived from combined experimental and computational studies. Journal of Molecular Structure, 1050, 134-140.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001888).
  • ResearchGate. (n.d.). Comparison between experimental Raman spectrum of acetamide....
  • SpectraBase. (n.d.). Acetamide.
  • University of Pittsburgh. (n.d.). UV Resonance Raman Studies of Acetone.pdf.
  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and....
  • ResearchGate. (n.d.). FT-IR spectra of acetamide adsorbed on support materials....
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645).
  • Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide at BMRB.
  • Dartmouth College. (n.d.). Experiment 11 — Infrared Spectroscopy.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • Ross, B. D., & True, N. S. (1983). Gas-phase carbon-13 NMR spectra and exchange kinetics of N,N-dimethylformamide. Journal of the American Chemical Society, 105(15), 4871-4875.
  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide.
  • Suzuki, I. (1960). Infrared Spectra and Normal Vibrations of Acetamide. Bulletin of the Chemical Society of Japan, 33(10), 1359-1365.
  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
  • National Institute of Standards and Technology. (n.d.). Formamide, N-methyl-. NIST Chemistry WebBook.
  • Hosur, R. V., & Govil, G. (1980). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 724-727.
  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3).
  • Seno, S., & Nagata, Y. (1971). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Journal of the Agricultural Chemical Society of Japan, 45(7), 337-342.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Wisconsin-Stout. (n.d.). Exp 8 - Infrared Spectroscopy.
  • SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). N-Methylformamide - Optional[1H NMR] - Spectrum.
  • National Institute of Standards and Technology. (n.d.). Formamide, N-methyl-. NIST Chemistry WebBook.
  • LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals.
  • ResearchGate. (n.d.). Mass spectra of acetamide.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000123).
  • Hamilton, J. G., Ivin, K. J., Kuan-Essig, L. C., & Watt, P. (1976). Correction- The 13C NMR Spectrum of N-Ethyl-N-methylformamide. Macromolecules, 9(1), 67-67.
  • PubChem. (n.d.). N-Methylformamide.
  • PubChem. (n.d.). Glycinamide.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Taylor & Francis. (n.d.). N-methylformamide – Knowledge and References.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).

Sources

Safety Operating Guide

Navigating the Disposal of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound is an irritant, and appropriate personal protective equipment (PPE) is mandatory during handling.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Causes serious eye irritation[1][2]Tightly fitting safety goggles or face shield[3][4]
Causes skin irritation[2]Impervious, chemical-resistant gloves[3][4]
May cause respiratory irritation[2]NIOSH-approved particulate respirator (in case of dust or inadequate ventilation)[3]
--Protective clothing to prevent skin contact[3][4]

GHS - Globally Harmonized System of Classification and Labelling of Chemicals

The causality behind these PPE requirements lies in the chemical's ability to cause irritation upon contact. Safety goggles protect the sensitive tissues of the eyes, while chemical-resistant gloves and protective clothing prevent skin contact and potential dermal absorption. A respirator is crucial when there is a risk of inhaling airborne particles, which can irritate the respiratory tract.[2]

Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety. This practice prevents accidental and potentially dangerous reactions between incompatible chemicals.[5][6]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Utilize a clearly labeled, leak-proof container made of a material compatible with this compound.[5][6][7] The original container is often the most suitable for this purpose.[7]

  • Labeling: The container must be marked with the words "Hazardous Waste" and the full chemical name: "this compound".[3][8] The label should also indicate the associated hazards (e.g., irritant).[8]

  • Collection of Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must also be collected in this designated container.[3][7]

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3]

This self-validating system of clear labeling and segregation ensures that the waste is handled appropriately throughout the disposal process, minimizing the risk of error.

Storage Prior to Disposal: A Controlled Environment

Once collected, the hazardous waste container must be stored in a designated and controlled area pending pickup by a licensed disposal facility.

Storage Guidelines:
  • Location: Store the sealed container in a cool, dry, and well-ventilated "Satellite Accumulation Area" (SAA).[3][8] This area should be away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3][9]

  • Secondary Containment: The storage area should have secondary containment to prevent spills from reaching drains or the general laboratory environment.[6][7]

  • Access: Access to the SAA should be restricted to authorized personnel.[3]

  • Container Integrity: Regularly inspect the container for any signs of leakage or degradation.[8]

The logic behind these storage requirements is to maintain the integrity of the waste container and prevent any uncontrolled release or reaction of the chemical.

Disposal Pathway: Professional Management is Key

The recommended and required method for the disposal of this compound is through a licensed hazardous waste management company.[3][9][10][11] These facilities have the expertise and equipment to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

dot

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal Start Generation of Waste Segregate Segregate & Collect in Labeled Container Start->Segregate Step 1 Store Store in Satellite Accumulation Area Segregate->Store Step 2 Request Request Waste Pickup Store->Request Step 3 Transport Transport by Licensed Vendor Request->Transport Step 4 Treatment Treatment/Incineration at Facility Transport->Treatment Step 5 Final Final Disposition Treatment->Final Step 6

Caption: Workflow for the proper disposal of this compound.

Why Professional Disposal is Non-Negotiable:
  • Regulatory Compliance: The United States Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] Improper disposal can lead to significant fines and legal repercussions.

  • Environmental Protection: This compound's environmental fate and ecotoxicity are not fully characterized. Therefore, it must be prevented from entering waterways or the soil.[2][3][10] Professional disposal facilities utilize methods like high-temperature incineration to destroy the chemical, preventing environmental contamination.[3]

  • Safety: Licensed waste handlers are trained to manage the risks associated with transporting and treating hazardous chemicals.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated.[3]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.

  • Containment: Prevent the spill from spreading and from entering any drains.[2][3]

  • Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust.[3] If necessary, lightly moisten the material to prevent it from becoming airborne.[3] Absorb liquid spills with an inert material.

  • Collection: Place all spilled material and contaminated cleanup supplies into a designated hazardous waste container.[2][3]

  • Decontamination: Thoroughly clean the spill area.

  • Reporting: Report the spill to your institution's EHS department.

This structured response ensures that a spill is managed in a way that prioritizes the safety of personnel and minimizes the impact on the laboratory environment.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Chemistry Lab Waste Disposal. Environmental Marketing Services. (2024-06-17). [Link]
  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. [Link]
  • 2-Chloroacetamide Safety D
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our primary responsibility is to mitigate risk, not just for regulatory compliance, but as a core tenet of scientific integrity. This document moves beyond a simple checklist, offering a causal-driven approach to PPE strategy, ensuring that every safety measure is understood and correctly implemented.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

This compound and structurally similar compounds present several key hazards that dictate our PPE requirements. A thorough understanding of these risks is the first step in building a self-validating safety protocol.

  • Serious Eye Irritation: The primary and most immediate danger is severe eye irritation.[1][2] Direct contact with the solid or solutions can cause significant damage.

  • Skin Irritation: This class of chemicals is known to cause skin irritation upon contact.[2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][4][5][6] While routine handling in a fume hood mitigates this, it is a critical consideration for spill scenarios or when engineering controls are not available.

  • Potential for Carcinogenicity and Other Systemic Effects: While specific long-term toxicity data for this exact compound is limited, related acetamide compounds are suspected of causing cancer.[7][8] A conservative "handle with extreme caution" approach is therefore warranted.[7]

These hazards necessitate a multi-layered defense strategy where PPE serves as the essential final barrier between the researcher and the chemical.

Core Protective Equipment: A Barrier of Defense

The selection of PPE is not a one-size-fits-all prescription. It must be tailored to the specific procedure. However, a baseline of protection is non-negotiable.

Eye and Face Protection

Given the significant risk of serious eye irritation, this is a critical control point.

  • Mandatory: At a minimum, chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all handling activities.[3][9] These must provide a complete seal around the eyes to protect from dust particles and splashes.

  • Splash/Spill Risk: When handling solutions, performing transfers, or in any situation with an elevated risk of splashing, a full-face shield must be worn in addition to safety goggles.[9] The goggles provide the primary seal, while the shield protects the rest of the face.

Hand Protection

The skin is a primary route of exposure.

  • Recommended Glove Type: Nitrile gloves are recommended for handling this compound.[8] They provide a suitable barrier against incidental contact.

  • Protocol: Always inspect gloves for tears or degradation before use.[9] Use proper glove removal technique (without touching the outer surface) to prevent cross-contamination.[10] For prolonged operations or when handling larger quantities, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.[9][10]

Body Protection
  • Standard Operations: A standard, buttoned laboratory coat is mandatory to protect against minor spills and contamination of personal clothing.[9]

  • Increased Risk Scenarios: For larger-scale work or situations with a high potential for splashing, impervious or chemically resistant clothing should be worn.[11]

Respiratory Protection

Engineering controls are the first and most effective line of defense.

  • Primary Control: All work with this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[9][12]

  • When Respirators are Required: In the absence of a fume hood, or during large-scale powder handling, spill cleanup, or other aerosol-generating procedures, a NIOSH-approved respirator is mandatory.[9][10] The specific cartridge type should be selected based on a formal risk assessment of potential airborne concentrations. For significant spill events, a full-face respirator provides a higher protection factor and protects the eyes simultaneously.[10][11]

Operational Protocol: A Step-by-Step Guide

  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are readily accessible.[3][9][13]

  • Donning PPE: Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and then gloves. Ensure a proper fit for all items.

  • Handling: Conduct all manipulations deep within the fume hood to maximize containment. Avoid all direct contact with skin, eyes, and clothing.[9] Keep containers tightly closed when not in use.[2]

  • Post-Handling & Doffing: After handling, decontaminate any surfaces. Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Gloves should be removed last using the proper technique.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][12][14] Do not eat, drink, or smoke in the laboratory area.[8][11][15]

PPE Selection Matrix for Common Laboratory Tasks

Task/OperationMinimum PPE RequirementRationale/Key Considerations
Weighing Solid Chemical Fume Hood, Lab Coat, Nitrile Gloves, Safety GogglesHigh potential for generating fine dust particles that can be inhaled or settle on surfaces.
Preparing a Solution Chemical Fume Hood, Lab Coat, Nitrile Gloves, Safety Goggles + Face ShieldRisk of splashing the chemical, which is a serious eye irritant.
Running a Reaction Chemical Fume Hood, Lab Coat, Nitrile Gloves, Safety GogglesContinuous protection is needed. A face shield may be required depending on the scale and nature of the reaction setup.
Small-Scale Transfer Chemical Fume Hood, Lab Coat, Nitrile Gloves, Safety GogglesProtects against incidental contact and minor splashes.
Spill Cleanup NIOSH-Approved Respirator, Lab Coat/Impervious Gown, Double Nitrile Gloves, Safety Goggles + Face ShieldHigh risk of aerosol generation and direct contact. Level of protection depends on spill size.
Handling Waste Lab Coat, Nitrile Gloves, Safety GogglesAll contaminated materials must be handled as hazardous waste.[7] Seal waste containers inside the fume hood.[12]

Logical Workflow for PPE Selection

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_risks Hazard Evaluation cluster_ppe Required PPE start Assess Procedure fume_hood Is a Chemical Fume Hood Available & Used? start->fume_hood dust Potential for Dust or Aerosol Generation? fume_hood->dust Yes respirator Add NIOSH-Approved Respirator fume_hood->respirator No splash Risk of Splashing? dust->splash Low dust->respirator High base_ppe Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Goggles splash->base_ppe No face_shield Add Face Shield splash->face_shield respirator->dust face_shield->base_ppe

Caption: PPE selection workflow for handling this compound.

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling process.

  • PPE Disposal: All disposable PPE, including gloves and any contaminated labware, must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Chemical Waste: Unused chemical and reaction waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[9][10] Do not dispose of this chemical down the drain or in regular trash.[9]

  • Decontamination: Decontaminate all work surfaces and equipment after use. A common procedure is to use an appropriate solvent followed by washing with soap and water.[9]

Emergency Procedures: Immediate Actions

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][5][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][15] If irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][3][5][13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, researchers can confidently and safely handle this compound, upholding the highest standards of laboratory safety and scientific excellence.

References

  • Benchchem. Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide.
  • ECHEMI. 2-Chloro-N-(2,6-dimethylphenyl)acetamide SDS, 1131-01-7 Safety Data Sheets.
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
  • LPS.org. Safety Data Sheet (SDS) Acetamide.
  • ChemicalBook. 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE Safety Data Sheet.
  • AK Scientific, Inc. 2-Chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide Safety Data Sheet.
  • Penta chemicals. Acetamide - SAFETY DATA SHEET.
  • EurofinsUS.com. 2-Chloroacetamide Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide.
  • International Labour Organization. ICSC 0640 - 2-CHLOROACETAMIDE.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Chloroacetamide.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Fisher Scientific. SAFETY DATA SHEET - N-(4-Chloro-2-methylphenyl)acetamide.
  • Capot Chemical. MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-2',6'-dimethylacetanilide.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
  • Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.